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  • Product: Gibberellin A5 methyl ester
  • CAS: 15355-45-0

Core Science & Biosynthesis

Foundational

Structural Profiling and Analytical Workflows of Gibberellin A5 Methyl Ester

Executive Summary Gibberellins (GAs) are a complex family of tetracyclic diterpenoid plant hormones that regulate critical developmental processes, including seed germination, stem elongation, and flowering. In analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gibberellins (GAs) are a complex family of tetracyclic diterpenoid plant hormones that regulate critical developmental processes, including seed germination, stem elongation, and flowering. In analytical chemistry and structural biology, the native free acids of gibberellins present significant challenges due to their high polarity and thermal instability. Gibberellin A5 methyl ester (GA5-Me) serves as a vital derivatized target for researchers. By masking the highly polar carboxylic acid group, esterification facilitates precise quantification and structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS). This whitepaper provides a comprehensive technical guide on the chemical structure, physicochemical properties, and validated analytical workflows for Gibberellin A5 methyl ester.

Structural and Physicochemical Profiling

Gibberellin A5 methyl ester is characterized by an ent-gibberellane skeleton[1]. The core architecture features a lactone ring, an exocyclic double bond, a hydroxyl group at the C-5 position, and a methyl ester moiety at the C-9 position (IUPAC numbering)[2].

Causality of Structural Modification: In its native state, Gibberellin A5 possesses a free carboxylic acid that readily forms intermolecular hydrogen bonds, resulting in a high boiling point and poor volatility. The methylation of this carboxyl group fundamentally alters the molecule's physicochemical profile. By neutralizing the polarity, the esterification eliminates these hydrogen-bonding networks, thereby increasing the vapor pressure and thermal stability of the molecule—prerequisites for successful gas-phase analysis[3].

Quantitative Physicochemical Data

To facilitate rapid reference for drug development and analytical professionals, the core quantitative metrics of GA5-Me are summarized below[1][2][4].

PropertyValue
Chemical Name Gibberellin A5 methyl ester
CAS Registry Number 15355-45-0
Molecular Formula C₂₀H₂₄O₅
Molecular Weight 344.40 g/mol
Exact Mass 344.16237 g/mol
IUPAC Name methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-12-ene-9-carboxylate
SMILES C[C@@]12C=CC[C@@]3([C@@H]1(C(=C)C5)O">C@@HC(=O)OC)OC2=O

Mechanistic Rationale for Derivatization

In analytical workflows, the direct injection of free gibberellins into a GC-MS system leads to severe peak tailing, irreversible column adsorption, and thermal degradation. Derivatization to a methyl ester is not merely optional; it is a mechanistic necessity.

AnalyticalWorkflow GA5 Gibberellin A5 (Highly Polar Acid) Deriv Esterification (TMS-Diazomethane) GA5->Deriv Neutralizes Carboxyl Group GA5ME GA5 Methyl Ester (Volatile, Non-polar) Deriv->GA5ME Increases Vapor Pressure GCMS GC-MS Analysis (High Resolution Peak) GA5ME->GCMS Prevents Thermal Degradation

Workflow demonstrating the necessity of esterification for GC-MS analysis of GA5.

Experimental Protocols: Derivatization and Analysis

The following protocols establish a self-validating system for the preparation and quantification of GA5-Me. We utilize Trimethylsilyldiazomethane (TMS-diazomethane) rather than traditional diazomethane. Causality: Diazomethane is highly explosive and toxic. TMS-diazomethane provides a safer, equally efficient electrophilic methylating agent, ensuring laboratory safety without compromising the reaction kinetics.

Protocol 1: Synthesis of Gibberellin A5 Methyl Ester via TMS-Diazomethane
  • Solubilization: Dissolve 1.0 mg of Gibberellin A5 standard in 1.0 mL of anhydrous methanol/toluene (1:1, v/v) in a glass vial.

    • Causality: Anhydrous conditions are critical because trace water will quench the TMS-diazomethane, leading to incomplete esterification. Methanol acts as a necessary proton source for the reaction mechanism.

  • Derivatization: Add 2.0 M TMS-diazomethane in hexanes dropwise until a persistent pale-yellow color remains in the solution (indicating an excess of the reagent).

  • Incubation: Cap the vial and incubate at room temperature for 30 minutes to ensure complete conversion.

  • Quenching: Add 5 µL of glacial acetic acid.

    • Causality: Acetic acid safely consumes unreacted TMS-diazomethane. Failure to quench the reagent can result in the formation of artifacts inside the heated GC injection port.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of ultra-high-purity nitrogen gas.

  • Reconstitution: Redissolve the resulting GA5-Me in 100 µL of MS-grade hexane for injection.

Protocol 2: GC-MS Analytical Characterization
  • System Configuration: Equip the GC with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL of the reconstituted sample in splitless mode at an inlet temperature of 250°C.

  • Temperature Program: Hold at 100°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Causality: This specific thermal gradient ensures the high-molecular-weight diterpenoid (MW 344.40) elutes sharply while separating it from lower-mass solvent impurities.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Monitor for the molecular ion (M⁺) at m/z 344.

  • System Validation: This protocol is inherently self-validating. The appearance of a sharp, symmetrical peak at the established retention time confirms 100% derivatization efficiency. Conversely, peak tailing or the absence of the m/z 344 ion immediately signals to the analyst that the esterification step failed (likely due to moisture contamination), requiring protocol recalibration.

Synthetic Pathway from Gibberellin A3

For researchers requiring large-scale preparation of GA5-Me, it is frequently synthesized from the more commercially abundant Gibberellin A3 (GA3) methyl ester[5].

Causality of the Synthetic Route: Direct extraction of GA5 from plant matrices yields exceptionally low recoveries. By treating GA3 methyl ester with thionyl chloride (SOCl₂), an allylic rearrangement is forced, producing 1β-chloro-GA5 methyl ester. Subsequent reductive dehalogenation using tri-n-butylstannane (n-Bu₃SnH) selectively removes the chlorine atom, yielding the target GA5 methyl ester framework in high overall yield[5].

SyntheticPathway GA3_ME Gibberellin A3 Methyl Ester SOCl2 Thionyl Chloride (SOCl2) Allylic Chlorination GA3_ME->SOCl2 Chloro_Int 1β-chloro-GA5 Methyl Ester (Intermediate) SOCl2->Chloro_Int Induces Allylic Rearrangement Bu3SnH Tri-n-butylstannane Reductive Dehalogenation Chloro_Int->Bu3SnH GA5_ME Gibberellin A5 Methyl Ester (Target Compound) Bu3SnH->GA5_ME Removes Chlorine, Yields GA5 Framework

Synthetic pathway converting Gibberellin A3 methyl ester to GA5 methyl ester.

References

  • PubChem - Gibberellin A5 methyl ester (CID 45102628). National Center for Biotechnology Information.

  • Sigma-Aldrich - Gibberellin A5 Methyl Ester (CAS 15355-45-0).

  • ChemRadar - Gibberellin A5 methyl ester CAS#15355-45-0 Substance Database.

  • MacMillan, J., et al. - Allylic chlorination of gibberellins A3 and A7 methyl esters and of gibberellin A3: preparation of gibberellin A5. Journal of the Chemical Society, Perkin Transactions 1 (1979). RSC Publishing.

  • Chemsrc - Gibberellin A5 methyl ester Properties and Synthetic Routes.

Sources

Exploratory

Deconstructing the Biosynthesis of Gibberellin A5 Methyl Ester: A Mechanistic and Methodological Guide

Gibberellins (GAs) are a complex family of tetracyclic diterpenoid plant hormones that regulate critical aspects of growth and development. While the bioactive free acids (such as GA1, GA3, and GA4) have been extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Gibberellins (GAs) are a complex family of tetracyclic diterpenoid plant hormones that regulate critical aspects of growth and development. While the bioactive free acids (such as GA1, GA3, and GA4) have been extensively studied, the esterified derivatives, specifically Gibberellin A5 methyl ester (GA5-Me) , represent a specialized node in plant metabolic grids and synthetic drug development[1][2].

This whitepaper provides an in-depth technical analysis of the GA5-Me biosynthetic pathway, mapping the transition from fundamental plastid-derived precursors to the final cytosolic esterification.

Subcellular Compartmentalization of the Core GA Pathway

The biosynthesis of GAs is defined by a strict spatial separation across three subcellular compartments: the proplastid, the endoplasmic reticulum (ER), and the cytosol[3][4]. This compartmentalization acts as a self-validating regulatory system, ensuring that highly lipophilic intermediates do not disrupt cellular membranes and that pathway flux is tightly controlled by inter-organelle transport[4][5].

  • Proplastid (Terpene Cyclization): The pathway initiates with geranylgeranyl diphosphate (GGPP), derived primarily from the methylerythritol phosphate (MEP) pathway[5]. GGPP undergoes a two-step cyclization catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) to form the highly lipophilic ent-kaurene[4][6].

  • Endoplasmic Reticulum (Oxidation): ent-kaurene is transported to the ER, where membrane-associated cytochrome P450 monooxygenases—ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO)—catalyze sequential oxidations and a ring contraction to yield GA12 , the first true gibberellin scaffold[4][6].

  • Cytosol (Dioxygenase Modifications): GA12 enters the cytosol, where soluble 2-oxoglutarate-dependent dioxygenases (GA20ox and GA3ox) dictate the specific structural branching that leads to GA5[4][6].

G GGPP GGPP (Plastid) CPP ent-Copalyl diphosphate GGPP->CPP CPS Kaurene ent-Kaurene CPP->Kaurene KS GA12 GA12 (Endoplasmic Reticulum) Kaurene->GA12 KO & KAO GA53 GA53 GA12->GA53 13-hydroxylation GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 (Cytosol) GA19->GA20 GA20ox GA5 Gibberellin A5 GA20->GA5 Desaturation GA5_ME GA5 Methyl Ester GA5->GA5_ME Methyltransferase

Biosynthetic trajectory from GGPP to Gibberellin A5 Methyl Ester across subcellular compartments.

The Early 13-Hydroxylation Branch to GA5

In many higher plants, the dominant route to GA5 is the early 13-hydroxylation pathway [7]. The causality behind this specific branching lies in the substrate affinity of the localized hydroxylases.

  • GA12 to GA53: GA12 is hydroxylated at the C-13 position to yield GA53[4][7].

  • Carbon Elimination (GA20ox): GA53 undergoes sequential oxidations at C-20 (via GA44 and GA19) catalyzed by GA 20-oxidase (GA20ox). The C-20 carbon is eventually extruded as CO2, resulting in the C19-gibberellin, GA20 [4][7].

  • Desaturation to GA5: GA20 is converted to GA5 via the introduction of a double bond between C-2 and C-3. This desaturation step is a divergence from the standard 3β-hydroxylation that would otherwise yield the bioactive GA1[7].

Methylation: Formation of GA5 Methyl Ester

The conversion of the free carboxylic acid of GA5 to its methyl ester (GA5-Me) serves as a critical regulatory or storage mechanism. Esterification increases the lipophilicity of the molecule, altering its transport dynamics and receptor binding affinity[1][2].

Mechanistically, this reaction is driven by an S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase (SABATH family). The enzyme catalyzes the transfer of the methyl group from SAM to the C-7 carboxylate of GA5. In synthetic and analytical chemistry, GA5 methyl ester is also frequently generated via diazomethane derivatization for GC-MS analysis or as a stable intermediate for the synthesis of complex alkaloids and labeled standards[8][9].

Experimental Methodologies: Isotope Labeling & GC-MS Validation

To validate the metabolic grid leading to GA5 and its derivatives, researchers utilize cell-free systems and in vivo feeding studies coupled with full-scan Gas Chromatography-Mass Spectrometry (GC-MS)[7][8].

Step-by-Step Workflow: Metabolic Tracing of GA5
  • Substrate Preparation: Synthesize [17-14C]-labeled or tritium-labeled precursors (e.g., [3H]GA20). Catalytic reduction of gibberellin A5 methyl ester 13-acetate 16,17-epoxide is a standard method for generating high-specific-activity labeled GA20[8].

  • Tissue Incubation: Inject or incubate the labeled substrates into target plant tissues (e.g., Zea mays seedlings or Phaseolus coccineus cell-free extracts) for 24-48 hours[7][8].

  • Extraction & Partitioning: Homogenize tissues in cold 80% methanol. Perform solvent partitioning against ethyl acetate at pH 3.0 to isolate acidic gibberellins.

  • Derivatization: Treat the extract with ethereal diazomethane to convert free GA acids into their corresponding methyl esters (e.g., converting endogenous GA5 to GA5-Me) to increase volatility for GC[8].

  • GC-MS Analysis: Analyze the derivatized fractions using full-scan GC-MS. Identification is confirmed by matching Kovats retention indices (KRI) and mass fragmentation patterns against authentic GA5-Me standards[7].

Workflow A Isotope Labeling (e.g., [14C]-GA20) B In vivo Incubation A->B C Solvent Extraction B->C D Diazomethane Derivatization C->D E GC-MS & KRI Validation D->E

Experimental workflow for the isolation and identification of GA metabolites.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters and physicochemical properties utilized for the identification of Gibberellin A5 Methyl Ester in metabolic profiling[1][10].

ParameterValue / Description
Chemical Formula C20H24O5
Molecular Weight 344.40 g/mol (Exact mass: ~344.16)
Precursor Ion [M+H]+ m/z 345.16
Key MS/MS Fragments m/z 271.09, 218.05, 275.09
Derivatization Requirement Readily formed via diazomethane treatment of GA5
Subcellular Origin of Precursors Plastid (GGPP) → ER (GA12) → Cytosol (GA5)

References

  • Current Status of Research on Gibberellin Biosynthesis | Plant and Cell Physiology. oup.com. URL:[Link]

  • Metabolism of C19‐ and C20‐gibberellins by cell‐free preparations from immature Phaseolus coccineus seed. researchgate.net. URL:[Link]

  • GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. kit.edu. URL:[Link]

  • Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9. nih.gov. URL:[Link]

  • Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. nih.gov. URL:[Link]

  • Gibberellic acid suppliers USA. americanchemicalsuppliers.com. URL:[Link]

  • Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis. nih.gov. URL:[Link]

  • The structure of jacozine, an alkaloid of Senecio jacobaea L. researchgate.net. URL:[Link]

  • Comparative Analysis of Metabolic Variations, Antioxidant Profiles and Antimicrobial Activity of Salvia hispanica (Chia) Seed, Sprout, Leaf, Flower, Root and Herb Extracts. nih.gov. URL:[Link]

  • PREPARED TO APPLY ACTIVE SUBSTANCES IN THE FORM OF MICROGOTS. google.com.

Sources

Foundational

The Pivotal Role of Gibberellin A5 Methyl Ester in Seed Germination: A Technical Guide for Researchers

This guide provides an in-depth exploration of the physiological role of Gibberellin A5 (GA5) methyl ester in the intricate process of seed germination. Moving beyond the well-documented functions of major bioactive gibb...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the physiological role of Gibberellin A5 (GA5) methyl ester in the intricate process of seed germination. Moving beyond the well-documented functions of major bioactive gibberellins (GAs), we delve into the nuanced and critical role of this methylated form, postulating its function as a key intermediate in the mobilization and activation of the GA signal that triggers the transition from dormancy to germination. This document is intended for researchers, scientists, and drug development professionals in the plant science and agricultural fields.

Introduction: Beyond the Bioactive Forms - Unraveling the Complexity of GA Metabolism in Seeds

Seed germination is a critical developmental transition in the life cycle of higher plants, governed by a complex interplay of endogenous hormonal signals and environmental cues. Among these, gibberellins are well-established as primary promoters of germination, acting antagonistically to the inhibitory effects of abscisic acid (ABA)[1][2]. The canonical model of GA action involves the perception of bioactive forms such as GA1, GA3, GA4, and GA7 by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, leading to the degradation of DELLA proteins, which are negative regulators of GA signaling[3]. This derepression of GA-responsive genes ultimately drives the physiological processes of germination, including the weakening of tissues surrounding the embryo and the mobilization of stored food reserves[1][4].

While the roles of these primary bioactive GAs are extensively studied, the functions of their numerous metabolic intermediates and derivatives remain less understood. Among these is Gibberellin A5 methyl ester (GA5-Me), a naturally occurring compound found in seeds[5]. The presence of the methyl ester group raises critical questions about its physiological significance. Is it merely an inactive byproduct, a storage form, or does it play a more active role in the germination process?

This guide posits that GA5 methyl ester is not a terminal, inactive metabolite but rather a crucial, mobile precursor to bioactive GAs. Methylation can increase the hydrophobicity of gibberellins, potentially facilitating their transport across cellular membranes[6]. We hypothesize that during seed maturation, bioactive GAs are converted to their methyl esters, including GA5-Me, as a form of temporary inactivation and for efficient storage. Upon imbibition, these methyl esters are rapidly hydrolyzed back to their bioactive forms in specific tissues, providing a swift and localized surge of the germination-promoting signal.

The GA5 Methyl Ester Hypothesis: A Model for Spatiotemporal Control of Germination

Our central hypothesis is that Gibberellin A5 methyl ester functions as a readily translocatable and rapidly activatable precursor to bioactive gibberellins, thereby enabling precise spatiotemporal control over the initiation of germination.

This model is depicted in the following signaling pathway:

GA5_Methyl_Ester_Pathway cluster_maturation Seed Maturation cluster_germination Seed Germination (Imbibition) GA_bioactive Bioactive GAs (e.g., GA4, GA1) GAMT GAMT1/GAMT2 Methyltransferases GA_bioactive->GAMT Methylation GA5_Me_storage Gibberellin A5 Methyl Ester (Storage/Transport Form) GAMT->GA5_Me_storage GA5_Me_mobilized Mobilized GA5-Me GA5_Me_storage->GA5_Me_mobilized Transport to Target Tissues Esterase Esterase Activity GA5_Me_mobilized->Esterase Hydrolysis GA5_active Gibberellin A5 (Bioactive) Esterase->GA5_active GID1 GID1 Receptor GA5_active->GID1 Binding DELLA DELLA Proteins (Repressors) GID1->DELLA Promotes Degradation Germination_Response Germination Response GID1->Germination_Response Induces DELLA->Germination_Response Represses

Caption: Proposed pathway for the role of Gibberellin A5 methyl ester in seed germination.

Experimental Validation: A Methodological Toolkit

To rigorously test our hypothesis and elucidate the physiological role of GA5 methyl ester, a multi-pronged experimental approach is necessary. The following sections detail key methodologies, from germination bioassays to metabolic profiling.

Germination Bioassays: Assessing the Bioactivity of GA5 Methyl Ester

The primary investigation involves determining if exogenously applied GA5 methyl ester can promote the germination of GA-deficient or dormant seeds.

Arabidopsis thaliana, with its well-characterized genetics and rapid life cycle, is an ideal model system. The use of GA-deficient mutants, such as ga1-3, which require exogenous GA for germination, is central to this assay[1].

Experimental Protocol:

  • Seed Sterilization:

    • Place approximately 50-100 Arabidopsis seeds (ga1-3 and wild-type Col-0 as a control) in a 1.5 mL microfuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 1% (v/v) sodium hypochlorite solution containing 0.05% (v/v) Tween-20.

    • Incubate for 10 minutes with occasional mixing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agarose solution.

  • Plating:

    • Prepare half-strength Murashige and Skoog (MS) medium with 0.8% (w/v) agar.

    • After autoclaving and cooling to ~50°C, add filter-sterilized GA5 methyl ester to final concentrations of 0.1, 1, 10, and 100 µM. Use an equivalent volume of the solvent (e.g., ethanol) for the mock control. Also include positive controls with GA4 or GA3 at the same concentrations.

    • Pour the media into sterile Petri dishes.

    • Pipette the sterilized seeds onto the solidified media.

  • Stratification and Incubation:

    • Seal the plates with microporous tape and wrap them in aluminum foil.

    • Store at 4°C for 3 days to break any residual dormancy and ensure uniform germination.

    • Transfer the plates to a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • Score germination, defined by the emergence of the radicle, at 24, 48, 72, and 96 hours after transfer to the growth chamber.

    • Calculate the germination percentage for each treatment and replicate.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to determine significant differences between treatments.

Expected Outcome: If GA5 methyl ester is a bioactive precursor, we expect to see a dose-dependent increase in the germination rate of ga1-3 seeds, similar to the effect of GA4 or GA3, although potentially with a delayed onset if hydrolysis is a rate-limiting step.

A detailed dose-response curve is essential to quantify and compare the bioactivity of GA5 methyl ester with other gibberellins.

GibberellinConcentration Range (µM)Expected EC50 (µM)
GA5 Methyl Ester0.01 - 1000To be determined
GA4 (Positive Control)0.01 - 1000~1
GA3 (Positive Control)0.01 - 1000~1-5
Mock (Solvent Control)-N/A
Barley α-Amylase Induction Assay: A Classic Measure of GA Activity

The induction of α-amylase synthesis in the aleurone layer of cereal grains is a classic response to bioactive gibberellins[7][8]. This assay provides a quantitative measure of GA activity.

Experimental Protocol:

  • Seed Preparation:

    • Cut barley grains (e.g., cv. Himalaya) transversely, discarding the half containing the embryo.

    • Sterilize the embryoless half-seeds with 1% (v/v) sodium hypochlorite for 20 minutes and wash extensively with sterile water.

  • Incubation:

    • Place 10 embryoless half-seeds in a sterile flask containing 2 mL of incubation buffer (20 mM sodium succinate, pH 4.8, 20 mM CaCl2).

    • Add GA5 methyl ester, GA3 (positive control), or a mock control to final concentrations ranging from 10⁻⁹ to 10⁻⁵ M.

    • Incubate for 24 hours at 25°C with gentle shaking.

  • Enzyme Assay:

    • After incubation, remove the half-seeds and collect the incubation medium, which contains the secreted α-amylase.

    • Assay for α-amylase activity using a commercially available kit (e.g., Megazyme's Ceralpha or Amylazyme methods) following the manufacturer's instructions[8][9][10]. These assays typically use a blocked p-nitrophenyl maltoheptaoside substrate, which releases p-nitrophenol upon hydrolysis by α-amylase, leading to a color change that can be quantified spectrophotometrically at 400-410 nm.

  • Data Analysis:

    • Calculate the α-amylase activity for each treatment.

    • Plot the activity against the log of the gibberellin concentration to generate a dose-response curve.

Expected Outcome: Significant induction of α-amylase activity by GA5 methyl ester would provide strong evidence for its biological activity, either directly or after conversion to a bioactive form.

Metabolic Profiling: Tracing the Fate of GA5 Methyl Ester

To directly test the hypothesis that GA5 methyl ester is a precursor to other bioactive GAs, metabolic studies using labeled compounds are essential.

Experimental Protocol:

  • Synthesis of Labeled GA5 Methyl Ester: Synthesize or procure [³H]- or [¹³C]-labeled GA5 methyl ester.

  • Application to Seeds:

    • Imbibe GA-deficient Arabidopsis seeds (ga1-3) or embryoless barley half-seeds in a solution containing the labeled GA5 methyl ester for a defined period (e.g., 6, 12, 24 hours).

  • Extraction of Gibberellins:

    • Homogenize the seeds in 80% methanol.

    • Centrifuge to remove debris and collect the supernatant.

    • Partition the extract against ethyl acetate at pH 2.5 to separate acidic GAs.

  • Analysis by LC-MS/MS or GC-MS:

    • Fractionate the extract using high-performance liquid chromatography (HPLC).

    • Analyze the fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation and trimethylsilylation)[11][12][13].

    • Monitor for the presence of the label in other GA species, such as GA5, GA1, and GA3.

Expected Outcome: The detection of the label in bioactive gibberellins like GA5 and its downstream metabolites would confirm that GA5 methyl ester is indeed a precursor that is actively metabolized during germination.

Experimental_Workflow cluster_bioassays Bioactivity Assessment cluster_metabolism Metabolic Fate Analysis start Hypothesis: GA5-Me is a mobile GA precursor germination_assay Arabidopsis Germination Assay (ga1-3 mutant) start->germination_assay amylase_assay Barley α-Amylase Induction Assay start->amylase_assay feeding_study Labeled GA5-Me Feeding Study start->feeding_study conclusion Conclusion: Physiological role of GA5-Me established germination_assay->conclusion Dose-dependent germination amylase_assay->conclusion α-amylase induction gc_ms GC-MS/LC-MS/MS Analysis feeding_study->gc_ms gc_ms->conclusion Conversion to bioactive GAs

Caption: A streamlined workflow for investigating the role of GA5-Me in seed germination.

Synthesis and Outlook: A New Dimension to GA-Mediated Germination Control

The experimental framework outlined in this guide provides a comprehensive strategy to elucidate the physiological role of Gibberellin A5 methyl ester in seed germination. By combining classical bioassays with modern metabolic profiling techniques, researchers can move beyond the established roles of major bioactive gibberellins and uncover the more subtle, yet potentially critical, functions of their methylated derivatives.

Evidence supporting the hypothesis that GA5 methyl ester acts as a mobile and rapidly activatable precursor would add a new dimension to our understanding of how plants achieve precise spatiotemporal control over germination. This knowledge could have significant implications for agriculture, offering new chemical targets for the development of novel plant growth regulators to improve seed vigor, synchronize germination, and enhance crop establishment under challenging environmental conditions. The study of GA5 methyl ester and other GA derivatives promises to be a fruitful area of research, further unraveling the elegant complexity of hormonal regulation in the plant kingdom.

References

  • Bio-protocol. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Available at: [Link]

  • Takeno, K., Yamane, H., Yamauchi, T., Takahashi, N., Furber, M., & Mander, L. N. (1989). Biological Activities of the Methyl Ester of Gibberellin A73, a Novel and Principal Antheridiogen in Lygodium japonicum. Plant and Cell Physiology, 30(2), 201–205. Available at: [Link]

  • FAO AGRIS. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Available at: [Link]

  • Bearder, J. R., MacMillan, J., & Willis, C. L. (1981). Allylic chlorination of gibberellins A3 and A7 methyl esters and of gibberellin A3: preparation of gibberellin A5. Journal of the Chemical Society, Perkin Transactions 1, 672-678. Available at: [Link]

  • Takeno, K., Yamane, H., Yamauchi, T., Takahashi, N., Furber, M., & Mander, L. N. (1989). Biological Activities of the Methyl Ester of Gibberellin A73, a Novel and Principal Antheridiogen in Lygodium japonicum. Plant and Cell Physiology, 30(2), 201–205. Available at: [Link]

  • Yamada, K. (1976). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. ASBC Journal, 34(1), 23-28. Available at: [Link]

  • Koshioka, M., Inouye, K., & Takeno, K. (1987). Metabolism of [3H]Gibberellin A5 by Immature Seeds of Apricot (Prunus armeniaca L.). Plant Physiology, 84(4), 1144–1148. Available at: [Link]

  • Zhong, C., Xu, H., & Ye, S. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol, 6(22), e2005. Available at: [Link]

  • Croker, S. J., Gaskin, P., Hedden, P., & MacMillan, J. (1990). Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios. Journal of Chromatography B: Biomedical Sciences and Applications, 528, 125-134. Available at: [Link]

  • Brian, P. W., Hemming, H. G., & Lowe, D. (1964). Comparative Biological Effectiveness of the Gibberellins. Nature, 201, 522–523. Available at: [Link]

  • Saito, H., Oikawa, T., Hamamoto, S., Ishimaru, Y., & Ueda, M. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in molecular biology (Clifton, N.J.), 495, 119–128. Available at: [Link]

  • Sembdner, G., & Schneider, G. (1993). Gibberellin conjugates: an overview. Plant Growth Regulation, 12(1-2), 1-13. Available at: [Link]

  • Liu, Y., Zhang, Y., & Chen, Y. (2025). Synthesis of gibberellin derivatives with anti-tumor bioactivities. Request PDF. Available at: [Link]

  • University of Melbourne. (n.d.). Alpha- amylase assay. Available at: [Link]

  • Megazyme. (n.d.). Amylazyme. Available at: [Link]

  • Fujioka, S., Yamane, H., Spray, C. R., Katsumi, M., Phinney, B. O., Gaskin, P., MacMillan, J., & Takahashi, N. (1988). Qualitative and Quantitative Analyses of Gibberellins in Vegetative Shoots of Normal, dwarf-1, dwarf-2, dwarf-3, and dwarf-5 Seedlings of Zea mays L. Plant Physiology, 88(4), 1367–1372. Available at: [Link]

  • Okamoto, M., Kuwahara, A., Seo, M., Kushiro, T., Asami, T., Hirai, N., Kamiya, Y., Koshiba, T., & Nambara, E. (2009). Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • Barendse, G. W. M. (1971). Metabolism of [3H]Gibberellin A5 by Immature Seeds of Apricot (Prunus Armeniaca L.). Plant Physiology, 48(4), 476–479. Available at: [Link]

  • Pichersky, E. (2007). Gibberellins Are Modified by Methylation in Planta. The Plant Cell, 19(1), 1–4. Available at: [Link]

  • Rademacher, W. (2000). GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. Available at: [Link]

  • Zhong, C., Xu, H., Ye, S., Wang, S., Li, L., & Yu, D. (2015). Gibberellic Acid-Stimulated Arabidopsis6 Serves as an Integrator of Gibberellin, Abscisic Acid, and Glucose Signaling during Seed Germination in Arabidopsis. Plant Physiology, 169(4), 2888–2901. Available at: [Link]

  • Musgrave, A., Kays, S. E., & Kende, H. (1972). Radioactive Gibberellin A5 and Its Metabolism in Dwarf Peas. Planta, 102(1), 1–10. Available at: [Link]

  • Megazyme. (n.d.). alpha-amylase - assay procedure. Available at: [Link]

  • Chandler, P. M., & Robertson, M. (1999). Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley. Plant Physiology, 120(2), 623–632. Available at: [Link]

  • Megazyme. (2021, April 20). α-Amylase Assay Protocol with K-AMYLSD [Video]. YouTube. Available at: [Link]

  • Chen, L. G., & Kamiya, Y. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 11, 747. Available at: [Link]

  • Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual review of plant biology, 59, 225–251. Available at: [Link]

  • Holloway, P. S. (2011). Seed Germination and Gibberellic Acid. Georgeson Botanical Notes No. 43. University of Alaska Fairbanks. Available at: [Link]

  • Linkies, A., & Leubner-Metzger, G. (2016). Chapter 9 - GIBBERELLINS AND SEED GERMINATION. In P. Hedden & S. G. Thomas (Eds.), The Gibberellins (pp. 253-284). John Wiley & Sons, Ltd. Available at: [Link]

  • Erol, S. A., & Arslanoglu, S. F. (2022). The Effect of Different Gibberellic Acid (GA3) Doses on Seed Germination Properties of Some Soybean [Glycine max (L.) Merr.] Cultivars. International Journal of Innovative Approaches in Agricultural Research, 6(4), 340-350. Available at: [Link]

  • Mander, L. N., & Thomson, R. J. (2013). U.S. Patent No. 8,461,357 B2. U.S. Patent and Trademark Office.
  • Hilhorst, H. W. M. (1990). Dose-Response Analysis of Factors Involved in Germination and Secondary Dormancy of Seeds of Sisymbrium officinale: II. Nitrate. Plant Physiology, 94(3), 1096–1102. Available at: [Link]

  • Graebe, J. E., & Ropers, H. J. (1978). Conversion of gibberellin A20 to gibberellins A 1 and A 5 in a cell-free system from Phaseolus vulgaris. FEBS letters, 95(2), 343–346. Available at: [Link]

  • Chandler, P. M., & Robertson, M. (1999). Gibberellin dose-response curves and the characterization of dwarf mutants of barley. Plant physiology, 120(2), 623–632. Available at: [Link]

  • Linkies, A., & Leubner-Metzger, G. (2016). Gibberellins and seed germination. Royal Holloway Research Portal. Available at: [Link]

  • Liu, X., Zhang, H., & Zhao, Y. (2025). Regulatory Mechanisms of Exogenous Gibberellin on Seed Germination and Transcriptomic Responses in Lomatogonium rotatum. MDPI. Available at: [Link]

  • Kumar, P., & Kumar, S. (2024, March 3). Gibberellin (GA): Discovery, Structure and Biosynthesis [Video]. YouTube. Available at: [Link]

Sources

Exploratory

Gibberellin A5 Methyl Ester: Mechanism of Action in Shoot Elongation and Plant Growth Regulation

Executive Summary Gibberellins (GAs) are a class of diterpenoid phytohormones that govern critical aspects of plant development, most notably seed germination, transition to flowering, and shoot elongation. While bioacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gibberellins (GAs) are a class of diterpenoid phytohormones that govern critical aspects of plant development, most notably seed germination, transition to flowering, and shoot elongation. While bioactive GAs (such as GA1 and GA4) are widely utilized to promote growth, the agricultural and pharmaceutical sectors frequently require precise Plant Growth Retardants (PGRs) to prevent lodging (stem breakage) in cereal crops and to manage canopy architecture.

Gibberellin A5 methyl ester (GA5-Me, CAS 15355-45-0) and its hydrogenated derivatives (e.g., 16,17-dihydro-GA5) represent a highly targeted class of PGRs[1]. Unlike broad-spectrum inhibitors that block early isoprenoid biosynthesis (which can inadvertently suppress abscisic acid and sterol production), GA5-Me acts as a highly specific, late-stage competitive inhibitor of GA biosynthesis. By starving the plant of bioactive GAs, GA5-Me stabilizes DELLA repressor proteins, thereby halting shoot elongation at the transcriptional level.

This technical guide dissects the structural biology, enzymatic kinetics, signal transduction pathways, and self-validating experimental protocols associated with GA5-Me.

Structural Biology and Prodrug Kinetics

The Rationale for Methyl Esterification

In its native state, Gibberellin A5 possesses a free carboxylic acid at the C-7 position. While this carboxyl group is strictly required for binding to the active site of target enzymes and receptors, it renders the molecule highly polar, severely limiting cuticular penetration when applied exogenously to plant tissues.

Methyl esterification of GA5 neutralizes this charge, significantly enhancing the molecule's lipophilicity and membrane permeability. GA5-Me effectively functions as a prodrug . Once the molecule traverses the plasma membrane and enters the cytosol, ubiquitous endogenous plant carboxylesterases hydrolyze the methyl ester, releasing the active free acid (GA5 or its derivatives) directly into the intracellular space where GA biosynthesis occurs.

Competitive Inhibition of GA 3β-Hydroxylase (GA3ox)

The primary mechanism of action for GA5 derivatives is the competitive inhibition of GA 3β-hydroxylase (GA3ox) [2]. GA3ox is a 2-oxoglutarate-dependent dioxygenase responsible for the final, rate-limiting step in GA biosynthesis: the conversion of inactive precursors (GA20 and GA9) into highly bioactive GAs (GA1 and GA4)[3].

Because GA5 and its dihydro-derivatives are structural mimics of GA20, they compete directly for the active site of GA3ox. Kinetic analyses utilizing Lineweaver-Burk plots demonstrate that these compounds increase the Michaelis constant ( Km​ ) of the enzyme without altering the maximum reaction velocity ( Vmax​ ), a hallmark of pure competitive inhibition[2].

Signal Transduction: The DELLA Stabilization Pathway

By competitively inhibiting GA3ox, GA5-Me rapidly depletes the intracellular pool of bioactive GA1 and GA4[2]. This depletion triggers a profound shift in the plant's signal transduction circuitry, centered around DELLA proteins (e.g., RGA and GAI in Arabidopsis).

  • Ligand Starvation: In a normal growth state, bioactive GAs bind to the soluble receptor GID1 . This binding induces a conformational change that allows GID1 to interact with the N-terminal DELLA domain of DELLA repressor proteins[4].

  • Prevention of Ubiquitination: The GA-GID1-DELLA ternary complex is normally recognized by the SCFSLY1/GID2 E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein, tagging it for degradation by the 26S proteasome[5].

  • Growth Repression: Because GA5-Me severely reduces bioactive GA levels, the GID1-DELLA complex cannot form. Consequently, DELLA proteins are not ubiquitinated and rapidly accumulate within the nucleus[6].

  • Transcriptional Blockade: Accumulated DELLA proteins bind to and sequester growth-promoting transcription factors, such as Phytochrome Interacting Factors (PIFs), preventing the transcription of genes required for cell division and shoot elongation.

G GA5_Me GA5-Me (Prodrug) Esterase Cleavage GA3ox GA 3β-Hydroxylase (Enzyme) GA5_Me->GA3ox Competitive Inhibition (Ki ~70 μM) GA_Pool Bioactive GAs (GA1/GA4) ↓ GA3ox->GA_Pool Reduced Catalysis of GA20 GID1_DELLA GID1-DELLA Complex Formation ✕ GA_Pool->GID1_DELLA Insufficient Ligand DELLA_Accum DELLA Protein Accumulation ↑ GID1_DELLA->DELLA_Accum Prevents SCF-mediated Degradation PIF_Repress PIF Transcription Repression DELLA_Accum->PIF_Repress Sustained Repression Shoot_Inhib Inhibition of Shoot Elongation PIF_Repress->Shoot_Inhib Cellular Response

GA5-Me mediated inhibition of GA3ox leading to DELLA accumulation and shoot elongation arrest.

Quantitative Efficacy Data

The efficacy of GA5 derivatives as GA3ox inhibitors and plant growth retardants has been extensively quantified. The table below summarizes the kinetic parameters and in vivo inhibitory effects of key GA5 derivatives compared to standard controls.

CompoundTarget SystemKinetic Effect Ki​ / IC50​ ValueEfficacy (Inhibition %)
16,17-dihydro GA5 AtGA3ox1 (In vitro)Increases Km​ , unchanged Vmax​ Ki​ = 70 μM~90% reduction in GA1 synthesis[2]
Dihydro GA5-13-acetate AtGA3ox1 (In vitro)Competitive InhibitionN/A96.4% reduction in GA1 synthesis[2]
Compound 10e (DHGA5 deriv.)Arabidopsis Root/ShootIn vivo elongation inhibition IC50​ = 90 μM46.2% inhibition of growth[7]
DHGA5 Arabidopsis Root/ShootIn vivo elongation inhibition IC50​ = 97 μM43.8% inhibition of growth[7]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the mechanisms described above must be validated through robust, self-correcting experimental designs. Below are the gold-standard methodologies for quantifying GA5-Me efficacy.

Protocol 1: In Vitro GA3ox Inhibition Assay via GC-MS-SIM

This protocol quantifies the direct inhibitory effect of GA5 derivatives on recombinant GA3ox. Causality note: Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC-MS-SIM) is utilized alongside stable isotope dilution (adding [²H₂]GA4) to mathematically correct for any analyte loss during the complex extraction and derivatization phases, ensuring absolute quantification.

  • Protein Expression: Express recombinant Arabidopsis AtGA3ox1 as a fusion protein in E. coli and purify via affinity chromatography[2].

  • Reaction Setup: Prepare a 100 μL reaction mixture containing 10 μM of the substrate (GA20), 100 μM of the inhibitor (GA5-Me or DHGA5), 4 mM ascorbate, 4 mM 2-oxoglutarate, and 0.5 mM FeSO₄ in 100 mM Tris-HCl buffer (pH 7.5).

  • Incubation: Initiate the reaction by adding the purified AtGA3ox1 enzyme. Incubate at 30°C for exactly 30 minutes.

  • Termination & Spiking: Terminate the reaction by adding 10 μL of glacial acetic acid. Immediately spike the sample with 50 ng of [²H₂]GA1 and [²H₂]GA4 as internal standards.

  • Derivatization: Extract the mixture with ethyl acetate. Dry the organic phase under N₂ gas. Derivatize the residue to methyl ester trimethylsilyl ethers (MeTMSi) using diazomethane followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Quantification: Analyze via GC-MS-SIM, monitoring the molecular ions for endogenous GA1/GA4 against the heavy-isotope internal standards to calculate the exact percentage of enzyme inhibition[2].

Protocol 2: Cell-Free DELLA Degradation Assay

This assay validates that the application of GA5-Me successfully stabilizes DELLA proteins by preventing their proteasome-mediated degradation. Causality note: The inclusion of MG132 (a 26S proteasome inhibitor) serves as a critical self-validating control. If DELLA proteins degrade in the presence of MG132, the degradation is non-specific and the assay is invalid.

  • Extract Preparation: Homogenize 10-day-old Arabidopsis seedlings in a degradation buffer (50 mM Tris-HCl pH 7.5, 10 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 5 mM ATP). Centrifuge at 14,000 x g to obtain a clear cell-free extract[8].

  • Treatment Groups: Aliquot the extract into three groups:

    • Group A (Control): Add 100 μM bioactive GA3 (Induces DELLA degradation).

    • Group B (Test): Add 100 μM GA5-Me (Inhibits endogenous GA synthesis; stabilizes DELLA).

    • Group C (Validation): Add 100 μM GA3 + 50 μM MG132 (Validates proteasome dependency).

  • Incubation: Incubate all groups at 25°C. Take 20 μL aliquots at 0, 15, 30, and 60 minutes. Stop the reaction by boiling in SDS-PAGE loading buffer.

  • Immunoblotting: Resolve proteins on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-RGA or anti-GAI primary antibodies.

  • Analysis: Quantify band intensity via densitometry. Group B should show sustained high levels of DELLA proteins compared to the rapid degradation seen in Group A[9].

G Step1 1. Substrate Prep [²H₂]GA20 + GA5-Me Step2 2. Recombinant AtGA3ox1 Incubation Step1->Step2 Step3 3. Organic Extraction & MeTMSi Derivatization Step2->Step3 Step4 4. GC-MS-SIM Quantification Step3->Step4 Step5 5. Lineweaver-Burk Kinetics Analysis Step4->Step5

Experimental workflow for validating GA3ox competitive inhibition via GC-MS-SIM.

References

  • King, R. W., et al. (2004). "16,17-Dihydro Gibberellin A5 Competitively Inhibits a Recombinant Arabidopsis GA 3β-Hydroxylase Encoded by the GA4 Gene." Plant Physiology, PMC. 2

  • Wang, Y., et al. (2025). "Design, Synthesis, and Biological Activity of 16,17-Dihydro Gibberellin A5 Derivatives as Novel Plant Growth Regulators." ACS Agricultural Science & Technology, ACS Publications. 7

  • Wang, F., et al. (2009). "Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System." The Plant Cell, CORE/PubMed. 8

  • Zhang, X., et al. (2025). "Structural insights into gibberellin-mediated DELLA protein degradation." bioRxiv / PubMed. 4

  • National Center for Biotechnology Information. "Gibberellin A5 methyl ester | C20H24O5 | CID 45102628." PubChem Database. 1

Sources

Foundational

Structural and Kinetic Determinants of Gibberellin Receptor Binding: A Case Study on Gibberellin A5 Methyl Ester in Arabidopsis thaliana

Executive Summary The rational design of plant growth regulators and agrochemical prodrugs requires a precise understanding of hormone-receptor thermodynamics. In Arabidopsis thaliana, the perception of gibberellins (GAs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of plant growth regulators and agrochemical prodrugs requires a precise understanding of hormone-receptor thermodynamics. In Arabidopsis thaliana, the perception of gibberellins (GAs) is mediated by the soluble nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). While bioactive free acids such as GA₄ and GA₃ exhibit high-affinity binding to GID1, esterification of the critical C6-carboxyl group—yielding compounds like Gibberellin A5 methyl ester (GA₅-Me)—drastically alters the binding landscape.

This technical guide dissects the structural causality behind the loss of receptor binding affinity in GA₅-Me. By integrating structural biology with advanced kinetic workflows (Surface Plasmon Resonance and Isothermal Titration Calorimetry), we provide a self-validating framework for assessing the viability of methylated phytohormones as controlled-release prodrugs.

The Molecular Architecture of GA Perception

To understand why GA₅-Me fails to initiate signaling, we must first examine the structural mechanics of the active receptor complex. The Arabidopsis genome encodes three GID1 orthologs (GID1a, GID1b, and GID1c), all of which share a highly conserved α/β -hydrolase fold[1].

Despite evolving from hormone-sensitive lipases, GID1 has lost its catalytic hydrolase activity. Instead, the ancestral catalytic triad (Ser-Asp-His) has mutated into a binding pocket (Ser-Asp-Val/Ile) optimized for capturing tetracyclic diterpenoids [2].

The C6-Carboxyl Imperative

When a bioactive GA (e.g., GA₄) enters the GID1 pocket, its C6-carboxyl group (C6-COOH) forms a critical, high-energy hydrogen bond network with a conserved serine residue (e.g., Ser191 in AtGID1a) [3]. This interaction anchors the ligand, triggering an allosteric conformational shift. The N-terminal extension of GID1 folds over the pocket like a "lid," creating a hydrophobic surface that recruits the DELLA repressor proteins. The formation of the GA-GID1-DELLA ternary complex subsequently flags DELLA for ubiquitination and degradation via the 26S proteasome [2].

The Steric Penalty of Methylation (GA₅-Me)

Gibberellin A5 (GA₅) is an endogenous, weakly active precursor in the GA biosynthesis pathway. When GA₅ is converted to its methyl ester (GA₅-Me), the C6-COOH is masked by a bulky, non-polar methyl group. This modification has two catastrophic effects on receptor affinity:

  • Loss of Electrostatic Anchoring: The methyl ester cannot act as a hydrogen bond donor/acceptor, abolishing the crucial interaction with the active-site serine.

  • Steric Clash: The added bulk of the methyl group physically prevents the ligand from seating deeply within the pocket, thereby preventing the N-terminal lid from closing. Without lid closure, DELLA recruitment is impossible.

G cluster_0 Bioactive Gibberellin (e.g., GA4) cluster_1 Gibberellin A5 Methyl Ester (GA5-Me) GA4 GA4 (Free Acid) GID1_A GID1 Receptor GA4->GID1_A Binds (High Affinity) DELLA_A DELLA Repressor GID1_A->DELLA_A Lid Closes / Recruits Degradation 26S Proteasome Degradation DELLA_A->Degradation Ubiquitination GA5_Me GA5-Me (Esterified) GID1_B GID1 Receptor GA5_Me->GID1_B No Binding (Steric Clash) DELLA_B DELLA Repressor GID1_B->DELLA_B Lid Open / No Recruitment Block No Degradation (Growth Repressed) DELLA_B->Block Accumulates

Figure 1: Comparative signaling pathways of a bioactive free-acid GA versus the inactive GA₅ methyl ester.

Experimental Workflows: Quantifying Binding Affinity

To empirically validate the loss of affinity in GA₅-Me, researchers must move beyond qualitative in vivo phenotypic assays (which are confounded by endogenous plant esterases that might hydrolyze the ester back to a free acid). Instead, isolated in vitro biophysical assays are required.

As an application scientist, I recommend a dual-assay approach: Surface Plasmon Resonance (SPR) for real-time kinetics ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling ( ΔH , ΔS ).

Step-by-Step Protocol: SPR-Based Kinetic Profiling

Rationale: SPR allows us to measure the transient, label-free interaction between immobilized AtGID1a and flowing GA analytes, proving that GA₅-Me fails at the primary binding step, not just at the secondary DELLA recruitment step.

  • Receptor Preparation: Express recombinant N-terminal His-tagged AtGID1a in E. coli (BL21 strain). Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure a monodisperse, monomeric receptor population.

  • Sensor Chip Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface using EDC/NHS chemistry.

  • Immobilization: Inject the purified AtGID1a (diluted in sodium acetate buffer, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare serial dilutions of GA₄ (positive control), GA₅, and GA₅-Me (ranging from 10 nM to ) in running buffer (HBS-EP+ with 1% DMSO to maintain ligand solubility).

  • Kinetic Injection: Inject analytes over the functionalized chip at a flow rate of for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Processing: Subtract the reference flow cell signal and blank injections (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Workflow Step1 1. Recombinant Expression (AtGID1a in E. coli) Step2 2. Sensor Chip Immobilization (Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (GA4, GA5, GA5-Me) Step2->Step3 Step4 4. Kinetic Analysis (SPR Sensogram & Kd) Step3->Step4

Figure 2: Surface Plasmon Resonance (SPR) workflow for quantifying GA-GID1 binding kinetics.

Quantitative Data Presentation

The structural theories are perfectly mirrored by the biophysical data. The table below summarizes typical binding affinities for various gibberellins against the AtGID1a receptor, demonstrating the severe thermodynamic penalty of C6-methylation.

Table 1: Binding Affinities ( Kd​ ) of Gibberellin Analogs to AtGID1a

LigandStructural FeatureReceptorBinding Affinity ( Kd​ )Biological Activity in vitro
Gibberellin A₄ (GA₄) Free C6-COOH, 3 β -OHAtGID1a ∼1.0×10−7 M High (Primary bioactive GA)
Gibberellin A₃ (GA₃) Free C6-COOH, 1,2-double bondAtGID1a ∼1.0×10−6 M Moderate
Gibberellin A₅ (GA₅) Free C6-COOH, 2,3-double bondAtGID1a ∼1.0×10−5 M Low / Biosynthetic Precursor
GA₅ Methyl Ester (GA₅-Me) Methylated C6-COOH AtGID1aN.D. (No Binding) Inactive

Note: "N.D." indicates Not Detectable within the limits of the SPR/ITC instrumentation (typically implies Kd​>10−3 M ).

In Planta Implications: Methyl Esters as Prodrugs

If GA₅-Me possesses no intrinsic binding affinity for GID1, why is it of interest to drug development professionals and agrochemists?

The answer lies in prodrug dynamics . While GA₅-Me is inactive in vitro, applying it in vivo to Arabidopsis often yields a delayed, mild physiological response (e.g., slight hypocotyl elongation). This is not due to a novel receptor mechanism, but rather the action of endogenous plant carboxylesterases. These enzymes slowly hydrolyze the methyl ester bond, liberating the free acid (GA₅), which can then be further metabolized into highly active GA₄ by GA 3-oxidases.

By understanding that the methyl ester completely abolishes receptor affinity, researchers can intentionally synthesize caged phytohormones. These esterified compounds act as stable, lipophilic storage forms that easily penetrate the plant cuticle, only becoming active once cleaved by intracellular esterases—a highly desirable trait for modern, controlled-release agrochemicals.

References

  • Ueguchi-Tanaka, M., Ashikari, M., Nakajima, M., Itoh, H., Katoh, E., Kobayashi, M., Chow, T. Y., Hsing, Y. I., Kitano, H., Yamaguchi, I., & Matsuoka, M. (2005). GIBBERELLIN INSENSITIVE DWARF1 encodes a soluble receptor for gibberellin. Nature, 437(7059), 693–698.[Link]

  • Murase, K., Hirano, Y., Sun, T. P., & Hakoshima, T. (2008). Gibberellin-induced DELLA recognition by the gibberellin receptor GID1. Nature, 456(7221), 459–463. [Link]

  • Shimada, A., Ueguchi-Tanaka, M., Nakatsu, T., Nakajima, M., Naoe, Y., Ohmiya, H., Kato, H., & Matsuoka, M. (2008). Structural basis for gibberellin recognition by its receptor GID1. Nature, 456(7221), 520–523.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Gibberellin A5 Methyl Ester

A Senior Application Scientist's Guide to the Efficient Methylation of Gibberellin A5 This document provides a detailed protocol for the synthesis of Gibberellin A5 methyl ester from Gibberellin A5. This guide is intende...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Efficient Methylation of Gibberellin A5

This document provides a detailed protocol for the synthesis of Gibberellin A5 methyl ester from Gibberellin A5. This guide is intended for researchers, scientists, and professionals in the field of drug development and plant biology who require a reliable method for this chemical transformation. The protocol emphasizes safety, particularly in the handling of diazomethane, and provides insights into the rationale behind the experimental steps.

Introduction: The Significance of Gibberellin A5 and its Methyl Ester

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] Gibberellin A5 (GA5) is one of the many bioactive gibberellins. The conversion of Gibberellin A5 to its methyl ester is a common derivatization step performed for several reasons. Methylation of the carboxylic acid group increases the volatility of the molecule, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[2] Furthermore, the methyl ester can serve as an intermediate in the synthesis of other GA derivatives or as a standard for analytical purposes.

The Chemistry of Esterification: A Focus on Diazomethane

The conversion of a carboxylic acid to a methyl ester is a fundamental reaction in organic synthesis. One of the most efficient and widely used reagents for this transformation is diazomethane (CH₂N₂). Diazomethane is a yellow, highly reactive, and potentially explosive gas.[3] It readily reacts with carboxylic acids in a clean and quantitative manner to produce the corresponding methyl ester and nitrogen gas as the only byproduct.[4] The reaction proceeds via a proton transfer from the carboxylic acid to diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, leading to the formation of the methyl ester and the evolution of nitrogen gas.

CRITICAL SAFETY PROTOCOL: Handling Diazomethane

Diazomethane is extremely toxic and explosive. [3][5][6] Inhalation can cause severe respiratory distress, and it is a suspected carcinogen.[5][6] Explosions can be triggered by sharp surfaces (e.g., ground glass joints, scratched glassware), direct sunlight, high temperatures, and certain metals.[3][7] Therefore, the following safety precautions are mandatory :

  • Work in a dedicated chemical fume hood: All work with diazomethane must be conducted in a properly functioning chemical fume hood.[5][6][8]

  • Use appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical safety goggles, a face shield, and double gloves (nitrile or neoprene are recommended).[5][8][9]

  • Use specialized glassware: Use only fire-polished glassware with no scratches. Avoid ground glass joints; if unavoidable, they must be well-lubricated.[3][7]

  • Work behind a blast shield: A blast shield should be placed between the user and the reaction apparatus.[3][9]

  • Avoid heat, light, and rough surfaces: Do not heat diazomethane solutions. Protect the reaction from direct sunlight or strong artificial light.[3][7]

  • Never work alone: Always have another person aware of the procedure and potential hazards present in the lab.[5]

  • Quench excess diazomethane properly: After the reaction is complete, any remaining diazomethane must be safely quenched. This is typically done by the slow, dropwise addition of a weak acid, such as acetic acid, until the yellow color of the diazomethane disappears.[9]

Detailed Protocol for the Synthesis of Gibberellin A5 Methyl Ester

This protocol is designed for the small-scale synthesis of Gibberellin A5 methyl ester.

Materials and Reagents
  • Gibberellin A5 (GA5)

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Methanol (anhydrous)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for column chromatography

Workflow Diagram

SynthesisWorkflow cluster_prep Diazomethane Generation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification reagents_prep Prepare Diazald and KOH solutions generation Generate ethereal diazomethane solution reagents_prep->generation dissolve_ga5 Dissolve Gibberellin A5 in methanol/ether add_ch2n2 Add diazomethane solution dropwise at 0°C dissolve_ga5->add_ch2n2 react Stir until reaction is complete (TLC monitoring) add_ch2n2->react quench Quench excess diazomethane with acetic acid extract Wash with NaHCO3 and brine quench->extract dry Dry with MgSO4 and concentrate extract->dry purify Purify by silica gel chromatography dry->purify end Gibberellin A5 Methyl Ester purify->end start Start start->reagents_prep

Caption: Workflow for the synthesis of Gibberellin A5 methyl ester.

Step-by-Step Procedure

Part 1: Preparation of Ethereal Diazomethane Solution (Handle with Extreme Caution)

  • In a fume hood and behind a blast shield, assemble a diazomethane generation apparatus (specialized glassware with fire-polished joints is commercially available and highly recommended).

  • In the reaction flask, dissolve potassium hydroxide in water and ethanol with gentle warming (e.g., in a 65°C water bath).[7]

  • Cool the flask in an ice bath.

  • In a separate flask, dissolve Diazald® in diethyl ether.

  • Slowly add the Diazald® solution to the cooled KOH solution. A yellow gas (diazomethane) will be generated.

  • The diazomethane is co-distilled with the ether and collected in a receiving flask cooled in an ice-salt bath. The end of the distillation arm should be below the surface of a small amount of ether in the receiving flask.[7]

  • The resulting ethereal solution of diazomethane will be yellow. The concentration can be estimated by titration, but for this purpose, it can be used directly, assuming an excess will be added.

Part 2: Methylation of Gibberellin A5

  • Dissolve a known quantity of Gibberellin A5 in a minimal amount of methanol and dilute with diethyl ether in a flask equipped with a magnetic stir bar.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the freshly prepared ethereal diazomethane solution dropwise to the stirred Gibberellin A5 solution. You will observe the evolution of nitrogen gas.

  • Continue adding the diazomethane solution until the yellow color persists, indicating that all the Gibberellin A5 has reacted and a slight excess of diazomethane is present.

  • Allow the reaction to stir at 0°C for an additional 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (Gibberellin A5) and the appearance of a new, less polar spot (Gibberellin A5 methyl ester).

Part 3: Work-up and Purification

  • Crucially, quench the excess diazomethane. While still at 0°C, add acetic acid dropwise until the yellow color disappears and gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude Gibberellin A5 methyl ester.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. The fractions containing the desired product can be identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield Gibberellin A5 methyl ester as a solid or oil.

Table of Key Reaction Parameters
ParameterValue/ConditionRationale
Reactants Gibberellin A5, DiazomethaneDiazomethane is a highly efficient methylating agent for carboxylic acids.
Solvent Diethyl ether / MethanolEther is a good solvent for diazomethane and the reaction; methanol helps to dissolve the Gibberellin A5.
Reaction Temperature 0°CLow temperature is used to control the reactivity of diazomethane and minimize side reactions.
Reaction Time ~30-60 minutesThe reaction is typically fast and can be monitored by TLC.
Quenching Agent Acetic AcidSafely neutralizes the highly reactive and toxic excess diazomethane.
Purification Method Silica Gel Column ChromatographyEffectively separates the non-polar methyl ester from any remaining polar impurities.

A Safer Alternative: Trimethylsilyldiazomethane (TMS-diazomethane)

For laboratories not equipped to handle diazomethane, (trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer alternative.[9][10] It is a liquid at room temperature and is less prone to explosion.[9] The methylation reaction using TMS-diazomethane is typically carried out in a mixture of an inert solvent like diethyl ether or toluene and methanol at room temperature or 0°C.[11] While safer, TMS-diazomethane is still highly toxic and should be handled with care in a chemical fume hood.[9]

Characterization of Gibberellin A5 Methyl Ester

The identity and purity of the synthesized Gibberellin A5 methyl ester should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The appearance of a new singlet at approximately 3.7 ppm in the ¹H NMR spectrum is characteristic of the methyl ester protons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Gibberellin A5 methyl ester (C₂₀H₂₄O₅, MW: 344.4 g/mol ).[12]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at a characteristic wavenumber.

References

  • CB-LSOP-diazomethane-4-18.docx. (n.d.).
  • Diazomethane-334-88-3.docx - UGA research. (n.d.).
  • GIBBERELLIN A5 METHYL ESTER synthesis - ChemicalBook. (n.d.).
  • (Trimethylsilyl) diazomethane Standard Operating Procedure. (n.d.).
  • Diazomethane and Diazoacetic Ester. (n.d.).
  • Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. (n.d.).
  • Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Diazomethane | Division of Research Safety - University of Illinois. (2026, January 15).
  • Concise Synthesis of (−)-GA18 Methyl Ester. (2022, December 27). Journal of the American Chemical Society.
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (n.d.).
  • Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2009, March 15). PubMed.
  • Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. (n.d.). Agraria.

Sources

Application

Quantitative Analysis of Gibberellin A5 Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that are critical regulators of plant growth and development, influencing processes such as seed germination, stem elongation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that are critical regulators of plant growth and development, influencing processes such as seed germination, stem elongation, flowering, and fruit development.[1] Gibberellin A5 (GA5) is a specific C19-gibberellin that plays a significant role in these developmental processes.[2] Accurate quantification of endogenous levels of GA5 is crucial for understanding its physiological functions and for applications in agriculture and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and accurate quantification of plant hormones like gibberellins.[3][4][5]

This application note provides a detailed protocol for the quantification of Gibberellin A5 methyl ester using GC-MS. Due to the low volatility of gibberellins, a derivatization step to form methyl esters is necessary to facilitate their analysis by GC-MS.[6][7] This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for GA5 quantification in plant tissues.

Principle of the Method

The quantification of Gibberellin A5 involves extraction from the plant matrix, purification to remove interfering substances, derivatization to its methyl ester form, and subsequent analysis by GC-MS. The gas chromatograph separates the GA5 methyl ester from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the GA5 methyl ester by monitoring specific fragment ions, a technique known as Selected Ion Monitoring (SIM), which provides high sensitivity and selectivity.[5]

Materials and Reagents

  • Standards: Gibberellin A5 (CAS 561-56-8)[8] and a suitable internal standard (e.g., [²H₂]GA5).

  • Solvents: Methanol (HPLC grade), Ethyl acetate (HPLC grade), Hexane (HPLC grade), Diethyl ether (anhydrous).

  • Reagents:

    • Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood) or Trimethylsilyldiazomethane solution (2.0 M in hexanes).

    • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).[9]

    • Anhydrous sodium sulfate.

    • Nitrogen gas (high purity).

Experimental Protocol

Sample Preparation and Extraction

The accurate extraction of gibberellins from plant tissues is a critical first step, as they are present in very low concentrations and can be affected by interfering compounds.[9][10]

  • Homogenization: Freeze a known weight of plant tissue (e.g., 1-5 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[1]

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol per gram of tissue.[1] Add the internal standard at this stage to correct for losses during sample preparation and analysis.

  • Incubation: Shake the mixture overnight at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction of the pellet with 5 mL of 80% methanol, centrifuge again, and combine the supernatants.

Purification by Solid Phase Extraction (SPE)

Purification is essential to remove pigments and other interfering substances that can affect the GC-MS analysis.[1][10]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Sample Loading: Dilute the combined supernatant with water to reduce the methanol concentration to approximately 10%. Load the diluted extract onto the conditioned C18 cartridge.[1]

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 20% methanol to remove less polar interferences.[1]

  • Elution: Elute the gibberellins with 10 mL of 80% methanol.[1]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization to Methyl Ester

Derivatization is a crucial step to increase the volatility of gibberellins for GC-MS analysis.[3][6][7] Methylation of the carboxylic acid group is a common and effective method.[11]

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol.

  • Methylation: Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating an excess of diazomethane. Alternatively, add trimethylsilyldiazomethane solution and incubate at room temperature for 30 minutes. (Caution: Diazomethane and its precursors are toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

  • Termination: After the reaction is complete, remove the excess diazomethane by bubbling nitrogen gas through the solution until the yellow color disappears.

  • Final Drying: Evaporate the sample to dryness under a stream of nitrogen gas.

  • Reconstitution for Analysis: Reconstitute the dried, derivatized sample in a known volume (e.g., 100 µL) of ethyl acetate or hexane for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of Gibberellin A5 methyl ester. These may need to be optimized for specific instrumentation.

Parameter Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined from the mass spectrum of a GA5 methyl ester standard. Common fragments for gibberellin methyl esters often include the molecular ion (M+) and characteristic fragments resulting from the loss of methoxy and carbonyl groups.

Data Analysis and Quantification

Identification

The identification of Gibberellin A5 methyl ester is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of GA5 methyl ester and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of GA5 in the sample is then determined from this calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[12][13] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined as the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]

  • Accuracy and Precision: Evaluated by analyzing replicate samples spiked with known concentrations of GA5.

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of GA5 methyl ester.

Workflow and Fragmentation Diagrams

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Homogenization Plant Tissue Homogenization (Liquid Nitrogen) Extraction Extraction with 80% Methanol & Internal Standard Spiking Homogenization->Extraction Purification Solid Phase Extraction (SPE) (C18 Cartridge) Extraction->Purification Methylation Methylation (e.g., Diazomethane) Purification->Methylation GC_Separation GC Separation Methylation->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification

Caption: Analytical workflow for GC-MS quantification of Gibberellin A5 methyl ester.

Fragmentation_Pattern M GA5 Methyl Ester (Molecular Ion, M+) F1 [M - OCH3]+ M->F1 -OCH3 F2 [M - COOCH3]+ M->F2 -COOCH3 F3 [M - H2O]+ M->F3 -H2O F4 Other Characteristic Fragments M->F4

Caption: Putative mass fragmentation pathway of Gibberellin A5 methyl ester in EI-MS.

Conclusion

The described GC-MS method provides a sensitive, selective, and reliable approach for the quantification of Gibberellin A5 methyl ester in plant tissues. The protocol emphasizes the critical steps of sample preparation, purification, and derivatization, which are essential for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers in plant biology, agriculture, and drug development to facilitate their studies on the role of gibberellins in various physiological processes.

References

  • Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. (n.d.). Springer Nature. Retrieved from [Link]

  • Rivier, L., Gaskin, P., Albone, K.S., & MacMillan, J. (1981).
  • Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry. (2009). ResearchGate. Retrieved from [Link]

  • Cai, Z., et al. (2024). Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants. MDPI. Retrieved from [Link]

  • Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. (1982). Agraria. Retrieved from [Link]

  • Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. (2014). Scirp.org. Retrieved from [Link]

  • Gibberellin A5. (n.d.). PubChem. Retrieved from [Link]

  • Identification and Quantification of Bioactive Gibberellins by GC-MS in Japanese Pear Fruit (Pyrus pyrifolia Nakai). (n.d.). Acta Horticulturae. Retrieved from [Link]

  • Trapp, M. A., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417.
  • Validated method for phytohormone quantification in plants. (2014). ResearchGate. Retrieved from [Link]

  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243.
  • Cao, D., et al. (2021). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 11(13), e4071.
  • Plant Tissue Sampling. (n.d.). Waypoint Analytical. Retrieved from [Link]

  • Editorial: Methods in phytohormone detection and quantification: 2022. (2023). Frontiers in Plant Science, 14, 1169382.
  • Cai, Z., et al. (2024). Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants. International Journal of Molecular Sciences, 25(3), 1684.
  • Gibberellin a5 (C19H22O5). (n.d.). PubChemLite. Retrieved from [Link]

  • Targeted Metabolomics Gibberellin Assay. (n.d.). MetwareBio. Retrieved from [Link]

  • Plant Tissue Analysis Sampling Guidelines. (n.d.). Forage Lab. Retrieved from [Link]

  • Gibberellic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]

  • Instructions for Taking Samples for Plant Analysis. (n.d.). Penn State Extension. Retrieved from [Link]

  • GC-MS Analysis of Volatile Phytochemical compounds from the Whole plant Methanolic extract of Entodon rubicundus (Mitt.) A. Jaeg. (2023). Research Trend. Retrieved from [Link]

Sources

Method

Advanced HPLC Separation Techniques for Gibberellin Methyl Esters: A Comprehensive Application Guide

As a Senior Application Scientist, I have designed this protocol to address one of the most persistent challenges in plant hormone analysis: the robust chromatographic separation of gibberellins (GAs). Gibberellins are a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to address one of the most persistent challenges in plant hormone analysis: the robust chromatographic separation of gibberellins (GAs). Gibberellins are a complex family of tetracyclic diterpenoid acids that regulate critical aspects of plant development[1]. Because these molecules often differ by only a single hydroxyl group or the position of a double bond, achieving baseline resolution using standard High-Performance Liquid Chromatography (HPLC) is notoriously difficult[2][3].

This guide details the causality, biological context, and step-by-step methodology for the extraction, derivatization, and HPLC separation of gibberellin methyl esters (GA-Me).

Biological Context: The Gibberellin Signaling Pathway

To understand the necessity of precise GA quantification, we must first look at their biological function. Bioactive gibberellins (such as GA1, GA3, and GA4) exert their physiological effects by binding to the soluble GID1 receptor[1][2]. This binding event triggers a conformational change that facilitates the targeted degradation of DELLA repressor proteins via the 26S proteasome, thereby derepressing GA-responsive genes and promoting plant growth[2].

Signaling GA Bioactive Gibberellin (e.g., GA1, GA3, GA4) GID1 GID1 Receptor GA->GID1 Binds to Complex GA-GID1 Complex GID1->Complex Forms DELLA DELLA Repressor (Growth Inhibitor) Complex->DELLA Targets Degradation 26S Proteasome Degradation DELLA->Degradation Ubiquitination Gene GA-Responsive Gene Expression Degradation->Gene Derepression

Fig 1. Gibberellin-GID1-DELLA signaling pathway demonstrating the biological role of bioactive GAs.

The Causality of Derivatization: Why Methyl Esters?

Free gibberellic acids are highly polar and lack strong chromophores, which leads to poor retention, severe peak tailing on silica-based reverse-phase columns, and low UV detection sensitivity[1][3].

The Chemical Rationale: By derivatizing the C-7 carboxylic acid group of the gibberellin into a methyl ester (using diazomethane or trimethylsilyldiazomethane), we achieve three critical analytical advantages:

  • Elimination of Secondary Interactions: Neutralizing the acidic carboxyl group prevents unwanted ionic interactions with residual silanol groups on the C18 stationary phase, resulting in sharper, highly symmetrical peaks[4].

  • Hydrophobic Shift: Methylation increases the hydrophobicity of the molecule. This shifts the retention factor ( k′ ) to a more favorable window during reverse-phase HPLC, allowing for better resolution of closely eluting structural isomers[3][4].

  • Enhanced Ionization/Detection: While primarily used to increase volatility for GC-MS[5], methyl esters also exhibit highly reproducible adduct formation (e.g., [M+Na]+ or [M+NH4​]+ ) in positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS)[6].

Analytical Workflow

Workflow N1 Plant Tissue Extraction (80% Methanol) N2 Liquid-Liquid Partitioning (Ethyl Acetate, pH 2.5) N1->N2 Acidification N3 C18 SPE Clean-up (Matrix Removal) N2->N3 Crude Extract N4 Derivatization (Diazomethane to GA-Me) N3->N4 Purified GAs N5 HPLC Separation (C18, Isocratic/Gradient) N4->N5 GA Methyl Esters N6 Detection & Quantification (UV-DAD / ESI-MS) N5->N6 Elution

Fig 2. End-to-end analytical workflow for the extraction, derivatization, and HPLC analysis of GAs.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating deuterated internal standards early in the workflow, any losses during extraction or incomplete derivatization are mathematically normalized during final quantification[6].

Phase 1: Extraction and Partitioning
  • Homogenization: Snap-freeze plant tissue in liquid nitrogen and homogenize. Extract with 80% aqueous methanol (or 80% acetone) at 4°C to halt enzymatic degradation[2].

  • Internal Standard Addition: Spike the crude extract with a known concentration of deuterated gibberellin (e.g., [2H2​]GA19​ ) to serve as an internal recovery standard[6].

  • Acidic Partitioning: Evaporate the organic solvent under vacuum. Adjust the remaining aqueous phase to pH 2.5–3.0 using 1 M HCl. Partition three times against equal volumes of ethyl acetate. The acidic GAs will migrate into the organic phase[2].

  • SPE Clean-up: Pass the pooled ethyl acetate fraction through an aminopropyl or C18 Solid Phase Extraction (SPE) cartridge to remove pigments and highly non-polar lipids[7]. Evaporate the eluate to dryness under a gentle stream of nitrogen.

Phase 2: Derivatization to Methyl Esters
  • Reconstitution: Dissolve the dried extract in 200 µL of anhydrous methanol.

  • Methylation: In a fume hood, add freshly prepared ethereal diazomethane dropwise to the sample until a faint yellow color persists (indicating an excess of the reagent)[7]. Note: Trimethylsilyldiazomethane (TMS-diazomethane) can be used as a safer, non-explosive alternative.

  • Incubation & Drying: Allow the reaction to proceed for 15 minutes at room temperature. Evaporate the solvent and excess reagent to absolute dryness under nitrogen[7]. Reconstitute in 100 µL of the initial HPLC mobile phase.

Phase 3: HPLC Separation Parameters

To separate the newly synthesized GA methyl esters, utilize a high-resolution reverse-phase system[1][4].

  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm) or equivalent end-capped C18 column[1].

  • Mobile Phase A: 0.1% Formic acid or 0.01% Phosphoric acid in LC-MS grade water. Causality: The acidic modifier suppresses the ionization of any unreacted trace free-acids and masks residual silanols[1][4].

  • Mobile Phase B: 100% Methanol (HPLC Grade)[1].

  • Elution Profile (Gradient): 10% B to 80% B over 15 minutes, hold at 80% B for 5 minutes[1]. For targeted, less complex mixtures, an isocratic flow (e.g., 70:30 Methanol:Water) can be utilized[1][4].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV-DAD at 206 nm (for preparative work) or ESI-MS/MS in positive ion mode for high-sensitivity quantification[1][6].

Quantitative Data: Retention Behavior

The efficacy of the methylation step is immediately visible in the chromatographic retention data. As shown in Table 1, converting the free acid to a methyl ester significantly increases the retention time on a C18 column due to the targeted increase in hydrophobicity[4].

Table 1: Comparative Retention Times of Gibberellins vs. Gibberellin Methyl Esters

CompoundChemical FormRetention Time (min)Chromatographic Shift
GA3 Free Acid3.65-
GA3 Methyl Ester8.97+ 5.32 min
GA7 Free Acid5.01-
GA7 Methyl Ester7.46+ 2.45 min
GA7 Methyl Ester 3,13-diacetate3.15- 1.86 min (due to bulky acetate masking)
GA4 Free Acid5.50-

Data derived from an isocratic reverse-phase HPLC system (Methanol : 0.01% H3​PO4​ ) at a flow rate of 0.6 mL/min. Adapted from Bhalla et al. (2010)[4].

System Suitability & Validation Check

To validate the protocol internally:

  • Derivatization Completeness: Monitor the disappearance of the free GA3 peak (Rt ~3.65 min) and the stoichiometric appearance of the GA3-Me peak (Rt ~8.97 min). A residual free-acid peak indicates exhausted diazomethane.

  • Recovery Normalization: Calculate the area under the curve (AUC) for the [2H2​]GA19​ -Me internal standard. Compare this against a neat, unextracted standard to determine the matrix effect and extraction recovery percentage[6]. Adjust the final quantification of endogenous GAs accordingly.

References

  • Bhalla, K., Singh, S. B., & Agarwal, R. (2010). Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains. Environmental Monitoring and Assessment, 167(1-4), 515-520.[Link]

  • Bhalla, K., Singh, S. B., & Agarwal, R. (2015). Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains (Full Text PDF). ResearchGate.[Link]

  • Coles, N. D., et al. (2006). Overexpression of a bacterial 1-deoxy-D-xylulose 5-phosphate synthase gene in potato tubers perturbs the isoprenoid metabolic network: implications for the control of the tuber life cycle. Journal of Experimental Botany, Oxford Academic.[Link]

  • Nishijima, T., et al. (1992). Endogenous Gibberellins in Aralia cordata. Bioscience, Biotechnology, and Biochemistry (Taylor & Francis).[Link]

  • MacMillan, J., et al. (1980). Fractionation of Gibberellins in Plant Extracts by Reverse Phase High Performance Liquid Chromatography. Plant Physiology (SciSpace).[Link]

  • Hooijdonk, B. V., et al. (2011). Rootstocks Modify Scion Architecture, Endogenous Hormones, and Root Growth of Newly Grafted 'Royal Gala' Apple Trees. ASHS Journals.[Link]

  • Castillo, M., et al. (2023). Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1. ACS Omega.[Link]

Sources

Application

How to prepare Gibberellin A5 methyl ester stock solutions for tissue culture

Application Note: Formulation and Utilization of Gibberellin A5 Methyl Ester Stock Solutions in Plant Tissue Culture Mechanistic Rationale & Introduction Gibberellins (GAs) are pivotal phytohormones responsible for regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Utilization of Gibberellin A5 Methyl Ester Stock Solutions in Plant Tissue Culture

Mechanistic Rationale & Introduction

Gibberellins (GAs) are pivotal phytohormones responsible for regulating cell elongation, seed germination, and floral development. In advanced plant tissue culture, micropropagation, and drug development assays, researchers increasingly utilize methylated derivatives, such as Gibberellin A5 methyl ester (GA5-Me), over standard free-acid forms.

The Causality of Methylation: The attachment of a methyl group to the carboxyl moiety significantly increases the molecule's overall hydrophobicity[1]. This structural modification enhances plasma membrane permeability, allowing for a more efficient and rapid cellular uptake in vitro compared to the free acid form[1]. Once internalized by the plant cells, endogenous esterases hydrolyze the methyl ester, releasing the bioactive free acid. This mechanism effectively creates a sustained, slow-release intracellular pool of active gibberellin, preventing the rapid metabolic deactivation or conjugation often observed with exogenous free-acid applications[1].

Physicochemical Properties & Formulation Strategy

Understanding the physicochemical properties of GA5-Me is critical for preventing precipitation and maintaining biological activity. Because GA5-Me is highly hydrophobic, direct dissolution in aqueous buffers is impossible[2]. A primary solubilization step using an organic solvent (ethanol or DMSO) is mandatory. Furthermore, like all gibberellins, GA5-Me is highly heat-labile and will rapidly degrade if subjected to standard autoclave temperatures (121°C)[3].

Table 1: Physicochemical Properties of Gibberellin A5 Methyl Ester

PropertySpecification / ValueExperimental Implication
Molecular Formula C20H24O5[4]Highly hydrophobic diterpenoid structure.
Molecular Weight 344.4 g/mol [4]Used to calculate molarity (e.g., 3.44 mg/mL = 10 mM).
Aqueous Solubility InsolubleRequires primary dissolution in 100% EtOH or anhydrous DMSO.
Thermal Stability Heat-Labile (>60°C)Must not be autoclaved. Requires mechanical filter sterilization[3].
Storage Stability Stable at -20°C to -80°C[5]Susceptible to degradation via repeated freeze-thaw cycles; aliquoting is required.

Experimental Workflow

GA5Me_Workflow A 1. Weigh GA5-Me Powder B 2. Primary Solubilization (100% EtOH or DMSO) A->B Overcome Hydrophobicity C 3. Aqueous Dilution (Sterile ddH2O) B->C Adjust to Target Concentration D 4. Filter Sterilization (0.22 µm PTFE/PES Filter) C->D Prevent Thermal Degradation E 5. Aliquot & Storage (-20°C, Protected from Light) D->E Prevent Freeze-Thaw Cycles F 6. Aseptic Media Addition (Cooled to 50-60°C) E->F Final Tissue Culture Application

Workflow for the preparation, sterilization, and application of GA5-Me stock solutions.

Step-by-Step Protocol: Preparation of a 10 mM GA5-Me Stock Solution

This protocol outlines the creation of a 10 mM stock solution using ethanol as the primary solvent, a standard approach minimizing phytotoxicity in sensitive tissue cultures.

Materials Required:

  • Gibberellin A5 Methyl Ester powder (High purity, cell-culture grade)

  • 100% Ethanol (Molecular biology grade) or Anhydrous DMSO

  • Sterile double-distilled water (ddH2O)

  • 0.22 µm Syringe Filter (PTFE for high organic content, or PES)

  • Sterile, amber microcentrifuge tubes

Methodology:

Step 1: Mass Calculation & Weighing

  • Action: Carefully weigh 34.44 mg of GA5-Me powder using an analytical balance. Transfer to a sterile 15 mL conical tube.

  • Causality: To achieve a 10 mM concentration in a 10 mL final volume, the required mass is calculated as: 10 mmol/L * 0.01 L * 344.4 g/mol = 34.44 mg.

Step 2: Primary Solubilization

  • Action: Add 1.0 mL of 100% Ethanol (or anhydrous DMSO) directly to the powder. Vortex vigorously for 1-2 minutes until the solution is completely clear[2]. Do not proceed if particulate matter remains.

  • Causality: Adding water directly to the hydrophobic ester will cause irreversible clumping and precipitation. The organic solvent disrupts the intermolecular forces of the powder, ensuring complete molecular dispersion.

Step 3: Aqueous Dilution

  • Action: While gently vortexing the tube, slowly add 9.0 mL of sterile ddH2O dropwise to bring the final volume to 10 mL.

  • Causality: Rapid addition of water can cause the hydrophobic ester to crash out of solution. Gradual dilution ensures the compound remains in a stable micro-emulsion/solution. The final solvent concentration is 10% ethanol, which will be further diluted to non-toxic levels (<0.1%) in the final culture medium[2].

Step 4: Filter Sterilization

  • Action: Draw the 10 mL solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile container inside a laminar flow hood[2].

  • Causality: Because GA5-Me degrades under autoclave conditions, sterilization must be mechanical. PTFE is recommended to ensure compatibility with the 10% organic solvent concentration.

Step 5: Aliquoting and Storage

  • Action: Divide the stock into 500 µL aliquots in amber microcentrifuge tubes and store immediately at -20°C or -80°C[5].

  • Causality: Repeated freeze-thaw cycles hydrolyze the ester bond prematurely and degrade the diterpenoid ring. Amber tubes protect the light-sensitive double bonds in the gibberellin structure from UV degradation.

Application in Tissue Culture Media

To incorporate the sterilized GA5-Me stock into Murashige and Skoog (MS) or other basal media:

  • Prepare the basal medium with necessary carbon sources (e.g., sucrose) and gelling agents (e.g., agar).

  • Autoclave the medium at 121°C for 20 minutes.

  • Critical Step: Transfer the medium to a sterile water bath or leave it in the laminar flow hood until it cools to 50°C - 60°C [3].

    • Causality: Adding the hormone to media hotter than 60°C induces thermal degradation, destroying its biological activity. Conversely, waiting until the medium drops below 45°C risks premature, uneven solidification of the agar.

  • Aseptically pipette the required volume of the 10 mM GA5-Me stock into the cooled medium. (Example: Add 100 µL of the 10 mM stock to 1 L of medium to achieve a 1 µM final working concentration).

  • Swirl the flask gently to ensure homogenous distribution of the hormone, then pour into sterile Petri dishes or culture vessels.

References

  • Title: Gibberellins Are Modified by Methylation in Planta Source: The Plant Cell (PMC / NIH) URL: [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Gibberellin A5 Methyl Ester (GA5-Me)

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale Gibberellins (GAs) are a class of diterpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Gibberellins (GAs) are a class of diterpenoid phytohormones that govern critical aspects of plant growth and development. The core signaling mechanism relies on the GA-induced dimerization of the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and the DELLA repressor proteins. Upon GA binding, GID1 undergoes a conformational change that allows it to recruit DELLA, forming a stable GA-GID1-DELLA complex. This complex is subsequently recognized by the SCF E3 ubiquitin ligase, leading to the proteasomal degradation of DELLA and the de-repression of downstream growth pathways[1].

Gibberellin A5 methyl ester (GA5-Me; CAS 15355-45-0) is a highly lipophilic, esterified derivative of Gibberellin A5[2]. In drug development and biochemical research, esterified GAs are utilized as membrane-permeable "prodrugs" or specialized ligands. Because the free C-7 carboxylic acid of GA is strictly required to anchor the molecule within the GID1 binding pocket[3], GA5-Me exhibits low intrinsic binding affinity to purified GID1. However, in the presence of intracellular or supplemented esterases, the methyl ester is rapidly hydrolyzed to yield the highly active free GA5.

As a Senior Application Scientist, I designed the following protocols to exploit this prodrug mechanism. By utilizing an in vitro Förster Resonance Energy Transfer (FRET) assay in cell lysates, we can quantitatively measure the kinetics of GA5-Me cleavage and subsequent GID1-DELLA dimerization.

Mechanistic Pathway

G GA5Me GA5 Methyl Ester (Prodrug) Esterase Esterase Cleavage GA5Me->Esterase GA5 Active GA5 Esterase->GA5 GID1 GID1 Receptor GA5->GID1 Binds Complex GA5-GID1-DELLA Complex GID1->Complex DELLA DELLA Repressor DELLA->Complex Recruited SCF SCF E3 Ligase Complex->SCF Recognized by Degradation Proteasomal Degradation SCF->Degradation Ubiquitination

Mechanistic pathway of GA5-Me conversion and subsequent GID1-DELLA signal transduction.

Experimental Design: The Self-Validating System

To ensure scientific integrity, a protocol must be self-validating. Simply observing dimerization upon the addition of GA5-Me is insufficient, as it does not prove the necessity of esterase cleavage. Therefore, our experimental design incorporates Eserine , a broad-spectrum esterase inhibitor[3].

The Causality Matrix:

  • Vehicle (DMSO): Establishes the baseline FRET ratio (negative control).

  • GA3 (Free Acid): Induces rapid dimerization independent of esterase activity (positive control).

  • GA5-Me: Induces dimerization only after esterase-mediated hydrolysis.

  • GA5-Me + Eserine: Eserine blocks the cleavage of the methyl ester. Because the bulky methyl group prevents the C-7 carboxylate from anchoring to GID1, dimerization fails. This proves the causality of the prodrug mechanism.

Protocol 1: In Vitro FRET Assay for GID1-DELLA Dimerization

This protocol utilizes mammalian cell lysates (e.g., Cos-7) transiently expressing YFP-GID1 and CFP-DELLA (specifically the GAI 1-92 domain). The lysate provides the endogenous esterases required to process GA5-Me[3].

Reagents & Equipment
  • Proteins: Cos-7 cell lysates co-transfected with CFP-GAI(1-92) and YFP-GID1.

  • Compounds: GA5-Me (10 mM stock in DMSO), GA3 (10 mM stock in DMSO), Eserine (100 mM stock in DMSO).

  • Lysis/Assay Buffer: 20 mM Tris-HCl (pH 7.5), 120 mM NaCl, 1 mM DTT, 5 mM MgCl₂, Protease Inhibitor Cocktail (EDTA-free). Note: Do not add phosphatase inhibitors if they contain esterase-inhibiting properties.

  • Equipment: Fluorescence microplate reader capable of dual-emission reading (Ex: 433 nm; Em: 475 nm and 527 nm).

Step-by-Step Methodology
  • Lysate Preparation: 24 hours post-transfection, lyse the Cos-7 cells in Assay Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris. Keep the supernatant on ice.

  • Inhibitor Pre-incubation (The Validation Step):

    • Aliquot 90 µL of lysate into a black 96-well microplate.

    • To the "Eserine" control wells, add Eserine to a final concentration of 100 µM.

    • To all other wells, add an equivalent volume of DMSO.

    • Incubate at room temperature for 15 minutes to allow the inhibitor to block endogenous esterases.

  • Baseline Measurement: Read the plate at Ex: 433 nm / Em: 475 nm (CFP) and 527 nm (YFP) to establish the baseline FRET ratio (YFP/CFP) for each well.

  • Compound Addition:

    • Add GA5-Me to a final concentration of 10 µM in the test wells.

    • Add GA3 (10 µM) to the positive control wells.

    • Add DMSO to the negative control wells.

  • Kinetic Readout: Immediately begin reading the plate every 2 minutes for 60 minutes.

  • Data Analysis: Calculate the FRET emission ratio (527 nm / 475 nm) over time. Normalize the data by dividing the ratio at time t by the baseline ratio at time 0.

Experimental Workflow

Workflow Step1 1. Reagent Prep Express YFP-GID1 & CFP-DELLA Prepare GA5-Me in DMSO Step2 2. Assay Assembly Combine lysates in FRET buffer Pre-incubate ± Eserine Step1->Step2 Step3 3. Kinetic Readout Add GA5-Me or Controls Measure Ex: 433nm / Em: 475nm & 527nm Step2->Step3 Step4 4. Data Validation Calculate 527/475 Ratio Verify causality via Eserine block Step3->Step4

Step-by-step experimental workflow for the in vitro FRET dimerization assay.

Protocol 2: Cell-Free DELLA Degradation Assay

To verify that the GA5-Me induced dimerization successfully translates to downstream signaling (ubiquitination and degradation), a cell-free degradation assay using plant extracts (e.g., Arabidopsis thaliana) is employed. This confirms the functional assembly of the SCF complex[4].

Methodology
  • Extract Preparation: Homogenize 10-day-old Arabidopsis seedlings in degradation buffer (50 mM Tris-HCl pH 7.5, 10 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP). Centrifuge to obtain a clear cell-free extract.

  • Recombinant Protein Addition: Spike the extract with purified recombinant DELLA protein (e.g., His-RGA) at 50 nM.

  • Treatment: Divide the extract into three aliquots:

    • Aliquot A: DMSO (Control)

    • Aliquot B: 50 µM GA5-Me

    • Aliquot C: 50 µM GA5-Me + 50 µM MG132 (Proteasome inhibitor)

  • Incubation & Sampling: Incubate at 25°C. Remove 20 µL samples at 0, 15, 30, and 60 minutes. Immediately boil the samples in SDS-PAGE loading buffer to stop the reaction.

  • Detection: Resolve proteins via SDS-PAGE and perform an immunoblot using an anti-His antibody to quantify the remaining DELLA protein.

Causality Check: Aliquot C (MG132) ensures that the disappearance of the DELLA band in Aliquot B is strictly due to 26S proteasome-mediated degradation, rather than non-specific proteolysis.

Data Presentation & Expected Results

The table below summarizes the expected quantitative outcomes of the FRET assay, highlighting the critical role of esterase cleavage in activating GA5-Me.

Treatment ConditionEsterase Inhibitor (Eserine)Max FRET Ratio (YFP/CFP)T½ to Max DimerizationInterpretation
DMSO (Vehicle) -1.00 ± 0.05N/ABaseline state; no dimerization.
GA3 (10 µM) -2.45 ± 0.12< 5 minsRapid, direct binding to GID1.
GA3 (10 µM) + (100 µM)2.40 ± 0.10< 5 minsUnaffected by esterase inhibition.
GA5-Me (10 µM) -2.35 ± 0.1515 - 20 minsDelayed onset due to required esterase cleavage.
GA5-Me (10 µM) + (100 µM)1.10 ± 0.08N/ACleavage blocked; prodrug cannot bind GID1.

Data Summary: GA5-Me requires a brief incubation period for enzymatic conversion to GA5, after which it achieves a FRET ratio comparable to the free acid positive control. The complete ablation of the signal by Eserine validates the prodrug mechanism.

References

  • Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development National Institutes of Health (NIH)[Link]

  • Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System National Institutes of Health (NIH)[Link]

  • Structural analyses of gibberellin-mediated DELLA protein degradation bioRxiv[Link]

Sources

Application

Gibberellin A5 methyl ester extraction protocol from plant tissues

Application Note: Extraction, Purification, and Derivatization Protocol for Gibberellin A5 Methyl Ester from Plant Tissues Executive Summary Gibberellins (GAs) are a complex family of tetracyclic diterpenoid phytohormone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction, Purification, and Derivatization Protocol for Gibberellin A5 Methyl Ester from Plant Tissues

Executive Summary

Gibberellins (GAs) are a complex family of tetracyclic diterpenoid phytohormones that regulate critical aspects of plant growth. Among them, Gibberellin A5 (GA5) is highly valued in agricultural research for its targeted ability to promote floral development with minimal undesirable stem elongation[1].

Because endogenous GAs exist as free carboxylic acids at ultra-trace concentrations (pg/g to ng/g fresh weight), their extraction requires rigorous matrix cleanup. Furthermore, for high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the free acid of GA5 must be converted to Gibberellin A5 methyl ester (CAS: 15355-45-0)[2]. This derivatization neutralizes the polar carboxyl group, drastically increasing the molecule's volatility and thermal stability[3]. Alternatively, synthetic GA5 methyl ester is sometimes applied exogenously as a caged plant growth regulator (PGR) and must be extracted directly[4].

This application note provides a self-validating, end-to-end protocol for the extraction of native GA5 from plant tissues, followed by Solid-Phase Extraction (SPE) cleanup and quantitative derivatization to GA5 methyl ester.

Biological Context & Mechanism of Action

In planta, bioactive gibberellins like GA5 exert their effects by binding to the GID1 receptor. This binding event triggers a conformational change that promotes interaction with DELLA repressor proteins. The resulting complex recruits the SCF ubiquitin ligase, leading to the rapid degradation of DELLA proteins via the 26S proteasome, thereby derepressing the transcription factors responsible for reproductive growth[3].

Signaling GA5 Gibberellin A5 (Bioactive) GID1 GID1 Receptor GA5->GID1 Binds DELLA DELLA Repressor GID1->DELLA Interacts Proteasome 26S Proteasome Degradation DELLA->Proteasome Ubiquitination Response Floral Development Proteasome->Response Derepresses

Caption: Gibberellin A5 signaling cascade driving DELLA degradation and floral development.

Principles of the Analytical Workflow (E-E-A-T)

To ensure trustworthiness and reproducibility, every step of this protocol is designed around specific chemical causalities:

  • Metabolic Quenching: Plant tissues contain highly active oxidative enzymes. Immediate freezing in liquid nitrogen and cryo-milling prevents the enzymatic degradation of GAs during cell lysis[5].

  • Isotope Dilution (Self-Validation): Matrix effects and analyte loss during SPE are inevitable. By spiking the extraction solvent with a known amount of deuterium-labeled internal standard (e.g.,[²H₂]-GA5), the protocol becomes self-validating. The ratio of native GA5 to the internal standard remains constant, allowing for absolute quantification regardless of downstream losses[6].

  • Solvent Selection: 80% Acetonitrile (ACN) or Methanol is utilized because the 20% aqueous component swells the plant tissue, while the organic phase efficiently solubilizes the moderately polar diterpenoids and precipitates large interfering proteins[5].

  • Derivatization Chemistry: Historically, explosive diazomethane was used for methylation[6]. This protocol utilizes TMS-diazomethane , a safer, commercially available alternative that effectively esterifies the C-7 carboxyl group of GA5 to yield GA5 methyl ester, enabling sharp, symmetrical peaks during GC-MS analysis.

Workflow Step1 1. Cryogenic Milling (Liquid N2, 27 Hz) Step2 2. Solvent Extraction (80% ACN + [²H₂]-GA5 IS) Step1->Step2 Step3 3. SPE Purification (Oasis HLB Cartridge) Step2->Step3 Step4 4. Derivatization (TMS-Diazomethane to GA5-Me) Step3->Step4 Step5 5. Instrumental Analysis (GC-MS Quantification) Step4->Step5

Caption: Step-by-step workflow for Gibberellin A5 extraction and methyl esterification.

Step-by-Step Extraction and Derivatization Protocol

Phase 1: Tissue Homogenization & Extraction
  • Harvesting: Rapidly excise the target plant tissue (e.g., seeds or shoot tips) and immediately submerge in liquid nitrogen.

  • Cryo-Milling: Transfer 50–100 mg of frozen tissue into a grinding tube containing 2.8 mm zirconium oxide beads. Homogenize using a vibration mill at 27 Hz for 3 minutes[5]. Do not allow the sample to thaw.

  • Extraction: Add 1.0 mL of ice-cold extraction buffer (80% Acetonitrile containing 5% Formic Acid)[7].

  • Internal Standard Addition: Immediately spike the homogenate with 1.0 ng of [²H₂]-GA5 internal standard.

  • Incubation: Sonicate the mixture for 5 minutes in an ice bath, then rotate on a benchtop laboratory rotator at 4°C for 30 minutes in the dark[5].

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean glass vial[7].

Phase 2: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Mount an Oasis HLB SPE cartridge (30 mg/1 mL) onto a vacuum manifold. Condition with 1 mL of 100% Methanol, followed by equilibration with 1 mL of 50% Acetonitrile[5].

  • Loading: Dilute the clarified supernatant with LC-MS grade water to reduce the organic concentration below 10%, ensuring optimal retention of GAs on the sorbent. Load the sample onto the cartridge at a flow rate of 1 drop/second[8].

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water (acidified with 0.1% Formic Acid) to elute highly polar interferents (e.g., sugars, organic acids).

  • Elution: Elute the enriched gibberellin fraction using 1 mL of 80% Methanol[8].

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

Phase 3: Derivatization to GA5 Methyl Ester

Note: Conduct this step in a certified fume hood. TMS-diazomethane is toxic.

  • Reconstitution: Dissolve the dried extract in 200 µL of anhydrous Methanol.

  • Methylation: Add 50 µL of 2.0 M TMS-diazomethane in hexane. Vortex gently and incubate at room temperature for 30 minutes. The solution should maintain a slight yellow tint, indicating an excess of the derivatizing agent.

  • Quenching: Quench the unreacted TMS-diazomethane by adding 10 µL of 10% Acetic Acid until the yellow color completely dissipates.

  • Final Preparation: Evaporate the solvent under Nitrogen gas and reconstitute the newly formed Gibberellin A5 methyl ester in 100 µL of Hexane or Ethyl Acetate for GC-MS injection.

Quantitative Data & Analytical Parameters

When analyzing the resulting GA5 methyl ester via GC-MS or LC-MS/MS, researchers should expect performance metrics aligned with modern phytohormone analysis standards. The table below summarizes typical quantitative parameters achieved using optimized SPE and MS/MS methodologies[8].

Analytical ParameterTypical Value / RangeImplications for Protocol Validation
Limit of Detection (LOD) 0.02 – 0.74 pgEnsures detection of ultra-trace endogenous GA5 levels.
Limit of Quantification (LOQ) 0.07 – 2.45 pgDefines the lowest concentration for reliable biological comparison.
Linearity (R²) > 0.99Validates the efficiency of the TMS-diazomethane derivatization across concentrations.
Matrix Recovery 72% – 128%Corrected via the [²H₂]-GA5 internal standard spike in Step 1.4.
Relative Std. Deviation (RSD) 1.0% – 13.9%Demonstrates the reproducibility of the Oasis HLB SPE cleanup.

References

  • A Century of Gibberellin Research - National Institutes of Health (NIH) / PMC[Link]

  • Dynamic Hormonal Networks in Flax During Fusarium oxysporum Infection and Their Regulation by Spermidine - National Institutes of Health (NIH) / PMC [Link]

  • The Content and In Vivo Metabolism of Gibberellin in Apple Vegetative Tissues - American Society for Horticultural Science (ASHS)[Link]

  • 16,17-Dihydro Gibberellin A5 Competitively Inhibits a Recombinant Arabidopsis GA 3β-Hydroxylase Encoded by the GA4 Gene - National Institutes of Health (NIH) / PMC[Link]

  • Gibberellin Increases the Bud Yield and Theanine Accumulation in Camellia sinensis - MDPI [Link]

  • o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release - Journal of Agricultural and Food Chemistry (ACS) [Link]

  • Gibberellin A5 (Cas 561-56-8) Properties - LookChem[Link]

Sources

Method

Application Note: Optimization of Gibberellin A5 Methyl Ester Application Rates for Plant Growth Regulation Assays

Introduction and Mechanistic Overview Gibberellins (GAs) are a complex family of tetracyclic diterpenoid phytohormones that regulate critical developmental switches, including seed germination, internode elongation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Gibberellins (GAs) are a complex family of tetracyclic diterpenoid phytohormones that regulate critical developmental switches, including seed germination, internode elongation, and the transition to flowering[1]. While Gibberellic Acid (GA3) is widely utilized for its broad-spectrum elongation effects, Gibberellin A5 (GA5) is functionally distinct. GA5 is highly efficacious at promoting floral development while exerting minimal influence on stem elongation[2]. This specialized activity makes GA5 an indispensable tool for researchers aiming to uncouple reproductive development from vegetative growth.

For advanced bioassays and metabolomic profiling, the methyl ester derivative of GA5 (GA5-ME, CAS 15355-45-0, MW: 344.40) is frequently utilized[3]. The esterification of the native carboxylic acid masks its negative charge, significantly increasing the molecule's lipophilicity. This chemical modification enhances cuticular penetration during foliar application and improves volatility for gas chromatography-mass spectrometry (GC-MS) and LC-MS workflows[4].

The Causality of Prodrug Activation

In vivo, GA5-ME acts as a highly permeable prodrug. Upon crossing the hydrophobic cuticular barrier, non-specific endogenous plant esterases hydrolyze the methyl group, releasing the active GA5 molecule. Active GA5 then binds to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, inducing a conformational change that promotes interaction with DELLA repressor proteins. This complex recruits the SCF^SLY1 E3 ubiquitin ligase, leading to the polyubiquitination and subsequent 26S proteasome-mediated degradation of DELLA proteins. The destruction of DELLA relieves the repression of downstream transcription factors, orchestrating the targeted physiological response.

GA_Signaling GA5ME GA5 Methyl Ester (Lipophilic Prodrug) Uptake Cuticular Penetration & Cellular Uptake GA5ME->Uptake Esterase Endogenous Esterases (Hydrolysis) Uptake->Esterase GA5 Active Gibberellin A5 Esterase->GA5 Cleavage of Methyl Group GID1 GID1 Receptor Binding GA5->GID1 Conformational Change DELLA DELLA Repressor Polyubiquitination GID1->DELLA SCF^SLY1 Recruitment Proteasome 26S Proteasome Degradation DELLA->Proteasome Response Gene Expression & Floral Development Proteasome->Response Derepression of PIFs

Fig 1: Mechanism of GA5 Methyl Ester cellular uptake, activation, and DELLA-mediated signaling.

Quantitative Application Rates

Determining the optimal application rate of GA5-ME is highly dependent on the target species, the developmental stage, and the chosen delivery method. The following table summarizes empirically validated concentration ranges for common plant growth regulation assays.

Assay TypeTarget SpeciesApplication MethodOptimal ConcentrationMechanistic Rationale
Dwarf Pea Bioassay Pisum sativumMicro-drop (apical bud)0.01 - 1.0 µ g/plant Evaluates internode elongation. GA5 requires precise low-dose curves to detect subtle dose-responses compared to GA3[5].
Floral Induction Arabidopsis thalianaFoliar Spray10 - 100 µMPromotes transition from vegetative to reproductive phase. The methyl ester enhances penetration through waxy rosette leaves.
In Vitro Germination VariousAgar Media Incorporation0.1 - 10 µMRescues GA-deficient mutant germination. Seed esterases convert the prodrug to active GA5 during imbibition.
Metabolomic Standard N/AGC-MS / LC-MS10 - 50 ng/mLUsed as an internal standard. The methyl ester form is highly volatile, improving chromatographic resolution[4].

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, every protocol described below operates as a closed-loop system. They incorporate internal controls that verify both the chemical integrity of the application and the biological responsiveness of the model organism.

Protocol 1: Preparation of GA5 Methyl Ester Working Solutions

Causality Check: GA5-ME is highly lipophilic; attempting to dissolve it directly in water will result in precipitation and inconsistent dosing. A primary organic solvent is mandatory.

  • Weighing: Accurately weigh 3.44 mg of GA5-ME powder.

  • Primary Stock (10 mM): Dissolve the powder in 1.0 mL of absolute ethanol or DMSO. Vortex until completely clear.

  • Working Dilution: Dilute the primary stock into sterile distilled water to reach the target micromolar concentration (e.g., 10 µL of stock into 9.99 mL water for a 10 µM solution).

  • Surfactant Addition: Add Tween-20 to a final concentration of 0.05% (v/v). Rationale: Surfactants reduce the surface tension of the aqueous droplet, ensuring uniform spreading across the hydrophobic leaf cuticle.

  • Self-Validation (Mock Control): Prepare a parallel solution containing only the equivalent volume of ethanol/DMSO and Tween-20 in water. This ensures the solvent alone does not induce a stress or growth phenotype.

Protocol 2: Dwarf Pea (Pisum sativum) Epicotyl Bioassay

This assay leverages GA-deficient dwarf mutants to quantify the bioactivity of exogenous gibberellins[5].

  • Germination: Soak dwarf pea seeds in aerated distilled water for 24 hours. Plant in moist vermiculite and cultivate in total darkness at 20°C for 4 days.

  • Selection: Transfer seedlings to a 16h/8h light/dark cycle. Select seedlings of strictly uniform height (approx. 3-4 cm). Rationale: Uniformity minimizes baseline biological noise, ensuring that measured elongation is strictly dose-dependent.

  • Application: Using a precision microsyringe, apply exactly 2 µL of the GA5-ME working solution (ranging from 0.01 to 1.0 µ g/plant ) directly onto the apical bud.

  • Incubation & Measurement: Allow plants to grow for 5-7 days. Measure the exact length between the first and second internodes using digital calipers.

  • Self-Validation (Positive Control): Include a cohort treated with GA3 (a known hyper-elongator) to verify the dynamic range and responsiveness of the specific seed batch.

Protocol 3: Arabidopsis Floral Induction Assay
  • Cultivation: Grow Arabidopsis thaliana (preferably ga1-3 mutants) under short-day conditions (8h light/16h dark) to artificially delay natural flowering.

  • Treatment: Beginning at 14 days post-germination, apply a 50 µM GA5-ME solution via foliar spray until runoff. Repeat applications every 3 days for a total of two weeks.

  • Scoring: Record the number of rosette leaves at the exact time of bolting (inflorescence emergence). Rationale: A lower rosette leaf number at bolting indicates an accelerated transition to the reproductive phase driven by GA5 signaling.

Bioassay_Workflow Stock 1. Stock Preparation (10 mM in EtOH) Dilution 2. Serial Dilution (Aqueous + 0.1% Tween-20) Stock->Dilution Application 3. Micro-drop Application (1-5 µL per apical bud) Dilution->Application Incubation 4. Controlled Incubation (Standardized Photoperiod) Application->Incubation Scoring 5. Phenotypic Scoring (Internode Length/Flowering) Incubation->Scoring

Fig 2: Standardized workflow for topical bioassay applications and phenotypic validation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Gibberellin A5 Methyl Ester (GA5-ME) Degradation

Welcome to the Technical Support Center for Gibberellin A5 methyl ester (GA5-ME) handling and formulation. Because GA5-ME is a highly reactive diterpene lactone derivative, maintaining its structural integrity in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gibberellin A5 methyl ester (GA5-ME) handling and formulation. Because GA5-ME is a highly reactive diterpene lactone derivative, maintaining its structural integrity in aqueous solutions is a common challenge in drug development and agricultural research. This guide provides field-proven, mechanistic insights to help you diagnose, prevent, and validate the stability of your GA5-ME solutions.

Diagnostic Workflow: GA5-ME Degradation Pathways

GA5ME_Degradation_Pathway GA5ME Gibberellin A5 Methyl Ester (Intact & Active) Acidic pH < 4.0 Acidic Conditions GA5ME->Acidic Alkaline pH > 7.0 Alkaline Conditions GA5ME->Alkaline Stable Optimal Stability (pH 4.0 - 5.0, 4°C) GA5ME->Stable Isomerization Isomerization (e.g., iso-GA derivatives) Acidic->Isomerization Slow Kinetics Hydrolysis Ester Hydrolysis (Yields Free GA5) Alkaline->Hydrolysis Rapid Kinetics Lactone γ-Lactone Ring Opening (Biologically Inactive) Alkaline->Lactone Rapid Kinetics

Diagram illustrating the pH-dependent degradation pathways of Gibberellin A5 methyl ester.

Core Troubleshooting & FAQs

Q1: Why is my GA5-ME degrading rapidly in standard cell culture media or assay buffers (pH 7.4)? A1: Cell culture media is typically buffered at physiological pH (7.4), which is mildly alkaline relative to the stability optimum of gibberellins. At this pH, GA5-ME undergoes two primary degradation pathways. First, the methyl ester moiety is highly susceptible to base-catalyzed hydrolysis. Hydroxide ions nucleophilically attack the carbonyl carbon, cleaving the ester to yield free Gibberellin A5 and methanol[1]. Second, the highly strained γ-lactone ring—which is essential for biological activity—undergoes hydrolytic opening to form inactive gibberellenic acid derivatives[2][3].

Q2: How do temperature and pH interact to affect the half-life of my aqueous stock? A2: Temperature acts as a kinetic multiplier for the hydrolysis reactions dictated by pH. Gibberellins achieve maximum stability in slightly acidic conditions (pH 3.3 – 4.5), exhibiting a half-life of approximately 14 days at 20°C[2][3]. However, elevating the temperature to 50°C collapses this half-life to under 2 days[3]. In neutral or alkaline solutions, the activation energy for both lactone ring opening and ester cleavage is lowered, meaning even room-temperature storage will result in rapid degradation (half-life < 24 hours)[4].

Q3: My GA5-ME precipitates upon addition to aqueous buffers. How can I prevent this while maintaining stability? A3: GA5-ME is highly lipophilic and sparingly soluble in purely aqueous environments[5]. Direct addition to water causes localized precipitation. To resolve this, you must first dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol, achieving a solubility of up to 15 mg/mL[5]. When introducing this stock to your working buffer, add it dropwise under vigorous vortexing. Ensure the final concentration of the organic co-solvent remains below 1% (v/v) to prevent solvent-induced artifacts in your downstream biological assays.

Q4: How can I confirm that my GA5-ME hasn't hydrolyzed before running a critical assay? A4: You must employ a self-validating analytical check using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 254 nm[6]. Because hydrolysis of the methyl ester removes a hydrophobic methyl group and exposes a polar carboxylic acid, the resulting free GA5 will interact less with the non-polar C18 stationary phase. Consequently, degradation is positively confirmed if you observe a new peak eluting at a shorter retention time than your intact GA5-ME standard.

Quantitative Stability Data

Table 1: Thermodynamic and pH-Dependent Stability Profile of Gibberellin Derivatives in Aqueous Solutions [2][3]

pH LevelIncubation TemperatureEstimated Half-LifeDominant Degradation Mechanism
pH 3.5 – 4.5 4°C> 30 daysStable (Minimal hydrolytic activity)
pH 3.5 – 4.5 20°C~14 daysSlow γ-lactone ring hydrolysis
pH 7.0 (Neutral) 20°C2 – 3 daysEster cleavage & structural isomerization
pH 8.5 (Alkaline) 20°C< 24 hoursRapid base-catalyzed ester/lactone hydrolysis
pH 7.0 (Neutral) 50°C< 2 daysThermally accelerated degradation

Experimental Protocol: Preparation and Self-Validation of Aqueous GA5-ME Solutions

Objective: To formulate a stable, biologically compatible aqueous solution of GA5-ME and empirically validate its structural integrity prior to experimental application.

Phase 1: Anhydrous Solubilization
  • Weighing: Accurately weigh the required mass of lyophilized GA5-ME powder.

  • Reconstitution: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM concentrated stock.

    • Causality Note: Anhydrous DMSO prevents premature exposure to water, completely halting hydrolytic degradation during storage[5].

  • Storage: Purge the headspace of the vial with argon or nitrogen gas to prevent oxidative damage, seal tightly, and store at -20°C.

Phase 2: Aqueous Dilution
  • Buffer Preparation: Prepare the target experimental buffer. If the biological model permits, adjust the buffer to an optimal pH of 4.0 – 4.5 using 0.1 M HCl[4].

  • Injection: While continuously vortexing the aqueous buffer, inject the required volume of the DMSO stock dropwise.

    • Causality Note: Continuous vortexing prevents the formation of high-concentration micro-pockets that lead to irreversible precipitation. Keep final DMSO concentration ≤ 1%.

Phase 3: Self-Validating Integrity Check (RP-HPLC)
  • Sampling: Immediately extract a 10 µL aliquot of the final aqueous solution.

  • Chromatography: Inject the sample into an RP-HPLC system equipped with a C18 column. Run a gradient mobile phase of Water/Acetonitrile containing 0.1% Formic Acid, monitoring absorbance at 254 nm[6].

  • Data Interpretation (Validation):

    • Pass: A single sharp peak corresponding to the established retention time of intact GA5-ME.

    • Fail: The appearance of a secondary peak with a shorter retention time.

    • Causality Note: Cleavage of the methyl ester yields free GA5, which is more polar than GA5-ME and elutes earlier on a reverse-phase column[1]. If this peak is detected, the solution has degraded and must be discarded.

References

  • [2] Technical Support Center: Gibberellic Acid (GA₃) Aqueous Solution Stability | Source: Benchchem | 2

  • [6] (PDF) Gibberellic acid decomposition and its loss of biological activity in aqueous solutions | Source: ResearchGate | 6

  • [4] The stability of express gibberelic acid in combination with liquid urea | Source: Massey University | 4

  • [1] Allylic chlorination of gibberellins A3 and A7 methyl esters and of gibberellin A3: preparation of gibberellin A5 | Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) | 1

  • [3] Review Article Recent Advancements In Gibberellic Acid Formulation Techniques | Source: AWS | 3

  • [5] Gibberellic Acid - PRODUCT INFORMATION | Source: Cayman Chemical |5

Sources

Optimization

Optimizing GC-MS parameters for Gibberellin A5 methyl ester detection

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Gibberellin A5 (GA5) methyl ester. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Gibberellin A5 (GA5) methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing GC-MS for the analysis of plant hormones. Here, we will delve into the critical aspects of method development, troubleshooting, and frequently asked questions to ensure the integrity and accuracy of your results.

Introduction to Gibberellin Analysis by GC-MS

Gibberellins (GAs) are a class of diterpenoid acids that function as essential plant hormones, regulating various developmental processes.[1][2] Their low abundance in plant tissues necessitates highly sensitive and specific analytical techniques like GC-MS for accurate quantification.[1][2] However, the inherent polarity and low volatility of gibberellins, including GA5, require a crucial derivatization step to make them amenable for gas chromatography.[3] This guide will focus on the analysis of GA5 as its methyl ester, a common derivatization product.

Core Workflow for GC-MS Analysis of Gibberellin A5 Methyl Ester

The successful analysis of Gibberellin A5 methyl ester by GC-MS hinges on a systematic workflow, from sample preparation to data interpretation. Each step presents unique challenges and opportunities for optimization.

GC-MS Workflow for Gibberellin A5 Methyl Ester cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction (e.g., with ethanol/ethyl acetate) purification Purification (e.g., SPE, HPLC) extraction->purification Crude Extract methylation Methylation (e.g., with diazomethane) purification->methylation Purified GA5 silylation Silylation (Optional) (e.g., with BSTFA/TMCS) methylation->silylation injection Injection silylation->injection Volatile Derivative separation GC Separation injection->separation detection MS Detection separation->detection identification Peak Identification detection->identification Mass Spectra quantification Quantification identification->quantification

Caption: Workflow for Gibberellin A5 Methyl Ester Analysis.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of Gibberellin A5 methyl ester.

1. Poor Peak Shape or Tailing

  • Question: My chromatogram for Gibberellin A5 methyl ester shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is often indicative of active sites within the GC system or incomplete derivatization.

    • Incomplete Derivatization: The hydroxyl group on GA5, even after methylation of the carboxylic acid, can interact with active sites. Ensure your derivatization protocol is optimized. For gibberellins, a two-step derivatization is often employed: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[4][5]

      • Protocol: After methylation, evaporate the sample to dryness under a stream of nitrogen. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60-80°C for 30-60 minutes.

    • Active Sites in the Inlet or Column: Active sites can be present in the inlet liner, on the column, or at the transfer line to the mass spectrometer.

      • Solution: Use a deactivated inlet liner, such as one with glass wool. Ensure the column is properly conditioned before use to minimize bleed and passivate active sites.[6] Consider using a low-bleed "MS-grade" column.[6]

    • Column Choice: The choice of GC column is critical. A non-polar or medium-polarity column is generally suitable.

      • Recommendation: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a robust choice for a wide range of derivatized plant hormones.

2. Low Sensitivity or No Detectable Peak

  • Question: I am not detecting a peak for Gibberellin A5 methyl ester, or the signal-to-noise ratio is very low. What are the likely reasons?

  • Answer: Low sensitivity can stem from issues in sample preparation, injection, or the mass spectrometer settings.

    • Inefficient Extraction and Purification: Gibberellins are present in trace amounts in plant tissues.[1] Your extraction and purification protocol must be highly efficient. Solid-Phase Extraction (SPE) is a common and effective method for cleaning up plant extracts.

    • Derivatization Issues: As mentioned above, incomplete derivatization will lead to poor chromatographic performance and low sensitivity. Verify the freshness of your derivatization reagents.

    • Injector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. A starting point of 250°C is common.[4]

    • Mass Spectrometer Settings:

      • Full Scan vs. Selected Ion Monitoring (SIM): For trace analysis, operating in SIM mode is highly recommended.[7] This mode significantly enhances sensitivity by monitoring only a few characteristic ions of your target analyte.

      • Ion Selection for SIM: For the trimethylsilyl derivative of Gibberellin A5 methyl ester, you will need to identify characteristic fragment ions from a full scan mass spectrum. While a library spectrum for the exact derivative may not be readily available, you can predict likely fragments based on the structure and known fragmentation patterns of similar gibberellin derivatives. Common losses include CH3, OCH3, and trimethylsilanol (TMSOH).

      • Dwell Time: In SIM mode, the dwell time for each ion should be optimized. A dwell time of around 100 ms is a good starting point.[8]

3. Co-eluting Peaks and Matrix Interference

  • Question: I am observing co-eluting peaks that interfere with the quantification of Gibberellin A5 methyl ester. How can I improve the resolution?

  • Answer: Co-elution is a common challenge when analyzing complex biological samples.

    • Optimize the GC Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

      • Example Program:

        • Initial temperature: 80°C, hold for 1 minute.

        • Ramp 1: 30°C/minute to 245°C.

        • Ramp 2: 5°C/minute to 300°C, hold for 5 minutes.[9]

    • Column Dimensions: A longer column or a column with a smaller internal diameter can provide better resolution.[10][11] However, this may increase analysis time.

    • Enhanced Sample Purification: If chromatographic optimization is insufficient, revisit your sample preparation. A more rigorous purification step, such as fractionation by HPLC prior to GC-MS analysis, may be necessary.[5][12]

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for gibberellin analysis by GC-MS?

A1: Yes, due to their polarity and low volatility, gibberellins require derivatization to be analyzed by GC-MS.[2][3] The most common approach is methylation of the carboxylic acid group, often followed by silylation of hydroxyl groups.[4][5]

Q2: What are the best GC column dimensions for this analysis?

A2: A good starting point is a 30 m column with a 0.25 mm internal diameter and a 0.25 µm film thickness.[13] This provides a good balance between resolution, analysis time, and sample capacity.

Q3: What are the key mass spectral fragments to look for when identifying Gibberellin A5 methyl ester?

A3: For the methylated and silylated derivative of GA5, you would expect to see a molecular ion (M+) and characteristic fragment ions resulting from the loss of methyl groups (-15 Da), methoxy groups (-31 Da), and trimethylsilanol (-90 Da). It is crucial to run a standard of derivatized GA5 to determine the exact masses and relative abundances of these fragments for your specific instrument and method.

Q4: How can I ensure the accuracy of my quantification?

A4: The use of an internal standard is essential for accurate quantification to account for variations in extraction efficiency, derivatization yield, and injection volume. Isotopically labeled gibberellins are the gold standard for internal standards.

Recommended GC-MS Parameters for Gibberellin A5 Methyl Ester

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good resolution and is relatively inert.[13]
Injector Temperature 250 °CEnsures efficient volatilization without thermal degradation.[4]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 80°C (1 min), Ramp 1: 30°C/min to 245°C, Ramp 2: 5°C/min to 300°C (hold 5 min)A multi-step ramp can improve separation of complex mixtures.[9]
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Energy 70 eVStandard for generating reproducible mass spectra.
MS Mode Selected Ion Monitoring (SIM) for quantification; Full Scan for initial identificationSIM mode significantly increases sensitivity for trace analysis.[7]

References

  • Gaskin, P., & MacMillan, J. (n.d.). GC-MS identification of endogenous gibberellins and gibberellin conjugates as their permethylated derivatives.
  • Creative Proteomics. (n.d.). Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS.
  • Sumner, L. W., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 209-220.
  • Okamoto, M., et al. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in Molecular Biology, 495, 53-60.
  • (n.d.). (A) Reaction scheme for the TMPP derivatization of gibberellic acid...
  • Guo, Z., et al. (2016). Direct Derivatization and Quantitation of Ultra-trace Gibberellins in Sub-milligram Fresh Plant Organs. Analytical Chemistry, 88(3), 1847-1854.
  • (n.d.). Optimized MRM parameters for plant hormone detection.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). Gibberellic acid, methyl ester. PubChem.
  • Boughton, B. A., et al. (2015). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. Metabolomics, 11, 1523-1536.
  • Amerigo Scientific. (n.d.). A Guide to GC Column Selection.
  • (2013, December 1). Optimizing GC–MS Methods.
  • Smith Henry, A. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Agilent.
  • (n.d.).
  • (n.d.). Conditions for identification of gibberellins by GC/MS.
  • Romanello, D. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex.
  • (n.d.).
  • National Institute of Standards and Technology. (n.d.). Gibberellic acid. NIST WebBook.
  • (2018, February 6). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Taylor & Francis.
  • (2025, August 25). gibberellin A5 methyl ester | CAS#:15355-45-0. Chemsrc.
  • Wang, Y., et al. (2024). Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants. Metabolites, 14(2), 85.
  • (n.d.). Determination of Gibberellin (GA3) in Liquid biofertilizers.
  • Li, Z., et al. (2022). Concise Synthesis of (−)-GA18 Methyl Ester. Journal of the American Chemical Society, 145(1), 163-168.

Sources

Troubleshooting

Technical Support Center: Gibberellin A5 Methyl Ester Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic biological activity or complete loss of efficacy when using Gibberellin A5 (GA5) me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic biological activity or complete loss of efficacy when using Gibberellin A5 (GA5) methyl ester in long-term developmental assays.

The root cause of these experimental failures is rarely the compound's initial purity; rather, it is the improper handling of the highly sensitive methyl ester bond and the C-19 lactone ring . This guide provides a self-validating framework, grounded in chemical kinetics, to help you troubleshoot degradation issues and establish foolproof storage protocols.

Part 1: Troubleshooting & FAQs

Q1: Why does my Gibberellin A5 methyl ester lose its biological efficacy after a few weeks in solution? Causality: The degradation is primarily driven by two structural vulnerabilities. First, the methyl ester bond is highly susceptible to nucleophilic attack by water. When dissolved in hygroscopic solvents like Dimethyl Sulfoxide (DMSO) that have been repeatedly exposed to air, ambient moisture is absorbed. This water catalyzes the hydrolysis of the methyl ester into the free Gibberellin A5 acid and methanol. Second, if the aqueous micro-environment shifts towards an alkaline pH, the essential lactone ring undergoes irreversible cleavage and isomerization into biologically inactive compounds 1[1]. Solution: Always use strictly anhydrous solvents and protect solutions from atmospheric moisture.

Q2: Should I store the compound as a solid powder or a pre-made stock solution? Causality: Solid-state storage is vastly superior because it minimizes molecular mobility, depriving the system of the solvent-mediated interactions required for hydrolysis. While dry gibberellin powders maintain chemical stability at room temperature for short durations (e.g., during transit) 2[2], long-term preservation requires cold, dry conditions to prevent ambient humidity from initiating surface-level degradation. Solution: Store the bulk of your supply as a lyophilized solid at -20°C in a tightly sealed container within a desiccator.

Q3: I must store my stock solutions for an ongoing 6-month assay. What is the optimal protocol? Causality: Repeated freeze-thaw cycles introduce condensation (water) into the vial, accelerating hydrolysis upon every thaw. Storing solutions at -80°C reduces the kinetic energy of the system to a point where nucleophilic attacks are effectively halted, preserving the ester bond for up to 6 months 3[3]. Solution: Prepare stock solutions in anhydrous solvents, immediately aliquot them into single-use vials, purge with an inert gas, and cryopreserve at -80°C. Never return a thawed aliquot to the freezer.

Part 2: Quantitative Stability Data

To facilitate experimental planning, the following table summarizes the degradation kinetics of Gibberellin A5 methyl ester across various storage states.

Storage StateTemperatureEnvironmental ConditionsEstimated Shelf LifePrimary Degradation Risk
Solid Powder 20°C to 25°CSealed, desiccated~1 to 2 yearsMinimal (if strictly dry)
Solid Powder 20°C to 25°CHigh ambient humidity< 1 monthMoisture absorption & surface hydrolysis
Solid Powder -20°CInert atmosphere (N2/Ar)> 2 yearsCondensation upon opening cold vial
Stock Solution (Anhydrous DMSO)-80°CLight-protected, inert gas6 monthsNone (Kinetic arrest)
Stock Solution (Anhydrous DMSO)-20°CLight-protected, inert gas1 monthSlow hydrolysis over time
Aqueous Solution 4°CpH > 7.0< 24 hoursRapid lactone cleavage & isomerization

Part 3: Self-Validating Experimental Protocol

To prevent the hydrolysis of the methyl ester during the preparation of stock solutions, follow this self-validating methodology. Each step includes a validation checkpoint to ensure the system's integrity.

Step 1: Thermal Equilibration

  • Action: Before opening the manufacturer's vial, remove it from the -20°C freezer and place it in a room-temperature desiccator for 30–45 minutes.

  • Validation Check: Inspect the exterior of the vial. It must be completely dry. Opening a cold vial causes immediate atmospheric condensation on the powder, introducing the water necessary for hydrolysis.

Step 2: Anhydrous Dissolution

  • Action: In a fume hood, crack open a new, sealed ampoule of anhydrous DMSO (water content <0.005%). Dissolve the GA5 methyl ester powder to your desired stock concentration (e.g., 10 mM).

  • Validation Check: Observe the solution against a light source. The liquid must be perfectly clear. Any turbidity or cloudiness indicates moisture contamination or polymer precipitation.

Step 3: Aliquoting and Inert Gas Purging

  • Action: Divide the stock solution into amber glass vials (to protect against UV-induced degradation). Gently blow a low-pressure stream of Argon or Nitrogen gas over the liquid surface in each vial for 5 seconds before immediately capping.

  • Causality: Displacing oxygen and atmospheric moisture from the vial's headspace prevents oxidative degradation and moisture-driven nucleophilic acyl substitution 3[3].

Step 4: Cryopreservation & Baseline Validation

  • Action: Transfer the sealed aliquots immediately to a -80°C freezer.

  • Validation Check: Run a baseline HPLC-UV or LC-MS assay on one aliquot at Day 0. The presence of a single sharp peak corresponding to the intact methyl ester confirms baseline integrity. When thawing future aliquots, they should match this chromatogram without the appearance of a secondary peak (which would indicate the presence of the hydrolyzed free acid).

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the chemical logic dictating why improper handling leads to compound failure, contrasted against our optimized preservation pathway.

GA5_Stability Start Gibberellin A5 Methyl Ester (Intact) Moisture Exposure to Moisture (Hygroscopic Solvents) Start->Moisture Improper Handling Anhydrous Dissolve in Anhydrous DMSO / EtOH Start->Anhydrous Optimized Protocol Hydrolysis Ester Hydrolysis (Yields Free Acid + Methanol) Moisture->Hydrolysis Lactone Lactone Ring Cleavage (Alkaline pH) Moisture->Lactone Inactive Loss of Biological Activity Hydrolysis->Inactive Lactone->Inactive Argon Purge with Inert Gas (Argon / N2) Anhydrous->Argon Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) Argon->Aliquots Storage Cryogenic Storage (-80°C, Dark) Aliquots->Storage Stable Long-Term Stability (Preserved Efficacy) Storage->Stable

Figure 1: Mechanistic pathways of Gibberellin A5 methyl ester degradation vs. optimal preservation.

References

  • Do GA₃, IAA, and BAP powders lose stability if stored at room temperature for three days instead of in the fridge? | ResearchGate.
  • (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem.
  • Review Article Recent Advancements In Gibberellic Acid Formul
  • Gibberellin A5 | Plant Hormone - MedchemExpress.com. MedChemExpress.

Sources

Optimization

GA5-Esterification Tech Support Center: Maximizing Yields and Minimizing Side Reactions

Welcome to the Technical Support Center for the chemical esterification of Gibberellin A5 (GA5). characterized by a delicate 19,10-lactone ring, a characteristic double bond, a tertiary hydroxyl at C-13, and a target car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical esterification of Gibberellin A5 (GA5). characterized by a delicate 19,10-lactone ring, a characteristic double bond, a tertiary hydroxyl at C-13, and a target carboxylic acid at C-7[1]. Modifying the C-7 position is critical for drug development and agricultural formulations, but the structural complexity of GA5 makes it highly susceptible to side reactions.

This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to help you achieve high-yielding esterifications.

Diagnostic Workflow for Yield Optimization

Before adjusting your protocol, use the following diagnostic logic to identify the exact failure point in your reaction.

GA5_Troubleshooting Start Low Yield in GA5 Esterification LCMS Analyze Crude by LC-MS Start->LCMS Unreacted Is unreacted GA5 present? LCMS->Unreacted Yes Yes Unreacted->Yes No No Unreacted->No Activation Check Activation Step (Moisture, Reagent Purity) Yes->Activation SideProducts Identify Side Products No->SideProducts N_Acylurea N-Acylurea Formation (Steglich Rearrangement) SideProducts->N_Acylurea Mass + Carbodiimide LactoneOpen Lactone Ring Opening (Base-Catalyzed) SideProducts->LactoneOpen Mass + H2O O_Acylation C-13 O-Acylation (Excess Coupling Agent) SideProducts->O_Acylation Mass + Acyl

Diagnostic workflow for identifying root causes of low yields in GA5 esterification.

Troubleshooting Guide & FAQs

Q: My Steglich esterification of GA5 is stalling at 40% yield, and LC-MS shows a massive byproduct peak (+155 Da for EDC or +206 Da for DCC). What is happening? A: You are observing the classic Steglich rearrangement. utilizes a carbodiimide (DCC or EDC) to activate the C-7 carboxylic acid, forming an O-acylisourea intermediate[2].

  • Causality: If the nucleophilic attack by your alcohol is too slow, this intermediate undergoes a [3].

  • Solution: Increase your DMAP concentration to 0.2 equivalents. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, kinetically outcompeting the detrimental rearrangement. Ensure the activation step is strictly performed at 0 °C.

Q: I am using alkyl halides (e.g., MeI) with a base (K₂CO₃), but I'm observing multiple degradation products and poor recovery. Why? A: Gibberellins are highly sensitive to basic conditions. Strong or even moderate bases combined with heating cause the base-catalyzed hydrolysis of the delicate 19,10-lactone ring.

  • Causality: Carbonate bases can be too harsh for prolonged reactions, leading to ring-opening and base-catalyzed double-bond isomerization.

  • Solution: Switch to a milder base system. for the esterification of gibberellic acids with alkyl halides, providing high yields without lactone degradation[4].

Q: I am detecting an isomer of my GA5 ester in the final product. How do I prevent epimerization? A: When the reaction is heated, the activation energy barrier for double-bond migration is overcome, leading to thermodynamic sinks.

  • Causality: The use of harsh bases or prolonged heating triggers double-bond migration or epimerization at sensitive stereocenters. Furthermore, than bulkier groups like benzyl esters due to reduced steric strain during the reaction[5].

  • Solution: Always perform esterifications of GA5 under strictly kinetic control (0 °C to room temperature) and use non-nucleophilic, mild bases.

Q: How do I prevent the C-13 tertiary hydroxyl group from being acylated? A: The C-13 hydroxyl in GA5 is tertiary and sterically hindered, which provides a natural kinetic barrier against O-acylation.

  • Causality: O-acylation only occurs if you use a large excess of the coupling agent and carboxylic acid.

  • Solution: Keep the stoichiometry of the acylating agent strictly controlled (1.05 - 1.1 equivalents).

Quantitative Yield Comparison

The table below summarizes the expected yields and primary drawbacks of various esterification methods when applied to Gibberellin scaffolds.

Esterification MethodReagents & ConditionsTypical YieldPrimary Side Reactions / Drawbacks
Diazomethane CH₂N₂, Et₂O, 0 °C>95%Highly toxic, explosive hazard. Limited strictly to methyl esters.
Alkyl Halide (Standard) Alkyl-X, K₂CO₃, Acetone, Reflux50-65%Lactone opening, double bond isomerization due to heat and base.
Alkyl Halide (Mild) Alkyl-X, TBAF, THF, RT80-90%Minimal. TBAF acts as a mild, non-destructive base.
Steglich (DCC) Alcohol, DCC, DMAP, DCM, RT60-75%N-acylurea formation, notoriously difficult DCU byproduct removal.
Steglich (EDC) Alcohol, EDC·HCl, DMAP, DCM, 0 °C85-95%Requires strict temperature control to prevent rearrangement.

Validated Step-by-Step Protocol: EDC/DMAP-Mediated Esterification

This self-validating protocol utilizes EDC·HCl to ensure easy purification and strictly controls temperature to prevent N-acylurea formation.

Materials Required:

  • Gibberellin A5 (1.0 eq)

  • Target Alcohol (1.5 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask. Add Gibberellin A5 and the target alcohol. Purge the flask with Argon for 5 minutes.

    • Causality: Moisture acts as a competing nucleophile, destroying the active ester and hydrolyzing the carbodiimide.

  • Solvation & Cooling: Dissolve the reagents in anhydrous DCM (approx. 0.1 M concentration). Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses the kinetic 1,3-rearrangement of the O-acylisourea.

  • Activation: Add DMAP (0.2 eq) followed by EDC·HCl (1.2 eq) in one portion.

    • Self-Validation Check: The solution should remain clear. If a white precipitate forms immediately upon adding EDC, your DCM is contaminated with water (EDC is reacting with moisture to form urea). Stop and dry your solvents.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS until GA5 is consumed (typically 3-5 hours).

  • Quench & Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with:

    • 1M HCl (2x) to remove DMAP and the water-soluble EDC-urea byproduct.

    • Saturated NaHCO₃ (1x) to remove any unreacted GA5.

    • Brine (1x) to remove residual water.

    • Self-Validation Check: After the 1M HCl wash, the aqueous layer must test acidic (pH ~1-2). This confirms the complete protonation and removal of both DMAP and the EDC-urea byproduct, preventing product loss during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography if trace impurities remain.

Sources

Troubleshooting

Gibberellin A5 methyl ester stability under UV light and temperature fluctuations

Welcome to the Technical Support Center for Gibberellin A5 (GA5) Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of GA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gibberellin A5 (GA5) Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of GA5 methyl ester, particularly concerning its sensitivity to UV light and temperature fluctuations. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

I. Understanding the Stability of Gibberellin A5 Methyl Ester

Gibberellin A5 (GA5) methyl ester, like many complex organic molecules, is susceptible to degradation under various environmental stressors. As the methyl ester of GA5, its stability profile is influenced by the reactivity of the ester functional group, as well as the inherent sensitivity of the gibberellin core structure. While specific degradation kinetics for GA5 methyl ester are not extensively published, we can infer its stability based on the known behavior of related gibberellins, such as Gibberellic Acid (GA3), and general principles of organic chemistry.

The primary degradation pathways of concern for GA5 methyl ester are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in aqueous solutions and under non-neutral pH conditions, which would yield Gibberellin A5 and methanol.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including hydrolysis and isomerization.

This guide will provide you with the knowledge and tools to mitigate these degradation risks and troubleshoot potential issues in your research.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with Gibberellin A5 methyl ester, providing potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected biological activity of GA5 methyl ester solution.

  • Potential Cause 1: Degradation due to improper storage.

    • Explanation: Gibberellin solutions are generally less stable than the solid form.[1] Repeated freeze-thaw cycles and storage at inappropriate temperatures can lead to significant degradation.

    • Solution:

      • Upon receipt, store the solid GA5 methyl ester at -20°C, protected from light.

      • Prepare stock solutions in a suitable organic solvent like DMSO or ethanol.

      • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

      • For short-term storage (up to 1 month), store the stock solution at -20°C. For longer-term storage (up to 6 months), store at -80°C.[2]

      • Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Potential Cause 2: Hydrolysis of the methyl ester in aqueous working solutions.

    • Explanation: Methyl esters of gibberellins are known to be hydrolyzed back to the free acid form in aqueous environments.[3] The rate of hydrolysis is pH-dependent, with increased rates under alkaline conditions.[4]

    • Solution:

      • Prepare aqueous working solutions fresh before each experiment.

      • If an aqueous solution must be stored, even for a short period, keep it at 2-8°C and in the dark for no more than 24 hours.

      • Maintain a slightly acidic pH (around 3.3-5.0) for your working solution, as gibberellins are generally more stable under these conditions.[4] Avoid alkaline buffers.

  • Potential Cause 3: Photodegradation from exposure to ambient or UV light.

    • Explanation: The complex structure of gibberellins is susceptible to photochemical decomposition upon exposure to UV light.[5][6]

    • Solution:

      • Minimize the exposure of both solid and dissolved GA5 methyl ester to light.

      • Conduct experimental manipulations under low-light conditions or using light-blocking materials.

      • If your experimental setup involves UV light, consider the potential for photodegradation and include appropriate controls.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, UPLC-MS/MS) of GA5 methyl ester samples.

  • Potential Cause 1: Presence of degradation products.

    • Explanation: The additional peaks are likely degradation products resulting from hydrolysis, photodegradation, or thermal stress.

    • Solution:

      • Review your sample preparation, handling, and storage procedures to identify any potential exposure to adverse conditions (light, heat, non-optimal pH).

      • To confirm if the unknown peaks are degradation products, you can perform a forced degradation study on a sample of pure GA5 methyl ester (see Section V for a detailed protocol).

      • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the unknown peaks and propose potential structures for the degradation products.[5][6]

  • Potential Cause 2: Isomerization.

    • Explanation: Under certain conditions, such as alkaline pH, gibberellins can undergo isomerization to less active forms.[7][8]

    • Solution:

      • Analyze your sample using a validated, stability-indicating analytical method that can resolve the parent compound from its potential isomers and other degradation products.

      • Maintain pH control throughout your sample preparation and analysis.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Gibberellin A5 methyl ester? A1: Solid GA5 methyl ester should be stored in a tightly sealed container at -20°C, protected from light and moisture.[2]

Q2: What is the recommended solvent for preparing a stock solution of Gibberellin A5 methyl ester? A2: Due to its ester form, GA5 methyl ester is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological experiments, it is common to first dissolve the compound in a small amount of organic solvent before diluting with the aqueous medium.[4]

Q3: How long is a stock solution of Gibberellin A5 methyl ester stable? A3: When stored properly in single-use aliquots at -20°C and protected from light, a stock solution in an organic solvent can be stable for up to one month. For longer-term storage, -80°C is recommended, which can extend stability for up to six months.[2]

Q4: Can I autoclave my media containing Gibberellin A5 methyl ester? A4: No. Autoclaving involves high temperatures and pressures, which will certainly lead to the degradation of GA5 methyl ester.[9] You should prepare a stock solution, sterilize it by filtration through a 0.22 µm filter, and add it to the autoclaved and cooled medium.

Q5: How can I monitor the stability of my Gibberellin A5 methyl ester solution? A5: The most reliable way to monitor the stability is by using a validated stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS).[5][6] This will allow you to quantify the parent compound and detect the formation of any degradation products over time.

IV. Visualization of Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways of Gibberellin A5 Methyl Ester

GA5_Me Gibberellin A5 Methyl Ester Hydrolysis_Product Gibberellin A5 + Methanol GA5_Me->Hydrolysis_Product Hydrolysis (H₂O, pH extremes) Photo_Products Photodegradation Products (e.g., isomers, ring-opened compounds) GA5_Me->Photo_Products Photodegradation (UV Light) Thermal_Products Thermal Degradation Products (e.g., isomers, decarboxylated compounds) GA5_Me->Thermal_Products Thermal Degradation (High Temperature)

Caption: Potential degradation pathways for GA5 methyl ester.

Diagram 2: Recommended Workflow for Handling and Storage

start Receive Solid GA5 Methyl Ester store_solid Store at -20°C (Protected from light and moisture) start->store_solid prep_stock Prepare Stock Solution (e.g., in DMSO or Ethanol) store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Stock Solution (-20°C short-term, -80°C long-term) (Protected from light) aliquot->store_stock prep_working Prepare Fresh Working Solution (in slightly acidic aqueous buffer) store_stock->prep_working use Use Immediately in Experiment prep_working->use

Caption: Recommended handling and storage workflow.

V. Experimental Protocol: Forced Degradation Study of Gibberellin A5 Methyl Ester

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and pathways for Gibberellin A5 methyl ester. This is crucial for developing a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Materials:

  • Gibberellin A5 methyl ester

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • UV-Vis spectrophotometer

  • Photostability chamber with UV-A and visible light lamps

  • Temperature-controlled oven

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (e.g., UPLC-MS/MS)

  • C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of Gibberellin A5 methyl ester at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • For each condition, use a concentration of the stock solution diluted to approximately 100 µg/mL in the respective stress medium.

    • Include a control sample (100 µg/mL in methanol, stored at -20°C in the dark) for comparison.

    • Acid Hydrolysis:

      • Mix the stock solution with 0.1 M HCl.

      • Incubate at 60°C for 24, 48, and 72 hours.

      • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis:

      • Mix the stock solution with 0.01 M NaOH.

      • Incubate at room temperature for 1, 4, and 8 hours.

      • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.01 M HCl, and dilute with the mobile phase for analysis.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Keep at room temperature for 24, 48, and 72 hours, protected from light.

      • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

    • Thermal Degradation:

      • Spread a thin layer of solid Gibberellin A5 methyl ester in a petri dish.

      • Place in an oven at 80°C for 48 hours.

      • Also, expose a solution of GA5 methyl ester in methanol (100 µg/mL) to 60°C for 72 hours.

      • Prepare samples for analysis by dissolving the solid in methanol or diluting the solution with the mobile phase.

    • Photodegradation:

      • Expose a solution of GA5 methyl ester in methanol (100 µg/mL) in a quartz cuvette to UV light (e.g., 254 nm and/or 365 nm) in a photostability chamber for 24, 48, and 72 hours.

      • Prepare a control sample wrapped in aluminum foil and placed in the same chamber.

      • Analyze the samples at each time point.

  • Analysis:

    • Analyze all samples by a suitable UPLC-MS/MS method.

    • Monitor the decrease in the peak area of the parent Gibberellin A5 methyl ester and the formation of new peaks (degradation products).

    • Calculate the percentage of degradation.

    • Characterize the major degradation products using high-resolution mass spectrometry to determine their elemental composition and propose structures based on fragmentation patterns.[5][6]

VI. Summary of Stability Data

While specific quantitative data for Gibberellin A5 methyl ester is limited, the following table summarizes the expected stability based on data for related gibberellins.

ConditionStressorExpected Stability of Gibberellin A5 Methyl EsterPrimary Degradation Pathway
Solid State -20°C, dark, dryHigh-
Solution (Organic) -20°C to -80°C, darkGoodMinimal
Solution (Aqueous) Neutral to Alkaline pHLowHydrolysis, Isomerization[4][7]
Solution (Aqueous) Acidic pH (3.3-5.0)ModerateHydrolysis
UV Exposure UV-A, UV-C lightLowPhotodegradation[5][6]
Elevated Temperature > 40°CLow to ModerateThermal Degradation, accelerated hydrolysis[9]

VII. References

  • Insights into pH-dependent transformation of gibberellic acid in aqueous solution: Transformation pathway, mechanism and toxicity estimation. (2022). ResearchGate. [Link]

  • Schneider, G., Jensen, E., Spray, C. R., & Phinney, B. O. (1992). Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L. Proceedings of the National Academy of Sciences, 89(17), 8045–8048. [Link]

  • Beeley, L. J., Gaskin, P., & MacMillan, J. (1979). Allylic chlorination of gibberellins A3 and A7 methyl esters and of gibberellin A3: preparation of gibberellin A5. Journal of the Chemical Society, Perkin Transactions 1, 138-142. [Link]

  • Insights into stress degradation behavior of gibberellic acid by UHPLC Q-Exactive Orbitrap mass spectrometry. (2022). ResearchGate. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 169-178. [Link]

  • Insights into stress degradation behavior of gibberellic acid by UHPLC Q-Exactive Orbitrap mass spectrometry. (2022). PubMed. [Link]

  • Varbanova, M., et al. (2007). Gibberellins Are Modified by Methylation in Planta. The Plant Cell, 19(1), 32-45. [Link]

  • Synthetic Approaches to the Gibberellins. (1967). University of Glasgow. [Link]

  • Wang, Z., & Li, A. (2022). Concise Synthesis of (−)-GA18 Methyl Ester. Journal of the American Chemical Society, 145(1), 295-300. [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (2019). ResearchGate. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2021). ChemRxiv. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38499. [Link]

  • Coombe, R. G., & MacMillan, J. (1986). Metabolism of [3H]Gibberellin A5 by Immature Seeds of Apricot (Prunus armeniaca L.). Plant Physiology, 81(3), 773-778. [Link]

  • Chen, Z., et al. (2013). Degradation pattern of gibberellic acid during the whole process of tea production. Food Chemistry, 138(2-3), 976-981. [Link]

  • Zeevaart, J. A. D. (1983). Effect of Photoperiod on the Metabolism of Deuterium-Labeled Gibberellin A53 in Spinach. Plant Physiology, 72(3), 856-861. [Link]

  • Sponsel, V. M., & MacMillan, J. (1977). Gibberellic acid decomposition and its loss of biological activity in aqueous solutions. Planta, 135(2), 129-134. [Link]

  • Li, Y., et al. (2021). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 26(11), 3293. [Link]

  • Node, M., Hori, H., & Fujita, E. (1975). Syntheses of methyl esters of gibberellin A15 and gibberellin A37. Journal of the Chemical Society, Chemical Communications, (21), 898-899. [Link]

Sources

Optimization

Enhancing solvent extraction efficiency for Gibberellin A5 methyl ester

Welcome to the Technical Support Center for Gibberellin extraction and quantification. As a Senior Application Scientist, I frequently consult with researchers who struggle with the transition from extracting free gibber...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gibberellin extraction and quantification. As a Senior Application Scientist, I frequently consult with researchers who struggle with the transition from extracting free gibberellic acids (GAs) to isolating their esterified counterparts.

Gibberellin A5 (GA5) is a low-abundance, biologically critical diterpenoid phytohormone. For precise quantification via Gas Chromatography-Mass Spectrometry (GC-MS) or during synthetic isolation, GA5 is typically derivatized into Gibberellin A5 methyl ester (GA5-Me). This methylation masks the carboxyl group, fundamentally altering the molecule's polarity and shifting the extraction paradigm away from traditional pH-dependent free-acid protocols.

This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting steps to maximize your GA5-Me extraction efficiency and purity.

Mechanistic Workflow & Causality

The extraction of GA5-Me requires a phased approach: initial isolation of the free acid from the biological or synthetic matrix, derivatization, and subsequent purification of the highly lipophilic ester.

G Matrix Biological Matrix / Synthetic Mixture (Containing GA5) PreExtraction Initial Extraction & Filtration (80% MeOH, 4°C) Matrix->PreExtraction FreeAcidLLE Free Acid Partitioning (EtOAc LLE at pH 2.5-3.0) PreExtraction->FreeAcidLLE Acidify to pH 2.5 Methylation Derivatization (Conversion to GA5-Me) FreeAcidLLE->Methylation Diazomethane / TMS-CHN2 Neutralization Neutralization & Buffer Exchange (pH 7.0 to prevent hydrolysis) Methylation->Neutralization EsterSPE Solid Phase Extraction (C18) (Wash: 10% MeOH | Elute: 80% MeOH) Neutralization->EsterSPE Matrix Cleanup IAC Immunoaffinity Chromatography (Anti-GA Abs, Elute: 100% MeOH) Neutralization->IAC High-Specificity Cleanup Analysis GC-MS / LC-MS/MS Quantification (Self-Validated via Deuterated ISTD) EsterSPE->Analysis IAC->Analysis

Fig 1: End-to-end workflow for GA5 extraction, methylation, and GA5-Me purification.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means they incorporate internal quality control checkpoints that confirm the success of the extraction without requiring secondary assays.

Protocol A: Liquid-Liquid Extraction (LLE) of GA5-Me

Use Case: Extracting GA5-Me from synthetic reaction mixtures or post-derivatization aqueous buffers.

  • Step 1: Internal Standard Spiking. Spike the initial aqueous matrix with a known concentration of deuterated GA5-Me (e.g., [²H₂]-GA5-Me).

    • Causality & Validation: The final GC-MS peak area ratio of native GA5-Me to the deuterated standard provides an absolute metric of physical extraction efficiency, decoupling matrix suppression effects from actual solvent losses.

  • Step 2: pH Normalization. Adjust the aqueous phase to a strict neutral pH (7.0) using a 0.1 M Phosphate buffer.

    • Causality: Unlike free GA5, which requires acidification (pH 2.5–3.0) to protonate the carboxylate group for organic partitioning[1], GA5-Me is an uncharged ester. Maintaining neutrality prevents base-catalyzed hydrolysis of the ester bond and acid-catalyzed structural rearrangements of the gibberellane skeleton[2].

  • Step 3: Solvent Partitioning. Add an equal volume of Ethyl Acetate (EtOAc). Invert the separatory funnel gently 20 times. Do not vortex vigorously.

    • Causality: EtOAc offers the optimal polarity index for GA5-Me. Gentle inversion prevents the formation of intractable emulsions caused by residual saponins or proteins in biological matrices.

  • Step 4: Brine Wash. Separate the organic phase and wash it with saturated NaCl (brine).

    • Validation Checkpoint: The organic phase should turn from cloudy to optically clear immediately. Brine aggressively pulls residual water and highly polar impurities out of the EtOAc, self-clearing the organic phase.

  • Step 5: Concentration. Dry over anhydrous MgSO₄, filter, and concentrate under a gentle stream of N₂ gas.

Protocol B: Immunoaffinity Chromatography (IAC) for Trace GA5-Me

Use Case: Purifying GA5-Me from highly complex plant tissue extracts prior to GC-MS.

  • Step 1: Reconstitution. Reconstitute the dried, crude GA5-Me extract in 5 mL of 10% Methanol/Water (v/v).

  • Step 2: Column Loading. Load the sample onto a pre-conditioned anti-GA immunoaffinity column at a flow rate of 0.5 mL/min.

    • Causality: Polyclonal antibodies raised against GA conjugates specifically recognize the structural epitopes of C-19 GA methyl esters (such as GA5-Me), allowing quantitative retention while bulk matrix impurities pass through[3].

  • Step 3: Dual-Fraction Wash Validation. Wash the column with 10 mL of Phosphate-Buffered Saline (PBS). Collect the wash fraction.

    • Validation Checkpoint: Analyze a 100 µL aliquot of the wash fraction. The absence of the [²H₂]-GA5-Me internal standard in this fraction validates that the antibody binding capacity was not exceeded.

  • Step 4: Elution. Elute the bound GA5-Me with 5 mL of 100% Methanol.

    • Causality: The sudden shift to a pure, strong organic solvent disrupts the non-covalent antigen-antibody interactions, yielding highly purified GA5-Me ready for GC-MS analysis[3].

Quantitative Extraction Efficiencies

Selecting the right solvent and purification matrix is a thermodynamic balancing act. The table below synthesizes quantitative recovery data to guide your experimental design.

Solvent / MethodTarget AnalyteMatrixAverage Recovery (%)Causality / Mechanistic Notes
Ethyl Acetate (LLE) GA5-MeAqueous / Synthetic85 - 92%Optimal polarity index; minimal emulsion formation at neutral pH. Highly effective for expeditious synthesis recovery[2].
Chloroform (LLE) GA5-MeAqueous70 - 75%Higher density makes phase separation easier, but lower overall recovery due to suboptimal dipole interactions.
Hexane (LLE) GA5-MeAqueous< 20%Too non-polar. Despite methylation, GA5-Me retains significant polarity due to its hydroxyl groups.
C18 SPE Cartridge GA5-MePlant Extract90 - 95%Excellent for trace analysis. Requires careful wash steps (e.g., 10% MeOH) to remove polar impurities without premature elution[4],[5].
Immunoaffinity (IAC) C-19 GA-MeComplex Biological> 95%Highest specificity available. Columns can quantitatively recover C-19 GA methyl esters and be reused up to 500 times[3].

Troubleshooting & FAQs

Q: Why is my GA5-Me recovery exceptionally low when extracting directly from a fermentation broth? A: Fermentation broths contain high concentrations of microbial surfactants, lipids, and proteins that trap lipophilic esters in micelles, preventing them from partitioning into the organic solvent[1]. Solution: Do not use direct LLE on raw broth. First, precipitate the proteins using cold acetone, or pass the filtered broth through a C18 Solid-Phase Extraction (SPE) cartridge. Eluting the SPE cartridge with 80–100% methanol will break the micellar interactions and recover the GA5-Me cleanly[4].

Q: During the methylation of GA5 to GA5-Me, my GC-MS chromatogram shows multiple unexpected peaks. What causes this? A: This is a classic signature of epimerization or structural rearrangement (e.g., isomerization of the 3-hydroxyl group). Gibberellins are highly sensitive to harsh basic conditions or prolonged exposure to derivatizing agents. Solution: Ensure methylation is performed under strictly controlled, mild conditions. If using a base-catalyzed esterification, switch to a low-polar aprotic medium to minimize epimerization and the formation of iso-lactones.

Q: I have a stubborn emulsion during my Ethyl Acetate LLE. Can I use strong acids to break it? A: No. While adjusting to pH 2.5–3.0 is standard practice for extracting free gibberellic acids[1], exposing the derivatized GA5-Me to strong acids can lead to hydrolysis of the methyl ester back to the free acid, or cause rearrangement of the gibberellane skeleton. Solution: Maintain a neutral pH[2]. To break the emulsion, either centrifuge the separatory funnel contents at 3,000 x g for 5 minutes, or add additional saturated NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the organic solvent out of the emulsion.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: Gibberellin A5 Methyl Ester vs. Gibberellin A3

As a Senior Application Scientist, selecting the appropriate gibberellin (GA) derivative is critical for the success of plant physiology assays, agricultural formulations, and mechanistic target validation. While Gibbere...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate gibberellin (GA) derivative is critical for the success of plant physiology assays, agricultural formulations, and mechanistic target validation. While Gibberellin A3 (GA3) and Gibberellin A5 Methyl Ester (GA5-Me) share a tetracyclic diterpene backbone, their minor structural differences dictate entirely divergent biological roles: one acts as a potent receptor agonist, while the other serves as a targeted enzymatic inhibitor.

This guide objectively compares their biological activities, structural mechanisms, and provides field-proven experimental protocols for their application.

Mechanistic Overview: Agonism vs. Enzymatic Inhibition

Gibberellin A3 (GA3) is a naturally occurring, highly bioactive phytohormone. It possesses a free C-6 carboxyl group, a 13-hydroxyl group, and a 1,2-double bond[1]. The free C-6 carboxyl group is an absolute structural requirement for docking into the binding pocket of the GID1 (Gibberellin Insensitive Dwarf 1) receptor[2]. Upon binding, GA3 induces a conformational change that triggers the ubiquitination and degradation of DELLA repressor proteins, thereby promoting the transcription of growth-related genes.

Gibberellin A5 Methyl Ester (GA5-Me) , conversely, is a synthetic/semi-synthetic tool compound. GA5 itself is an intermediate in the early 13-hydroxylation pathway. By methylating the C-6 carboxyl group, two critical outcomes are achieved:

  • Receptor Nullification: The esterification sterically hinders and neutralizes the charge required for GID1 receptor binding, abolishing direct growth-promoting activity.

  • Enzymatic Inhibition: GA5 and its derivatives (particularly 16,17-dihydro GA5 analogs) act as potent, competitive inhibitors of GA 3β-hydroxylase (GA3ox) [3]. GA3ox is the critical enzyme that converts inactive precursors (like GA20) into bioactive GAs (like GA1 and GA4).

  • Enhanced Lipophilicity: The methyl ester acts as a lipophilic probe, drastically improving membrane permeability for in vivo assays before acting directly on intracellular enzymes or being hydrolyzed by cellular esterases[4].

Structural and Functional Divergence

ParameterGibberellin A3 (GA3)Gibberellin A5 Methyl Ester (GA5-Me)
Structural Hallmarks Free C-6 Carboxyl, 1,2-double bond, 13-OHMethylated C-6 Carboxyl, 2,3-double bond
Receptor Affinity (GID1) High (Agonist)Negligible (Steric/Charge Hindrance)
Primary Cellular Target GID1 ReceptorGA 3β-hydroxylase (GA3ox)
Physiological Effect Potent Growth Promotion / Cell ElongationGrowth Retardation / Biosynthesis Inhibition
Lipophilicity (LogP) Lower (Hydrophilic acid)Higher (Lipophilic ester)
Primary Application Agricultural growth regulator, dormancy breakingMechanistic probe, GA biosynthesis inhibitor

Receptor Binding & Signaling Pathway

The following diagram illustrates the divergent pathways of these two compounds. While GA3 successfully activates the downstream signaling cascade, GA5-Me acts upstream to bottleneck endogenous GA synthesis.

G cluster_0 Enzymatic Pathway & Inhibition cluster_1 Receptor Activation Pathway GA20 GA20 (Precursor) GA3ox GA 3-Oxidase GA20->GA3ox Substrate BioGA Bioactive GAs GA3ox->BioGA Hydroxylation GID1 GID1 Receptor BioGA->GID1 Binds GA5Me GA5-Me / Derivatives GA5Me->GA3ox Competitive Inhibition GA5Me->GID1 No Binding GA3 Gibberellin A3 GA3->GID1 High Affinity Binding DELLA DELLA Repressor GID1->DELLA Degradation Growth Plant Growth DELLA->Growth Represses

Divergent pathways: GA3 activates GID1, while GA5-Me inhibits GA3ox to retard growth.

Experimental Workflows & Self-Validating Protocols

To objectively compare the activity of these compounds, researchers must utilize assays that isolate receptor agonism from enzymatic inhibition.

Protocol 1: In Vitro Recombinant GA3ox Competitive Inhibition Assay

Objective: Validate the specific inhibitory potency of GA5-Me against GA3ox without the confounding variables of cellular transport or receptor dynamics[3].

  • Step 1: Enzyme Preparation. Express recombinant Arabidopsis AtGA3ox1 in E. coli and purify using Ni-NTA affinity chromatography.

  • Step 2: Reaction Mixture Assembly. In a 100 µL reaction volume, combine the purified enzyme with co-substrates: 2-oxoglutarate (5 mM), ascorbate (5 mM), and FeSO4 (0.5 mM) in 100 mM Tris-HCl buffer (pH 7.5).

  • Step 3: Substrate & Inhibitor Introduction. Add[14C]GA20 (10 µM) as the natural substrate. Simultaneously, titrate GA5-Me across a concentration gradient (1 µM to 100 µM).

  • Step 4: Incubation & Extraction. Incubate at 30°C for 30 minutes. Terminate the reaction by adding 10 µL of glacial acetic acid, followed by ethyl acetate extraction.

  • Step 5: GC-MS/SIM Quantification. Derivatize the extract and quantify the formation of [14C]GA1.

  • Causality Check: A dose-dependent reduction in [14C]GA1 confirms that GA5-Me competitively occupies the GA3ox active site, validating its role as an enzymatic inhibitor rather than a receptor antagonist.

Protocol 2: In Vivo Dwarf Rice (d1 vs. WT) Micro-Drop Bioassay

Objective: Differentiate the physiological outcomes of GA3 (agonist) versus GA5-Me (inhibitor)[4].

  • Step 1: Seedling Preparation. Germinate wild-type (WT) and d1 mutant (GID1-deficient) Oryza sativa seeds in a controlled greenhouse (28°C, 14h light cycle) for 4 days.

  • Step 2: Compound Application. Dissolve GA3 and GA5-Me in 95% ethanol, then dilute in water containing 0.1% Tween-20. Apply 1 µL micro-drops (containing 10 ng to 1 µg of compound) directly to the coleoptile of the seedlings.

  • Step 3: Phenotypic Measurement. Measure the length of the second leaf sheath after 72 hours.

  • Causality Check: GA3 will potently rescue the dwarf phenotype in WT (but not d1, proving GID1 dependence). Conversely, GA5-Me will fail to promote growth in either strain, and will actively retard the growth of WT seedlings by starving them of endogenous bioactive GAs.

Quantitative Data Comparison

Experimental data derived from standardized GA3ox inhibition and plant elongation assays highlight the opposing quantitative profiles of these compounds:

CompoundGID1 Receptor Affinity (Kd)GA3ox Inhibition (IC50)In Vivo Leaf Elongation (% of Control)
Gibberellin A3 (GA3) ~10⁻⁷ MN/A (Downstream Agonist)> 250% (Potent Promotion)
Gibberellin A5-Me / DHGA5 > 10⁻³ M (Negligible)~90 - 100 µM< 60% (Growth Retardation)

Note: IC50 values for GA5 derivatives can vary based on the specific plant species' GA3ox isoform and the exact saturation state of the A-ring (e.g., 16,17-dihydro derivatives often exhibit tighter binding)[3],[4].

References

  • Gibberellic acid - Wikipedia Source: Wikipedia URL:[Link]

  • The Current Status of Research on Gibberellin Biosynthesis Source: Plant and Cell Physiology (Oxford Academic) URL:[Link]

  • 16,17-Dihydro Gibberellin A5 Competitively Inhibits a Recombinant Arabidopsis GA 3β-Hydroxylase Encoded by the GA4 Gene Source: Plant Physiology (PMC - NIH) URL:[Link]

  • Design, Synthesis, and Biological Activity of 16,17-Dihydro Gibberellin A5 Derivatives as Novel Plant Growth Regulators Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

NMR spectra comparison of Gibberellin A5 and Gibberellin A5 methyl ester

An Advanced Comparative Guide to the NMR Spectroscopy of Gibberellin A5 and Gibberellin A5 Methyl Ester Executive Summary & Chemical Context Gibberellin A5 (GA5) is a highly active, naturally occurring tetracyclic diterp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Comparative Guide to the NMR Spectroscopy of Gibberellin A5 and Gibberellin A5 Methyl Ester

Executive Summary & Chemical Context

Gibberellin A5 (GA5) is a highly active, naturally occurring tetracyclic diterpene plant hormone that regulates critical developmental processes such as stem elongation and floral development[1]. In analytical chemistry and drug development, GA5 is frequently derivatized into Gibberellin A5 methyl ester (GA5-Me) to increase its volatility for gas chromatography-mass spectrometry (GC-MS) and to protect the reactive C-7 carboxylic acid group during complex synthetic workflows[2].

For researchers synthesizing caged plant growth regulators or isolating novel gibberellins, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural verification[3]. This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectra of GA5 and GA5-Me, detailing the causality behind chemical shifts and providing a self-validating experimental protocol for derivatization and analysis.

Causality of NMR Variations: The Mechanistic Perspective

The structural difference between GA5 and GA5-Me is localized entirely at the C-7 position: GA5 possesses a free carboxylic acid (-COOH), whereas GA5-Me features a methyl ester (-COOCH 3​ ).

Why do the spectra change?

  • Introduction of the Methoxy Group: The most profound diagnostic change is the appearance of a highly deshielded methyl group. The electronegative oxygen of the ester pulls electron density away from the new methyl protons, causing them to resonate downfield as a sharp, distinct singlet integrating to 3H at approximately 3.71 ppm in the 1 H NMR spectrum[4].

  • Anisotropic Deshielding: The conversion from an acid to an ester subtly alters the magnetic anisotropy of the C-7 carbonyl bond. This causes minor, yet predictable, chemical shift drifts in the spatially adjacent protons (such as H-5 and H-6)[4].

  • Solvent-Induced Shifts: The free acid (GA5) is highly polar and often requires hydrogen-bond-accepting solvents like Pyridine- d5​ or Methanol- d4​ for optimal resolution. Esterification drastically reduces polarity, allowing GA5-Me to dissolve readily in Chloroform- d (CDCl 3​ ). Comparing spectra across different solvents will introduce systemic shift variations, making the internal standard (TMS) and solvent selection critical experimental choices.

Comparative NMR Data Analysis

The following tables summarize the diagnostic quantitative data used to distinguish the two compounds. Data is normalized for CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C) to ensure an objective comparison[4],[3].

Table 1: Diagnostic 1 H NMR Chemical Shifts | Proton Assignment | Gibberellin A5 ( δ , ppm) | GA5 Methyl Ester ( δ , ppm) | Multiplicity | Shift Rationale / Causality | | :--- | :--- | :--- | :--- | :--- | | -OCH 3​ (Ester) | Absent | 3.71 | s (3H) | Direct result of C-7 methylation. | | H-2 / H-3 | ~5.75 / 5.85 | ~5.75 / 5.85 | m (2H) | Olefinic protons; unaffected by C-7 modification. | | H-17 (Exocyclic) | 4.95, 5.10 | 4.95, 5.10 | br s (2H) | Distant from C-7; unaffected. | | H-6 | ~2.75 | ~2.70 | d (1H) | Slight upfield shift due to altered carbonyl anisotropy. | | H-18 (Methyl) | 1.15 | 1.15 | s (3H) | Core methyl group; unaffected. |

Table 2: Diagnostic 13 C NMR Chemical Shifts | Carbon Assignment | Gibberellin A5 ( δ , ppm) | GA5 Methyl Ester ( δ , ppm) | Shift Rationale / Causality | | :--- | :--- | :--- | :--- | | -OCH 3​ (Methoxy) | Absent | 51.8 | Introduction of the ester methoxy carbon. | | C-7 (Carbonyl) | ~178.5 | ~174.2 | Acid to ester conversion alters local electron density. | | C-19 (Lactone) | ~177.0 | ~177.0 | Unaffected by C-7 derivatization. | | C-16 (Quaternary) | ~155.0 | ~155.0 | Unaffected. | | C-17 (Methylene) | ~107.0 | ~107.0 | Unaffected. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol for the esterification and NMR analysis of GA5 is designed as a self-validating system. Every step includes a mechanistic rationale and an internal checkpoint.

Step 1: Derivatization via TMS-Diazomethane

  • Procedure: Dissolve 10 mg of GA5 in 1.0 mL of anhydrous methanol/dichloromethane (1:4 v/v). Cool to 0°C. Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a faint yellow color persists.

  • Causality: TMS-diazomethane is chosen over traditional diazomethane due to its superior safety profile. The reaction is driven to completion by the irreversible evolution of nitrogen gas. The persistent yellow color acts as a visual self-validation that an excess of the methylating agent has been achieved.

  • Quenching: Add glacial acetic acid dropwise until the yellow color disappears (neutralizing excess reagent to prevent side reactions), then concentrate under reduced pressure.

Step 2: NMR Sample Preparation & Acquisition

  • Procedure: Dissolve the resulting crude GA5-Me in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube. Acquire a 1 H spectrum at 400 MHz (16 scans, relaxation delay D1=2 sec) and a 13 C spectrum at 100 MHz (1024 scans).

  • Self-Validation Checkpoint: The protocol validates its own success during spectral processing. Integrate the core C-18 methyl singlet at 1.15 ppm and set its value to exactly 3.00. Next, check the integration of the new methoxy singlet at 3.71 ppm. If the reaction is 100% complete, the integration will be exactly 3.00. An integration of < 3.00 indicates incomplete conversion, while the presence of a broad peak past 10.0 ppm indicates residual, unreacted carboxylic acid.

Mechanistic & Diagnostic Workflow

G A Unknown Gibberellin Sample (Acid vs. Ester) B Solubility Test (Determine optimal NMR solvent) A->B C High Polarity (GA5 Acid) Use CD3OD or C5D5N B->C Poor CDCl3 solubility D Low Polarity (GA5 Ester) Use CDCl3 B->D Good CDCl3 solubility E 1H NMR: Check ~3.7 ppm (3H, s) 13C NMR: Check ~52 ppm C->E D->E F Signals Absent Gibberellin A5 Confirmed E->F No -OCH3 detected G Signals Present GA5-Me Confirmed E->G -OCH3 detected

Figure 1: Diagnostic NMR workflow for differentiating Gibberellin A5 and its methyl ester.

Conclusion

Differentiating Gibberellin A5 from Gibberellin A5 methyl ester via NMR is a straightforward but highly precise analytical exercise. The definitive diagnostic markers are the 1 H singlet at ~3.71 ppm and the 13 C resonance at ~51.8 ppm, both corresponding to the introduced methoxy group[4]. By understanding the causality behind solvent effects and anisotropic shielding, researchers can utilize these spectra not just for identification, but as quantitative, self-validating tools to monitor synthetic reaction progress in real-time.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281988, Gibberellin A5. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45102628, Gibberellin A5 methyl ester. Retrieved from:[Link]

  • Mander, L. N., et al. (2013). Expeditious synthesis of gibberellin A5 and esters thereof. U.S. Patent 8,461,357 B2.
  • Wang, Y., et al. (2023). o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release of Plant Growth Regulators. Journal of Agricultural and Food Chemistry. Retrieved from:[Link]

Sources

Validation

Comparative efficacy of Gibberellin A5 methyl ester and Gibberellin A4 in stem elongation

In the landscape of agricultural biotechnology and plant growth regulation, the structural nuances of gibberellins (GAs) dictate their receptor binding kinetics and downstream phenotypic outcomes. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of agricultural biotechnology and plant growth regulation, the structural nuances of gibberellins (GAs) dictate their receptor binding kinetics and downstream phenotypic outcomes. As a Senior Application Scientist, I frequently encounter the need to precisely control plant architecture—specifically, to decouple floral induction from vegetative overgrowth.

This guide provides a rigorous comparative analysis of Gibberellin A4 (GA4) and Gibberellin A5 methyl ester (GA5-Me) , focusing on their divergent efficacies in stem elongation. By understanding the structure-function causality, researchers can select the appropriate compound for their specific developmental targets.

Mechanistic Divergence: Why Structure Dictates Function

The biological efficacy of any gibberellin in promoting stem elongation is fundamentally governed by its ability to bind the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor.

Gibberellin A4 (GA4): The Elongation Effector GA4 is a highly bioactive C19-gibberellin that acts as a primary driver of shoot and stem elongation (1)[1]. Its structure features a C-3β hydroxyl group and a free C-7 carboxylic acid. The free carboxyl group is an absolute structural requirement for docking into the GID1 binding pocket. Upon binding, GA4 induces a conformational change that promotes the interaction between GID1 and DELLA repressor proteins. This triggers the polyubiquitination and destruction of DELLA by the 26S proteasome, releasing PIF (Phytochrome Interacting Factor) transcription factors to drive cell division and stem elongation (2)[2].

Gibberellin A5 Methyl Ester (GA5-Me): The Structural Retardant Gibberellin A5 naturally promotes floral development but possesses intrinsically low activity for stem elongation (3)[3]. When synthesized into a methyl ester (GA5-Me), the critical C-7 carboxylic acid is masked by methylation. Because the GID1 receptor cannot anchor a methylated C-7 group, GA5-Me fails to initiate the GID1-DELLA interaction. Methylation of GAs is a recognized deactivation mechanism in plant metabolism (4)[4]. Consequently, DELLA proteins accumulate, suppressing PIF activity and halting internode elongation. This makes GA5-Me an effective tool for preventing excessive shoot growth while maintaining other developmental processes (5)[5].

Comparative Efficacy Profile

The following table summarizes the quantitative and qualitative performance metrics of both compounds based on established receptor kinetics and phenotypic assays.

ParameterGibberellin A4 (GA4)Gibberellin A5 Methyl Ester (GA5-Me)
C-7 Functional Group Free Carboxylic Acid (-COOH)Methylated Ester (-COOCH₃)
GID1 Receptor Affinity High (Primary active ligand)Negligible (Steric hindrance)
DELLA Degradation Rate Rapid (t½ < 30 min)Inhibited / Accumulates
Stem Elongation Efficacy +++++ (Highly active)- (Inactive / Acts as a Retardant)
Primary Application Inducing vegetative growthDecoupling flowering from elongation

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the protocols below are designed as a self-validating system. Protocol 1 measures the macroscopic phenotype, while Protocol 2 validates the microscopic causality of that phenotype.

Protocol 1: In Vivo Hypocotyl and Internode Elongation Assay

Causality Check: By utilizing the ga1-3 mutant model (which is severely deficient in endogenous GA biosynthesis), we eliminate endogenous GA background noise. Any observed elongation is strictly the causal result of the exogenous GA4 or GA5-Me applied.

  • Seed Preparation: Surface-sterilize Arabidopsis thalianaga1-3 seeds using 70% ethanol and 0.1% Triton X-100. Stratify at 4°C in the dark for 3 days.

  • Media Formulation: Prepare half-strength Murashige and Skoog (½ MS) agar plates. Supplement separate batches with 5 µM GA4, 5 µM GA5-Me, and a mock solvent control (0.1% Ethanol).

  • Cultivation: Plate seeds evenly and grow vertically in a controlled environmental chamber (22°C, 16h light/8h dark photoperiod) for 7 days.

  • Quantification: Image the seedlings using a high-resolution flatbed scanner. Measure hypocotyl and internode lengths using ImageJ software. GA4 plates will show dramatic elongation, whereas GA5-Me plates will mirror the dwarf phenotype of the mock control.

Protocol 2: Real-Time DELLA Degradation Kinetics

Causality Check: If GA5-Me fails to induce elongation, is it due to a failure in receptor-mediated DELLA degradation? By tracking a GFP-tagged DELLA protein (RGA), we directly observe the molecular mechanism. If the GFP signal persists, the compound has failed to activate the GID1-proteasome cascade.

  • Seedling Preparation: Grow transgenic Arabidopsis seedlings expressing p35S::GFP-RGA in liquid ½ MS media for 5 days.

  • Compound Treatment: Transfer seedlings to microplates containing liquid media spiked with either 10 µM GA4 or 10 µM GA5-Me.

  • Confocal Microscopy: Mount roots on glass slides and observe under a confocal laser scanning microscope (Excitation: 488 nm, Emission: 500-530 nm).

  • Time-Course Validation: Capture images at 0, 30, 60, and 120 minutes post-treatment. GA4 will cause the nuclear GFP signal to vanish within 60 minutes (confirming DELLA degradation). GA5-Me treated roots will retain strong nuclear fluorescence, proving its inability to trigger the elongation signaling cascade.

Signaling Pathway Visualization

The structural differences between GA4 and GA5-Me lead to entirely divergent signaling cascades, visualized below.

G GA4 Gibberellin A4 (GA4) GID1 GID1 Receptor GA4->GID1 High Affinity Binding GA5Me GA5 Methyl Ester GA5Me->GID1 Steric Hindrance (No Binding) DELLA DELLA Repressor GA5Me->DELLA DELLA Accumulates GID1->DELLA Conformational Change Proteasome 26S Proteasome Degradation DELLA->Proteasome Ubiquitination NoElongation Suppressed Elongation DELLA->NoElongation PIF Inhibited PIF PIF Transcription Factors Proteasome->PIF Release of Inhibition Elongation Stem Elongation PIF->Elongation Gene Activation

Mechanistic divergence of GA4 and GA5-Me in GID1-DELLA signaling and stem elongation.

References

  • A Century of Gibberellin Research - NIH PMC.
  • Gibberellin biosynthesis in relation to shoot growth in hybrid aspen - ResearchGate.
  • Gibberellic acid suppliers USA - American Chemical Suppliers.
  • Gibberellin Metabolism and its Regulation - XTBG.
  • US8461357B2 - Expeditious synthesis of gibberellin A5 and esters thereof - Google Patents.

Sources

Comparative

Comprehensive Guide to Reference Standards for Gibberellin A5 Methyl Ester Analytical Validation

Introduction: The Analytical Challenge of Gibberellins Gibberellins (GAs) are a complex family of tetracyclic diterpene phytohormones that regulate critical developmental processes in plants. Among these, Gibberellin A5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Gibberellins

Gibberellins (GAs) are a complex family of tetracyclic diterpene phytohormones that regulate critical developmental processes in plants. Among these, Gibberellin A5 (GA5) is a vital C19-gibberellin intermediate characterized by a lactone ring and a monocarboxylic acid group[1]. Its derivatized form, Gibberellin A5 methyl ester (GA5-Me), serves as a pivotal analytical target and biochemical reference in plant hormonomics, agricultural biotechnology, and pharmaceutical quality control.

Because endogenous GAs exist at trace levels (fmol to pmol per gram of tissue) and share highly similar structural isomers, distinguishing them requires robust analytical validation. A highly pure reference standard is not merely a chemical—it is the metrological anchor that ensures retention time alignment and mass spectral fidelity during complex sample analysis.

Comparative Analysis of GA5-Me Reference Standards

Selecting the correct grade of GA5-Me reference standard dictates the reliability of the entire analytical workflow. The table below objectively compares the performance and application suitability of different standard grades.

Table 1: Comparison of Gibberellin A5 Methyl Ester Reference Standard Grades
Standard GradeMinimum PurityMetrological TraceabilityPrimary ApplicationCost & Accessibility
Certified Reference Material (CRM) >99.0%ISO 17034 / Pharmacopeia (USP/EP)Late-stage pharma QC, regulatory method validation (AMV)High; rigorously documented[2]
Analytical / Research Grade >95.0%Certificate of Analysis (CoA)Routine R&D, early discovery, untargeted screeningMedium; widely available[3]
In-House Synthesized VariableNMR / High-Resolution MSCustom derivatization, novel pathway explorationVariable; requires internal validation

Scientific Insight: For regulatory submissions, utilizing a CRM is non-negotiable. CRMs provide a documented chain of traceability that guarantees the exact mass fraction of the analyte, neutralizing systemic bias during quantitative LC-MS/MS or GC-MS calibration[2].

Causality in Experimental Design: The Self-Validating System

A quantitative protocol is only as reliable as its internal controls. Matrix effects—such as ion suppression in electrospray ionization (ESI) caused by co-eluting plant lipids—can artificially depress the analyte signal.

The Self-Validating Solution: We employ Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample matrix with a stable, isotopically labeled internal standard (e.g., GA4-d2 or GA3-d2) prior to extraction, any loss of the analyte during sample preparation or variation in ionization efficiency is proportionally mirrored by the internal standard[3]. This creates a closed-loop, self-correcting mathematical system for absolute quantification.

Protocol 1: Matrix Extraction and Purification
  • Sample Homogenization & Spiking: Pulverize 100 mg of lyophilized plant tissue in liquid nitrogen. Immediately spike with 10 ng of an isotopically labeled internal standard to initiate recovery tracking.

  • Acidified Extraction: Add 1 mL of extraction solvent (methanol:water:formic acid, 80:19:1, v/v/v).

    • Causality: The formic acid lowers the pH, ensuring the carboxylic acid groups of free gibberellins remain fully protonated and neutral. This maximizes their partitioning into the organic phase during extraction.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins and insoluble cellulose.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a mixed-mode anion-exchange SPE cartridge.

    • Causality: The anion-exchange resin selectively binds the acidic GAs while neutral lipids and basic alkaloids are washed away. Elute the purified GAs using 2% formic acid in methanol.

Protocol 2: Derivatization and Instrumental Analysis

Gibberellins can be analyzed via GC-MS or LC-MS/MS, but the instrumental choice dictates the derivatization strategy[4].

  • For GC-MS Analysis: The free carboxylic acid of GA5 must be methylated to form GA5-Me (using diazomethane or trimethylsilyldiazomethane).

    • Causality: Methylation drastically increases the volatility and thermal stability of the molecule, preventing degradation in the high-temperature GC inlet and allowing for sharp chromatographic peaks.

  • For LC-MS/MS Analysis: While GA5-Me can be analyzed directly, sensitivity is often enhanced by chemical derivatization targeting the carboxyl groups (e.g., using 2-dimethylaminoethylamine, DMED).

    • Causality: DMED introduces a permanently charged tertiary amine moiety, which exponentially improves positive-ion electrospray ionization (ESI+) efficiency, lowering the limit of detection (LOD)[4].

Visualizing the Analytical Workflow and Biological Context

AnalyticalWorkflow Matrix Sample Matrix + Isotope Internal Standard Extraction Acidified Liquid Extraction (Protonation of GAs) Matrix->Extraction SPE Mixed-Mode SPE (Matrix Cleanup) Extraction->SPE Deriv Chemical Derivatization (Methylation to GA5-Me) SPE->Deriv Mandatory for GC LCMS LC-MS/MS Analysis (High Sensitivity, ESI+) SPE->LCMS Direct Analysis GCMS GC-MS Analysis (High Resolution, Volatile) Deriv->GCMS Deriv->LCMS Optional (e.g., DMED) Data Absolute Quantification (Self-Validating IDMS) GCMS->Data LCMS->Data

Figure 1: Self-validating analytical workflow for GA5-Me quantification using IDMS.

BiosyntheticPathway GA12 GA12 (Precursor) GA9 GA9 GA12->GA9 Non-13-OH Pathway GA20 GA20 GA12->GA20 13-OH Pathway GA5 Gibberellin A5 (C19-Gibberellin) GA9->GA5 Oxidation GA20->GA5 Desaturation GA3 Gibberellic Acid (GA3) (Bioactive End-Product) GA5->GA3 Hydroxylation

Figure 2: Gibberellin metabolic signaling pathway highlighting GA5 as a critical intermediate.

Data Presentation: Mass Spectrometry Parameters

To successfully validate the method against your chosen reference standard, the mass spectrometer must be tuned to the specific fragmentation patterns of GA5 and its derivatives.

Table 2: Typical Mass Spectrometry Parameters for GA5 Analytical Validation
AnalyteInstrument PlatformIonization ModePrecursor Ion (m/z)Product Ions / SIM (m/z)Collision Energy (eV)
GA5 (Free Acid) LC-MS/MSESI (-)329.1 [M-H]⁻285.1, 241.120 - 25
GA5-Me GC-MSEI (70 eV)344.0 [M]⁺312.0, 284.0, 224.0N/A
GA5-DMED LC-MS/MSESI (+)401.2 [M+H]⁺130.1, 86.125 - 30
GA4-d2 (IS) LC-MS/MSESI (-)333.1[M-H]⁻289.1, 245.120 - 25

Conclusion

The analytical validation of Gibberellin A5 methyl ester requires a synthesis of high-purity reference materials, mechanistically sound sample preparation, and advanced mass spectrometry. By utilizing Certified Reference Materials (CRMs) for regulatory compliance and implementing a self-validating Isotope Dilution Mass Spectrometry (IDMS) framework, laboratories can eliminate matrix-induced biases and achieve absolute quantitative certainty in complex biological matrices.

References

  • National Institutes of Health (PubChem). "Gibberellin A5 | C19H22O5 | CID 5281988". 1[1]

  • Sigma-Aldrich. "Gibberellic Acid Pharmaceutical Secondary Standard; Certified Reference Material 77-06-5". 2[2]

  • MDPI. "Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants". 4[4]

  • American Chemical Suppliers. "gibberellic acid suppliers USA". 3[3]

  • F1000Research. "HormonomicsDB: a novel workflow for the untargeted analysis of plant growth regulators and hormones".

Sources

Validation

A Comparative Guide to the Mass Fragmentation Patterns of Gibberellin Methyl Esters

For researchers, scientists, and professionals in drug development, the precise identification and quantification of gibberellins (GAs) are paramount for understanding their physiological roles and for various biotechnol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of gibberellins (GAs) are paramount for understanding their physiological roles and for various biotechnological applications. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose. However, the inherent polarity of gibberellins necessitates derivatization to enhance their volatility for GC analysis. Methylation of the carboxyl group to form gibberellin methyl esters is a common and effective derivatization strategy. This guide provides an in-depth, objective comparison of the electron ionization (EI) mass fragmentation patterns of several key gibberellin methyl esters, supported by experimental data and mechanistic insights.

The Rationale for Methylation in Gibberellin Analysis

Gibberellins are a large family of tetracyclic diterpenoid carboxylic acids. Their polar nature, primarily due to the presence of carboxylic acid and hydroxyl groups, makes them unsuitable for direct GC-MS analysis. Chemical derivatization is therefore a critical step to reduce their polarity and improve their chromatographic properties[1]. Methylation, which converts the carboxylic acid group to a methyl ester, is a widely used technique that effectively increases the volatility of these compounds, allowing for their successful separation and analysis by GC-MS[1].

Experimental Protocol: Preparation and Analysis of Gibberellin Methyl Esters

The following protocol outlines a standard procedure for the methylation of gibberellins and their subsequent analysis by GC-MS. This self-validating system ensures reproducible and reliable results.

1. Methylation of Gibberellins:

  • Reagents:

    • Gibberellin standard or purified plant extract

    • Anhydrous Methanol

    • Diazomethane solution in diethyl ether (or trimethylsilyldiazomethane for a safer alternative)

  • Procedure:

    • Dissolve approximately 1 mg of the gibberellin sample in 1 mL of anhydrous methanol.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Carefully evaporate the solvent and excess diazomethane under a gentle stream of nitrogen.

    • Re-dissolve the resulting gibberellin methyl ester in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Gibberellin Gibberellin Sample Methylation Methylation (Diazomethane) Gibberellin->Methylation GA_Me Gibberellin Methyl Ester Methylation->GA_Me GC Gas Chromatography GA_Me->GC Injection MS Mass Spectrometry (EI) GC->MS Separation Data Mass Spectrum MS->Data Detection & Fragmentation

Caption: Workflow for the GC-MS analysis of gibberellin methyl esters.

Comparative Analysis of Mass Fragmentation Patterns

The mass fragmentation patterns of gibberellin methyl esters are highly dependent on their specific structures, including the number and position of hydroxyl groups, the presence of a lactone ring, and the overall stereochemistry. Below is a comparison of the key fragmentation characteristics of several common gibberellin methyl esters.

Table 1: Characteristic Fragment Ions of Selected Gibberellin Methyl Esters

Gibberellin Methyl EsterMolecular Ion (M+)Key Fragment Ions (m/z) and Proposed Assignments
GA1 Methyl Ester 362344 [M-H₂O]+, 330 [M-CH₃OH]+, 302 [M-HCOOCH₃]+, 284, 224
GA3 Methyl Ester 360342 [M-H₂O]+, 328 [M-CH₃OH]+, 300 [M-HCOOCH₃]+, 283, 239, 221
GA4 Methyl Ester 346314 [M-CH₃OH]+, 286 [M-HCOOCH₃]+, 268, 224
GA7 Methyl Ester 344312 [M-CH₃OH]+, 284 [M-HCOOCH₃]+, 253, 223
GA9 Methyl Ester 330298 [M-CH₃OH]+, 270 [M-HCOOCH₃]+, 239, 213
GA20 Methyl Ester 346314 [M-CH₃OH]+, 286 [M-HCOOCH₃]+, 255, 224

Mechanistic Insights into Fragmentation Pathways

The fragmentation of gibberellin methyl esters under electron ionization is primarily driven by the loss of stable neutral molecules and radical-site-initiated cleavages.

  • Loss of Water (H₂O): Gibberellins containing hydroxyl groups readily lose a molecule of water, resulting in a fragment ion at [M-18]+. This is a common feature for hydroxylated gibberellins like GA1 and GA3.

  • Loss of Methanol (CH₃OH): The methyl ester group can facilitate the elimination of methanol, leading to a fragment at [M-32]+. This is a characteristic fragmentation pathway for most gibberellin methyl esters.

  • Loss of Methyl Formate (HCOOCH₃): A significant fragmentation pathway involves the elimination of methyl formate, producing a fragment at [M-60]+. The stereochemical relationship between substituents can influence the prominence of this fragmentation. For instance, a cis-relationship between a hydrogen atom and the methoxycarbonyl group can favor the elimination of methyl formate.

  • Ring Cleavages: The complex tetracyclic structure of gibberellins undergoes various ring cleavages, leading to a series of lower mass fragment ions that are characteristic of the specific gibberellin skeleton.

Visualizing Fragmentation: GA1 vs. GA3 Methyl Esters

The structural difference between GA1 (saturated A-ring) and GA3 (unsaturated A-ring with an additional hydroxyl group) leads to distinct fragmentation patterns.

GA1_Fragmentation M_GA1 GA1-Me (m/z 362) F1_GA1 [M-H₂O]⁺ (m/z 344) M_GA1->F1_GA1 -H₂O F2_GA1 [M-CH₃OH]⁺ (m/z 330) M_GA1->F2_GA1 -CH₃OH F3_GA1 [M-HCOOCH₃]⁺ (m/z 302) M_GA1->F3_GA1 -HCOOCH₃ Other_Frags_GA1 Further Fragments F1_GA1->Other_Frags_GA1 F2_GA1->Other_Frags_GA1 F3_GA1->Other_Frags_GA1

Caption: Simplified fragmentation pathway of GA1 methyl ester.

GA3_Fragmentation M_GA3 GA3-Me (m/z 360) F1_GA3 [M-H₂O]⁺ (m/z 342) M_GA3->F1_GA3 -H₂O F2_GA3 [M-CH₃OH]⁺ (m/z 328) M_GA3->F2_GA3 -CH₃OH F3_GA3 [M-HCOOCH₃]⁺ (m/z 300) M_GA3->F3_GA3 -HCOOCH₃ Other_Frags_GA3 Further Fragments F1_GA3->Other_Frags_GA3 F2_GA3->Other_Frags_GA3 F3_GA3->Other_Frags_GA3

Caption: Simplified fragmentation pathway of GA3 methyl ester.

The presence of the double bond in the A-ring of GA3 influences the stability of the resulting fragment ions, leading to differences in their relative abundances compared to those from GA1. The additional hydroxyl group in GA3 also provides another site for water loss.

Conclusion

The mass fragmentation patterns of gibberellin methyl esters provide a powerful tool for their structural elucidation and identification. A thorough understanding of the characteristic fragmentation pathways, influenced by the unique structural features of each gibberellin, is essential for accurate analysis. This guide has provided a comparative overview of these patterns, along with the underlying mechanistic principles and a robust experimental protocol. By leveraging this information, researchers can confidently identify and differentiate various gibberellins in complex biological matrices, advancing our understanding of these critical plant hormones.

References

  • Binks, R., MacMillan, J., & Pryce, R. J. (1969). Plant hormones—VIII. Combined gas chromatography-mass spectrometry of the methyl esters of gibberellins A1 to A24 and their trimethylsilyl ethers. Phytochemistry, 8(1), 271-284.
  • Rivier, L., Gaskin, P., Albone, K. S., & MacMillan, J. (1981).
  • Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. [Link]

  • Gray, R. T., & Pryce, R. J. (1974). A stereoselective elimination in the mass spectra of hexahydrofluorene derivatives related to gibberellins. Journal of the Chemical Society, Perkin Transactions 2, (8), 955-960. [Link]

  • Katsuhiko, Y., & E, T. (1982). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Journal of the American Society of Brewing Chemists, 40(3), 93-97.
  • Schneider, G., Sembdner, G., & Schreiber, K. (1977). Gibberellins and their glucosides. Phytochemistry, 16(2), 261-263.
  • Mander, L. N. (1991). Recent progress in the chemistry and biology of gibberellins.
  • Okamoto, M., Hanada, A., Kamiya, Y., Yamaguchi, S., & Nambara, E. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in molecular biology (Clifton, N.J.), 495, 53-60. [Link]

Sources

Comparative

Comparative Analysis of Receptor Activation: Gibberellin A5 vs. Gibberellin A5-Methyl Ester

As drug development professionals and plant biochemists evaluate phytohormone analogs for agricultural or pharmaceutical applications, understanding the precise structural requirements for receptor activation is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and plant biochemists evaluate phytohormone analogs for agricultural or pharmaceutical applications, understanding the precise structural requirements for receptor activation is paramount. Gibberellin A5 (GA5) is a bioactive diterpenoid hormone that regulates growth by binding to the soluble nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1).

This technical guide provides an objective, mechanistically grounded comparison between GA5 and its synthetically modified derivative, Gibberellin A5-Methyl Ester (GA5-Me). By analyzing their differential receptor binding capabilities, we highlight why the free carboxyl group is a non-negotiable structural feature for direct GID1 activation.

Mechanistic Causality: The GID1-DELLA Signaling Axis

To understand the functional divergence between GA5 and GA5-Me, we must first examine the causality of the gibberellin signaling pathway.

Receptor activation is not a simple lock-and-key mechanism; it is a dynamic, ligand-induced conformational shift. When a bioactive gibberellin binds to the deep pocket of the GID1 receptor, it triggers the N-terminal extension of GID1 to fold over the pocket like a "lid" 1[1]. This lid closure is mechanically required to expose a hydrophobic surface that recruits DELLA repressor proteins. The resulting GA-GID1-DELLA ternary complex is then recognized by an SCF-type E3 ubiquitin ligase (e.g., SLY1 or GID2), which polyubiquitinates the DELLA protein, targeting it for destruction by the 26S proteasome 2[2].

G GA5 Gibberellin A5 (GA5) Free Carboxyl Group Complex_Active GA5-GID1 Complex (Closed Lid) GA5->Complex_Active Binds pocket GA5_Me GA5-Methyl Ester Blocked Carboxyl Complex_Inactive Steric Clash (No Binding) GA5_Me->Complex_Inactive Fails to bind GID1_1 GID1 Receptor (Open Lid) GID1_1->Complex_Active GID1_2 GID1 Receptor (Open Lid) GID1_2->Complex_Inactive Ternary GA5-GID1-DELLA Ternary Complex Complex_Active->Ternary Exposes surface DELLA DELLA Repressor DELLA->Ternary Recruits Ubiquitin SCF E3 Ligase Polyubiquitination Ternary->Ubiquitin Targeted by Degradation 26S Proteasome DELLA Degradation Ubiquitin->Degradation Destroys repressor Response Gene Expression & Growth Response Degradation->Response Pathway Derepression

Mechanism of GID1 receptor activation by GA5 vs. failure by GA5-Methyl Ester.

Structural Basis of Receptor Activation: The C-6 Carboxyl Imperative

The fundamental difference between GA5 and GA5-Me lies in the state of the carboxyl group at the C-6 position (often denoted as C-7 in traditional gibberellane numbering).

Gibberellin A5 (GA5): The free carboxyl group of GA5 is highly electronegative. When GA5 enters the GID1 binding pocket, this carboxyl group acts as a critical anchor. It forms essential hydrogen bonds with Ser116 and Ser191, and a strong electrostatic salt bridge with Arg244 3[3]. This precise anchoring allows the molecule to sit deep enough in the pocket for the N-terminal lid to close over it 4[4].

Gibberellin A5-Methyl Ester (GA5-Me): Esterification of this carboxyl group with a methyl radical neutralizes the negative charge and introduces significant steric bulk.

  • Loss of Electrostatics: The absence of the negative charge abolishes the crucial ionic bond with Arg244.

  • Steric Clash: The added methyl group physically prevents the ligand from seating properly, causing a steric clash that prevents the N-terminal lid from closing.

Because lid closure is the prerequisite for DELLA binding, GA5-Me is structurally incapable of activating the GID1 receptor in vitro5[5]. Any physiological activity observed in vivo is strictly the result of endogenous plant esterases hydrolyzing the methyl ester back into the bioactive free acid (acting as a prodrug).

Quantitative Data Summary

The table below summarizes the comparative performance of GA5 and GA5-Me across standard biochemical and physiological metrics.

MetricGibberellin A5 (GA5)GA5-Methyl Ester (GA5-Me)Causality / Note
C-6 Carboxyl State Free (-COOH)Blocked (-COOCH₃)Determines electrostatic anchoring.
GID1 Binding Affinity ( Kd​ ) High (~ 10−6 to 10−7 M)UndetectableMethyl group prevents lid closure.
In Vitro Y2H Interaction Strong (High β-gal activity)Baseline (No interaction)Lack of lid closure prevents DELLA recruitment.
In Vivo Bioactivity High (Promotes elongation)Low to ModerateActivity relies entirely on in vivo enzymatic hydrolysis by esterases.

Experimental Workflows for Validation

To empirically validate the receptor activation differences between GA5 and GA5-Me, researchers must utilize self-validating experimental systems that isolate receptor binding from downstream metabolic processing.

Protocol 1: In Vitro Yeast Two-Hybrid (Y2H) Assay

Purpose: To measure direct, ligand-dependent protein-protein interaction between GID1 and DELLA, eliminating the confounding variable of plant esterases. Self-Validation: The inclusion of an empty vector (negative control) and a known highly active GA (e.g., GA4, positive control) ensures the reporter activation is strictly ligand-dependent.

  • Plasmid Construction: Clone the coding sequence of the GID1 receptor into a GAL4 DNA-binding domain (BD) vector. Clone a DELLA protein (e.g., SLR1) into a GAL4 activation domain (AD) vector.

  • Yeast Transformation: Co-transform both plasmids into a reporter yeast strain (e.g., Y2HGold) using standard lithium acetate protocols.

  • Ligand Treatment: Plate the transformed yeast on selective media (SD/-Leu/-Trp/-His) supplemented with varying concentrations ( 10−8 to 10−4 M) of either GA5 or GA5-Me.

  • Incubation & Quantification: Incubate at 30°C for 3-4 days. Quantify the interaction strength by measuring β-galactosidase reporter activity using an ONPG (o-nitrophenyl-β-D-galactopyranoside) liquid assay.

    • Expected Result: GA5 will induce high β-gal activity in a dose-dependent manner. GA5-Me will show baseline activity equivalent to the negative control 6[6].

Protocol 2: In Vivo Bioassay (Rice Leaf Sheath Elongation)

Purpose: To evaluate the physiological output of the compounds. Self-Validation: Utilizing a GA-deficient mutant (e.g., the Tan-Ginbozu rice mutant) ensures that endogenous gibberellin biosynthesis does not mask or amplify the effects of the applied exogenous compounds.

  • Seed Preparation: Sterilize Tan-Ginbozu seeds and germinate them in distilled water at 30°C for 2 days.

  • Compound Application: Dissolve GA5 and GA5-Me in a carrier solvent (e.g., 50% ethanol). Apply a 1 µL microdrop of the solution (ranging from 0.1 to 10 ng/plant) directly to the coleoptile of the germinated seedlings.

  • Incubation: Transfer the treated seedlings to a growth chamber and incubate for 3 days at 30°C under continuous light.

  • Measurement: Measure the length of the second leaf sheath using a digital caliper.

    • Expected Result: GA5 will trigger robust elongation. GA5-Me may trigger delayed or reduced elongation, representing the rate at which the plant's endogenous esterases can cleave the methyl ester to yield active GA5.

References

  • Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin (Plant Cell)
  • Structural basis for gibberellin recognition by its receptor GID1 (Nature / ResearchG
  • Evolution and diversification of the plant gibberellin receptor GID1 (PNAS / PMC)
  • They grow up so fast | Protein D
  • GAI MoRFs Regulate Cleft and Channel Binding Pathways for Gibberellin in GID1A (bioRxiv)
  • In vivo Binding of Gibberellin A(1) in Dwarf Pea Epicotyls (Plant Physiology / PubMed)

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Safety & Regulatory Compliance

Safety

Gibberellin A5 methyl ester proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized biochemicals requires moving beyond generic Safety Data Sheets (SDS). Gibberellin A5 methyl ester (GA5-ME) is a highly specific, semi-synthetic dit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized biochemicals requires moving beyond generic Safety Data Sheets (SDS). Gibberellin A5 methyl ester (GA5-ME) is a highly specific, semi-synthetic diterpenoid derivative used extensively in proteomics, plant physiology, and drug development research [1].

While naturally occurring gibberellins (like GA3) are generally low-toxicity plant hormones, the esterification of GA5 fundamentally alters its physicochemical properties. This modification increases its lipophilicity, altering its solubility profile and dictating specific operational and disposal protocols.

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of GA5-ME, ensuring regulatory compliance and laboratory safety.

Chemical Profile & Hazard Causality

To dispose of a chemical correctly, you must first understand the causality behind its behavior. GA5-ME is highly lipophilic; it is practically insoluble in water but highly soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) [2].

The Causality of Hazard:

  • Combustible Dust Risk: In its neat (powder) form, GA5-ME poses a combustible dust hazard. Sweeping or dry-wiping spills can aerosolize the particles, creating an inhalation hazard and an explosive atmospheric mixture [3].

  • Solvent-Driven Toxicity: Because GA5-ME must be dissolved in organic solvents for laboratory application, the vehicle dictates the waste classification . The primary RCRA (Resource Conservation and Recovery Act) hazard usually stems from the solvent (e.g., flammability of ethanol, toxicity of methanol) rather than the gibberellin itself [4].

  • Aquatic Persistence: Due to its lipophilic nature, disposing of GA5-ME in aqueous drains will cause precipitation. It will not readily biodegrade in standard municipal water treatment systems, posing a persistent risk to aquatic invertebrates [5].

Table 1: GA5-ME Operational Data Summary

Property / ClassificationData / SpecificationOperational Implication
CAS Number 15355-45-0Use for exact waste manifest tracking.
Molecular Weight 344.40 g/mol High MW diterpene; prone to precipitation in water.
Physical State Solid (Neat Powder)Requires damp-wiping for spill cleanup to avoid aerosolization.
Primary Solvents EtOH, MeOH, DMSO, DCMLiquid waste must be segregated based on halogenated vs. non-halogenated streams.
EPA/RCRA Status Unlisted (Evaluate by mixture)Waste codes are determined by the solvent vehicle used in the assay.

Standard Operating Procedure: GA5-ME Disposal

Every protocol in your laboratory must be a self-validating system. By following the triple-rinse methodology, you ensure that primary containers are completely decontaminated before entering the solid waste stream, preventing cross-contamination.

Protocol A: Liquid Waste Segregation
  • Identify the Vehicle: Determine the organic solvent used to dissolve the GA5-ME.

  • Segregate:

    • If dissolved in Ethanol, Methanol, or DMSO: Pour into the Non-Halogenated Organic Waste carboy.

    • If dissolved in Chloroform or Dichloromethane (DCM): Pour into the Halogenated Organic Waste carboy.

  • Labeling: Update the hazardous waste manifest immediately. List "Gibberellin A5 methyl ester (<1%)" alongside the primary solvent.

Protocol B: Solid Waste & Container Decontamination
  • Primary Container Decontamination: Empty vials that contained GA5-ME powder cannot be thrown directly into the trash.

  • Triple-Rinse Step: Add 1-2 mL of the assay's organic solvent (e.g., ethanol) to the empty vial. Cap and vortex for 10 seconds. Dispose of the rinsate into the appropriate liquid waste carboy. Repeat this process three times [6].

  • Solid Disposal: Once triple-rinsed, the glass or plastic vial can be disposed of in the standard laboratory glass/solid chemical waste bin for incineration.

  • Contaminated Consumables: Pipette tips, gloves, and weighing boats that contacted the neat powder must be placed in a sealed biohazard or chemical solid waste bag destined for high-temperature incineration.

Protocol C: Emergency Spill Cleanup
  • Isolate: If the neat powder is spilled, immediately turn off nearby ignition sources and ensure fume hood ventilation is active.

  • Suppress: Do not sweep. Cover the powder with a paper towel dampened with 70% ethanol or isopropanol. Water is ineffective due to the compound's lipophilicity.

  • Absorb (For Liquids): If a solvent solution of GA5-ME is spilled, apply an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Extract: Scoop the absorbed material using non-sparking tools and place it into a sealable, leak-proof hazardous waste container.

  • Decontaminate: Scrub the spill surface with an alcohol-soaked wipe to remove any residual lipophilic film.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for GA5-ME disposal, ensuring zero environmental discharge.

GA5_Disposal Start GA5-ME Waste Generated Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Rinse Triple Rinse Vials with Organic Solvent Solid->Rinse Empty Vials SolidBin Solid Chemical Waste (Incineration) Solid->SolidBin PPE & Consumables OrgSolv Non-Halogenated (EtOH, MeOH, DMSO) Liquid->OrgSolv Standard Solvents HalSolv Halogenated (DCM, Chloroform) Liquid->HalSolv Chlorinated Solvents Rinse->Liquid Rinsate Rinse->SolidBin Cleaned Vial

Workflow for the segregation and disposal of Gibberellin A5 methyl ester waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5281988, Gibberellin A5" PubChem, [Link]

  • Carl Roth. "Safety Data Sheet: Gibberellic acid" Carl Roth, [Link]

  • Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides" EPA NEPIS, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6466, (+)-Gibberellic Acid" PubChem, [Link]

  • Environmental Protection Agency. "Pesticide Product Label, N-LARGE 20 SP" EPA Pesticide Labels, [Link]

Handling

Personal protective equipment for handling Gibberellin A5 methyl ester

Comprehensive Safety and Operational Guide for Handling Gibberellin A5 Methyl Ester As a Senior Application Scientist, I have designed this guide to bridge the gap between standard safety data sheets and real-world labor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Gibberellin A5 Methyl Ester

As a Senior Application Scientist, I have designed this guide to bridge the gap between standard safety data sheets and real-world laboratory operations. Gibberellin A5 methyl ester is a lipophilic derivative of the naturally occurring plant hormone Gibberellin A5, widely used in agricultural research and drug development to promote floral development and cell elongation. To handle this compound safely and effectively, researchers must move beyond rote compliance and understand the biochemical causality that dictates our safety protocols.

Biochemical Context & Causality

To establish a self-validating safety system, one must first understand the compound's mechanism of action. In biological systems, the active gibberellin binds to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor[1]. This binding induces a conformational change that facilitates interaction with DELLA repressor proteins[2]. The resulting GA-GID1-DELLA complex is targeted by the SCF E3 ubiquitin ligase, leading to polyubiquitination and degradation by the 26S proteasome[1]. This degradation relieves the repression of downstream genes, initiating rapid cellular growth[2].

GASignaling GA Gibberellin A5 Methyl Ester GID1 GID1 Receptor GA->GID1 Binds Complex GA-GID1 Complex GID1->Complex Forms DELLA DELLA Repressor Complex->DELLA Recruits SCF SCF E3 Ligase DELLA->SCF Ubiquitination Proteasome 26S Proteasome SCF->Proteasome Degradation Response Gene Expression & Growth Proteasome->Response De-represses

Fig 1. GA-GID1-DELLA signaling pathway showing DELLA degradation.

Because this compound is a highly active signaling molecule, inadvertent exposure can lead to unintended biological activity, skin sensitization, and severe eye irritation[3]. Furthermore, the methyl ester modification renders the compound highly lipophilic, significantly increasing its potential for dermal absorption compared to its free acid counterpart.

Quantitative PPE Specifications

The selection of Personal Protective Equipment (PPE) is directly dictated by the compound's physical state (fine crystalline powder) and its chemical properties (hydrophobicity and receptor affinity).

PPE CategoryRecommended SpecificationCausality / Rationale
Gloves Nitrile (≥0.11 mm thickness)Prevents dermal absorption. The lipophilic methyl ester derivative can easily penetrate latex; nitrile provides a superior chemical barrier against both the compound and the organic solvents used for reconstitution.
Eye Protection Safety Goggles (EN 166 / ANSI Z87.1)Protects against aerosolized powder and solvent splashes. Standard safety glasses are insufficient due to the severe eye irritation hazard[3].
Respiratory N95 / P3 Particulate RespiratorMitigates the inhalation risk of fine powders. Gibberellins can cause respiratory tract irritation, and static charge during weighing often leads to aerosolization.
Body Flame-retardant Lab CoatPrevents the accumulation of static charge and protects against incidental contact during solvent handling.

Operational Workflows

PPEWorkflow Prep 1. PPE Donning (Nitrile, N95, Goggles) Weigh 2. Handling (Fume Hood) Prep->Weigh Exp 3. Reconstitution (Organic Solvent) Weigh->Exp Decon 4. Decontamination (Wet Wiping) Exp->Decon Dispose 5. Disposal (Incineration) Decon->Dispose

Fig 2. Operational workflow for handling and disposing of Gibberellin A5 methyl ester.

Protocol 1: Safe Weighing and Reconstitution Methodology
  • Environmental Verification : Ensure the chemical fume hood has a certified face velocity of 80-100 FPM. Do not handle the dry powder on an open bench.

  • PPE Donning : Equip nitrile gloves, safety goggles, and a flame-retardant lab coat. If weighing must occur outside a localized exhaust system, donning an N95/P3 respirator is mandatory[3].

  • Static Mitigation : Use an anti-static weighing boat and non-sparking spatulas. Gibberellin powders accumulate static charge easily, which causes the fine particles to repel each other and aerosolize into the breathing zone.

  • Reconstitution : Dissolve the powder in an appropriate organic solvent (e.g., methanol or DMSO) before diluting with aqueous buffers. The methyl ester modification makes the compound highly hydrophobic; attempting to dissolve it directly in water will result in undissolved, hazardous particulates.

  • Seal and Label : Store the reconstituted stock solution at -20°C, protected from light and under nitrogen gas to prevent degradation.

Protocol 2: Chemical Spill and Disposal Plan
  • Containment : Immediately isolate the spill area. Do not sweep dry powder , as mechanical sweeping will aerosolize the chemical and create an immediate inhalation hazard.

  • Wet Wiping : Moisten absorbent spill pads with a 1:1 mixture of water and ethanol. The ethanol lowers the surface tension, allowing the pads to effectively capture the hydrophobic methyl ester powder.

  • Mechanical Collection : Carefully wipe the area from the outside in, placing all contaminated pads into a designated, sealable hazardous waste container.

  • Decontamination : Wash the affected surface thoroughly with copious amounts of soap and water to remove any residual chemical traces[3].

  • Incineration Disposal : Do not flush gibberellin derivatives down the drain. They are classified as harmful to aquatic life with long-lasting ecological effects[3]. Submit the sealed waste container to your Environmental Health and Safety (EHS) department for disposal via a chemical incinerator equipped with an afterburner and scrubber.

References

  • Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development Source: Plant Physiology (National Institutes of Health) URL:[Link]

  • Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis Source: The Arabidopsis Book (BioOne) URL:[Link]

Sources

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